molecular formula C31H37F2N5O6 B8574080 SNAP-7941

SNAP-7941

Cat. No.: B8574080
M. Wt: 613.7 g/mol
InChI Key: FWMHZWMPUWAUPL-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SNAP-7941 is a useful research compound. Its molecular formula is C31H37F2N5O6 and its molecular weight is 613.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H37F2N5O6

Molecular Weight

613.7 g/mol

IUPAC Name

methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C31H37F2N5O6/c1-19(39)35-23-7-4-6-21(16-23)20-10-14-37(15-11-20)13-5-12-34-30(41)38-28(22-8-9-24(32)25(33)17-22)27(29(40)44-3)26(18-43-2)36-31(38)42/h4,6-9,16-17,20,28H,5,10-15,18H2,1-3H3,(H,34,41)(H,35,39)(H,36,42)/t28-/m0/s1

InChI Key

FWMHZWMPUWAUPL-NDEPHWFRSA-N

Isomeric SMILES

CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3[C@H](C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3C(C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F

Origin of Product

United States

Foundational & Exploratory

SNAP-7941: A Technical Guide to its Mechanism of Action as a Melanin-Concentrating Hormone Receptor 1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of SNAP-7941, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The document outlines its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided, along with quantitative data and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action

This compound is a small molecule, non-peptide competitive antagonist of the MCHR1.[1] Its primary mechanism involves binding to the MCHR1 and preventing the endogenous ligand, melanin-concentrating hormone (MCH), from activating the receptor. This blockade inhibits the downstream signaling cascades typically initiated by MCH, which are involved in the regulation of energy balance, mood, and appetite.[1][2] The antagonism of MCHR1 by this compound has been demonstrated to produce anorectic, anxiolytic, and antidepressant-like effects in preclinical animal models.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with the human MCHR1.

ParameterValueAssay TypeCell LineReference
pA2 9.24[3H]phosphoinositide accumulationMammalian cell line expressing human MCHR1
Kb 0.57 nMSchild regression analysisMammalian cell line expressing human MCHR1
Kd 0.18 nMSaturation isotherm analysis with [3H]this compoundCOS-7 cells expressing human MCHR1
Ki 15 ± 0.11 nM (for MCH displacement of [3H]this compound)Radioligand binding assayCOS-7 cells expressing human MCHR1
pKd 9.7Not specifiedNot specified
pIC50 7.82Calcium flux assayIMR-32 cells

Table 1: Binding and Functional Parameters of this compound at the Human MCHR1.

MCHR1 Signaling and this compound Inhibition

The MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o and Gq proteins. Activation of MCHR1 by MCH initiates several downstream signaling events. This compound, by blocking MCH binding, prevents these intracellular signaling cascades.

MCHR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCHR1 MCHR1 G_protein Gi/o, Gq MCHR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition (Gi/o) PLC Phospholipase C G_protein->PLC Activation (Gq) cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis Ca2 Intracellular Ca2+ IP3_DAG->Ca2 Release MAPK_ERK MAPK/ERK Pathway IP3_DAG->MAPK_ERK Activation MCH MCH MCH->MCHR1 Binds & Activates SNAP7941 This compound SNAP7941->MCHR1 Binds & Blocks

MCHR1 signaling and this compound inhibition.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for the MCHR1 and the inhibition constant (Ki) of unlabeled compounds.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human MCHR1 (e.g., COS-7 cells). Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.

  • Saturation Binding: To determine the Kd of [3H]this compound, increasing concentrations of the radioligand are incubated with a fixed amount of membrane preparation.

  • Competition Binding: To determine the Ki of unlabeled compounds (like MCH), a fixed concentration of [3H]this compound is incubated with membranes in the presence of increasing concentrations of the competing ligand.

  • Incubation: The binding reactions are incubated to allow them to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. Saturation and competition binding data are analyzed using non-linear regression to determine Kd, Bmax, and Ki values.

Radioligand_Binding_Workflow start Start prep Prepare Membranes from MCHR1-expressing cells start->prep incubate Incubate Membranes with [3H]this compound +/- Competitor prep->incubate filtrate Separate Bound/Free Ligand via Filtration incubate->filtrate count Quantify Radioactivity (Scintillation Counting) filtrate->count analyze Analyze Data (Non-linear Regression) count->analyze end Determine Kd, Ki, Bmax analyze->end

Workflow for a radioligand binding assay.

Functional Antagonism Assay ([3H]phosphoinositide accumulation)

This assay measures the ability of this compound to block MCH-induced intracellular signaling, specifically the Gq-mediated pathway leading to phosphoinositide hydrolysis.

Methodology:

  • Cell Culture: A mammalian cell line stably expressing the human MCHR1 is cultured.

  • Labeling: Cells are pre-labeled by incubating them with [3H]myo-inositol.

  • Treatment: The cells are then treated with MCH in the presence and absence of varying concentrations of this compound.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Quantification: The amount of [3H]phosphoinositide is quantified using an appropriate method, such as ion-exchange chromatography followed by liquid scintillation counting.

  • Data Analysis: The ability of this compound to inhibit the MCH-induced accumulation of [3H]phosphoinositide is determined, and the pA2 value is calculated using Schild regression analysis.

In Vivo Models

Forced-Swim Test (Rat): This model is used to assess antidepressant-like activity.

  • Acclimation: Rats are individually placed in a cylinder of water for a pre-test session.

  • Dosing: this compound or a vehicle control is administered to the animals.

  • Test Session: 24 hours after the pre-test, the rats are again placed in the water-filled cylinder, and their behavior (immobility, swimming, climbing) is recorded for a set period.

  • Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.

Social Interaction Test (Rat): This model is used to evaluate anxiolytic-like effects.

  • Housing: Rats are housed individually for a period to increase anxiety.

  • Dosing: this compound or a vehicle control is administered.

  • Test Session: Pairs of unfamiliar rats are placed in a novel, brightly lit arena, and their social interaction time (e.g., sniffing, grooming, following) is recorded.

  • Analysis: An increase in social interaction time suggests an anxiolytic-like effect.

Maternal-Separation Vocalization Test (Guinea Pig): This is another model for assessing anxiolytic-like activity.

  • Separation: Young guinea pigs are separated from their mothers, which induces distress vocalizations.

  • Dosing: this compound or a vehicle control is administered prior to separation.

  • Measurement: The number and duration of ultrasonic vocalizations are recorded during the separation period.

  • Analysis: A reduction in distress vocalizations is indicative of an anxiolytic-like effect.

Conclusion

This compound is a well-characterized MCHR1 antagonist with high affinity and selectivity. Its mechanism of action, through the competitive blockade of MCH binding and subsequent inhibition of Gi/o and Gq-mediated signaling pathways, has been thoroughly investigated using a variety of in vitro and in vivo models. The preclinical data strongly support its potential as a therapeutic agent for disorders involving the MCH system, such as obesity, anxiety, and depression. This guide provides a foundational understanding of the key technical aspects of this compound's pharmacology for professionals in the field of drug discovery and development.

References

SNAP-7941: A Technical Guide to its MCH1 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SNAP-7941 is a potent and selective, non-peptide competitive antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1).[1][2] This document provides a comprehensive technical overview of this compound's pharmacological activity, including its binding affinity, functional antagonism, and the underlying signaling pathways it modulates. Detailed experimental protocols for key in vitro assays are provided to facilitate the replication and further investigation of its properties.

Quantitative Pharmacological Data

The following table summarizes the key quantitative metrics defining the antagonist activity of this compound at the MCH1 receptor.

ParameterSpeciesValueAssay TypeReference
Kb Human0.57 nMSchild Regression from [3H]phosphoinositide accumulation[1]
Kd Human0.18 nMSaturation isotherm with [3H]this compound[1]
Ki Human15 ± 0.11 nMDisplacement of [3H]this compound by MCH[1]
Ki Rat2 nMBinding affinity to rat MCH1 receptor
Ki Rat0.25 nMDisplacement of [3H]this compound from rat MCHR1
IC50 Human3 nMInhibition of [125I]-MCH binding
IC50 Human15 nMInhibition of MCH-induced [Ca2+] flux
pA2 Human9.24Schild analysis
pKB Human10.2Antagonist activity at cloned human MCH1 receptors

MCH1 Receptor Signaling and Antagonism by this compound

The MCH1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins, and potentially Go as well. Activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates multiple downstream signaling cascades. This compound acts as a competitive antagonist, binding to the MCH1 receptor and blocking MCH-mediated signaling.

MCH1 Receptor Signaling Pathways

MCH1_Signaling MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Activates SNAP7941 This compound SNAP7941->MCH1R Inhibits Gi Gαi MCH1R->Gi Gq Gαq MCH1R->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK

Caption: MCH1 receptor signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the MCH1 receptor antagonist activity of this compound.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the MCH1 receptor through competition with a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow prep Membrane Preparation (HEK-293 cells expressing hMCH1R) incubation Incubation (Membranes, [³H]this compound, unlabeled this compound) prep->incubation filtration Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Calculate Ki from IC50) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • HEK-293 cells stably expressing the human MCH1 receptor are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • The homogenate undergoes differential centrifugation to pellet the membranes. The final pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a BCA assay.

  • Binding Assay:

    • The assay is performed in 96-well plates in a final volume of 200-250 µL.

    • To each well, add:

      • Membrane preparation (0.5-1.0 µg of protein).

      • Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA, pH 7.4).

      • A fixed concentration of radioligand (e.g., 0.06-0.1 nM [Phe13, [125I]Tyr19]-MCH or [3H]this compound).

      • Increasing concentrations of unlabeled this compound (for competition assays).

    • Incubate for 60-90 minutes at 30°C with gentle agitation.

  • Filtration and Counting:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

    • Filters are washed multiple times with ice-cold wash buffer.

    • Filters are dried, and scintillation cocktail is added.

    • Radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled ligand and subtracted from total binding to yield specific binding.

    • IC50 values are determined by non-linear regression analysis of the competition binding data.

    • Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the ability of this compound to antagonize MCH-induced cellular responses, such as changes in intracellular second messengers.

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.

Detailed Protocol:

  • Cell Preparation:

    • CHO or HEK-293 cells expressing the MCH1 receptor are plated in 96-well plates and incubated for 24 hours.

  • Assay Procedure:

    • Cells are washed and pre-incubated for 15 minutes in a buffer containing a phosphodiesterase inhibitor like 1 mM isobutylmethylxanthine (IBMX) to prevent cAMP degradation.

    • Cells are then incubated with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels), various concentrations of MCH (agonist), and the desired concentrations of this compound (antagonist).

    • The incubation is carried out for 20 minutes.

  • cAMP Measurement:

    • The reaction is terminated, and cellular cAMP levels are measured using a suitable detection kit, such as a scintillation proximity assay (SPA) kit or a FRET-based biosensor.

  • Data Analysis:

    • The ability of this compound to inhibit the MCH-mediated decrease in forskolin-stimulated cAMP levels is quantified to determine its antagonist potency (e.g., IC50 or Kb).

This assay measures the activation of the Gq pathway by quantifying the accumulation of inositol phosphates (IPs), such as IP3.

Detailed Protocol:

  • Cell Labeling:

    • Cells expressing the MCH1 receptor are incubated in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Assay Procedure:

    • Cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate).

    • Cells are then stimulated with MCH in the presence or absence of this compound for a defined period.

  • IP Extraction and Quantification:

    • The reaction is stopped, and IPs are extracted from the cells.

    • The amount of [3H]-IPs is quantified by scintillation counting after separation by ion-exchange chromatography.

  • Data Analysis:

    • The concentration-response curves for MCH in the presence of different concentrations of this compound are used to perform a Schild analysis, yielding the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to produce the same response. A slope close to 1 in the Schild plot is indicative of competitive antagonism.

In Vivo Activity

In animal models, this compound has demonstrated a range of effects consistent with MCH1 receptor antagonism. Chronic administration to rats with diet-induced obesity resulted in a significant and sustained decrease in body weight. Furthermore, this compound has shown anxiolytic and antidepressant-like effects in various behavioral models, including the rat forced-swim test and social interaction test. These in vivo studies highlight the therapeutic potential of MCH1 receptor antagonists.

Conclusion

This compound is a well-characterized, high-affinity MCH1 receptor antagonist. Its ability to competitively block MCH-induced signaling through both Gi and Gq pathways has been robustly demonstrated through a variety of in vitro assays. The detailed protocols provided in this guide serve as a valuable resource for researchers investigating the MCH system and for the development of novel MCH1 receptor-targeted therapeutics.

References

SNAP-7941: A Technical Guide to a Selective Melanin-Concentrating Hormone Receptor 1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP-7941 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). As a G-protein coupled receptor predominantly expressed in the brain, MCHR1 is a key regulator of energy homeostasis, mood, and appetite. Antagonism of this receptor by molecules like this compound has demonstrated significant potential in preclinical models for the treatment of obesity, anxiety, and depression. This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, MCHR1 signaling, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound, with the IUPAC name methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate, is a synthetic organic compound developed as a high-affinity ligand for MCHR1.[1] Its structure is fundamental to its selective binding and pharmacological activity.

Table 1: Chemical and Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate[1]
Molecular Formula C₃₁H₃₇F₂N₅O₆[1][2]
Molecular Weight 613.66 g/mol [1]
CAS Number 387825-78-7
SMILES COCC1=C(C(=O)OC)--INVALID-LINK--N(C(=O)NCCCN2CCC(c3cccc(NC(C)=O)c3)CC2)C(=O)N1
Calculated LogP (cLogP) 4.04
Topological Polar Surface Area (TPSA) 129.31 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 11
Rotatable Bonds 14

Pharmacology and Mechanism of Action

This compound functions as a competitive antagonist at the MCHR1. In its native state, the receptor is activated by the neuropeptide melanin-concentrating hormone (MCH), initiating downstream signaling cascades that influence appetite, mood, and energy balance. This compound binds to MCHR1 with high affinity, thereby blocking the binding of MCH and inhibiting its physiological effects. This antagonism is the basis for its observed anorectic, anxiolytic, and antidepressant properties in animal models.

Table 2: Pharmacological Activity of this compound at MCHR1
ParameterValueAssay SystemReference(s)
Kd 0.18 nMRadioligand binding ([³H]this compound), human MCHR1
Kb 0.57 nM (predicted)Functional assay ([³H]phosphoinositide accumulation)
pA₂ 9.24Functional assay (Schild regression)
Ki (vs. MCH) 15 ± 0.11 nMRadioligand binding ([³H]this compound displacement)
Selectivity >1,000-fold vs MCHR2Not specified

MCHR1 Signaling Pathway

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory (Gαi) and Gq-type (Gαq) G-proteins. As an antagonist, this compound prevents the initiation of these cascades.

  • Gαi Pathway: Upon MCH binding, the Gαi subunit is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).

These pathways ultimately modulate neuronal excitability and gene transcription.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCHR1 Gq Gαq MCHR1->Gq Activates Gi Gαi MCHR1->Gi Activates PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase ATP ATP AC->ATP Converts MCH MCH (Agonist) MCH->MCHR1 Binds & Activates SNAP7941 This compound (Antagonist) SNAP7941->MCHR1 Binds & Blocks Gq->PLC Activates Gi->AC Inhibits IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC DAG->PKC Response Physiological Response (e.g., Orexigenic, Anxiogenic) Ca->Response PKC->Response cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA cAMP->PKA PKA->Response

MCHR1 antagonist (this compound) signaling pathway.

Experimental Protocols & Methodologies

The pharmacological profile of this compound was established through a series of in vitro and in vivo experiments.

In Vitro Assays

4.1.1 MCHR1 Radioligand Binding Assay

This competitive binding assay quantifies the affinity of this compound for MCHR1.

  • Objective: To determine the inhibitory constant (Kᵢ) of this compound by measuring its ability to displace a radiolabeled ligand from MCHR1.

  • Materials:

    • Cell membranes from HEK-293 cells stably expressing human MCHR1.

    • Radioligand: [¹²⁵I]Tyr¹⁹-MCH.

    • Test Compound: this compound at various concentrations.

    • Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA.

    • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS) with 0.01% Triton X-100.

    • Glass fiber filter plates (e.g., GF/C).

    • Scintillation counter.

  • Protocol:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate MCHR1-expressing cell membranes (0.5-1.0 µg protein) with a fixed concentration of [¹²⁵I]Tyr¹⁹-MCH (e.g., 0.1 nM) and varying concentrations of this compound.

    • Incubate the mixture for 90 minutes at room temperature to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through the GF/C filter plate, which traps the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Plot the data and use non-linear regression analysis to calculate the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

4.1.2 Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to block MCH-induced intracellular calcium release, confirming its antagonist activity.

  • Objective: To assess the functional antagonism of this compound at the Gαq-coupled MCHR1.

  • Materials:

    • HEK-293 cells expressing MCHR1.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Agonist: Melanin-Concentrating Hormone (MCH).

    • Antagonist: this compound.

    • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

  • Protocol:

    • Seed MCHR1-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

    • Load the cells with the Fluo-4 AM dye by incubating for 30-60 minutes at 37°C. The dye enters the cells and is cleaved to its fluorescent, calcium-sensitive form.

    • Wash the cells to remove excess extracellular dye.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control.

    • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

    • Automatically inject a fixed concentration of the agonist (MCH) into each well.

    • Immediately measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.

    • Analyze the data to determine the concentration-dependent inhibition of the MCH-induced calcium signal by this compound and calculate the IC₅₀.

In Vivo Assays

4.2.1 Anxiolytic Activity: Vogel Conflict Test

This classic test evaluates the anti-anxiety effects of a compound by measuring its ability to disinhibit a punished behavior.

  • Objective: To assess the anxiolytic-like properties of this compound in rats.

  • Apparatus: An operant chamber with a grid floor connected to a shock generator and a drinking spout (sipper tube) connected to a lickometer.

  • Protocol:

    • Water-deprive rats for 24-48 hours prior to the test.

    • Administer this compound (e.g., 2.5-40.0 mg/kg, i.p.) or vehicle to different groups of rats.

    • Place each rat individually into the test chamber.

    • Allow a brief period for exploration. The test session begins when the animal starts drinking.

    • After a set number of licks (e.g., 20), a mild electric shock is delivered through the sipper tube and grid floor.

    • Record the total number of shocks received (or punished licks) during a fixed session time (e.g., 3-5 minutes).

    • Anxiolytic compounds, like this compound, are expected to increase the number of shocks the animals are willing to take, indicating a reduction in the conflict between the drive to drink and the aversion to the shock.

4.2.2 Antidepressant Activity: Rat Forced Swim Test

This model is widely used to screen for antidepressant efficacy by measuring a rodent's behavioral response to an inescapable stressor.

  • Objective: To assess the antidepressant-like effects of this compound.

  • Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (25°C) to a depth where the rat cannot touch the bottom.

  • Protocol:

    • Pre-test (Day 1): Place each rat in the cylinder for a 15-minute session. This induces a baseline level of immobility for the test phase. Remove, dry, and return the rat to its home cage.

    • Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle. After a set pre-treatment time (e.g., 30-60 minutes), place the rat back into the swim cylinder for a 5-minute test session.

    • Record the entire session with a video camera.

    • Score the duration of immobility, defined as the time the rat spends floating and making only minimal movements necessary to keep its head above water.

    • A significant reduction in immobility time compared to the vehicle-treated group is interpreted as an antidepressant-like effect.

MCHR1 Antagonist Screening Workflow

The discovery and validation of an MCHR1 antagonist like this compound follows a logical, multi-stage screening process to identify and characterize promising lead compounds.

Screening_Cascade cluster_0 High-Throughput Screening (HTS) cluster_1 In Vitro Characterization cluster_2 In Vivo Pharmacology cluster_3 Lead Optimization Lib Compound Library HTS Primary Screen: Radioligand Binding Assay (e.g., [¹²⁵I]-MCH displacement) Lib->HTS Hits Identify 'Hits' (Compounds with >50% inhibition) HTS->Hits Func Functional Assay: Calcium Mobilization (Antagonism) Potent Confirm Potency & Efficacy (IC₅₀ < 100 nM) Func->Potent Select Selectivity Panel (vs. MCHR2, other GPCRs) Efficacy Demonstrate In Vivo Efficacy Select->Efficacy Advance Leads Anorectic Anorectic Models (e.g., MCH-induced feeding) Profile Favorable Safety & PK Profile? Anorectic->Profile Anxiolytic Anxiolytic Models (Vogel Conflict Test) Anxiolytic->Profile Antidepressant Antidepressant Models (Forced Swim Test) Antidepressant->Profile PK Pharmacokinetics (ADME) Tox Toxicology Studies Candidate Preclinical Candidate (e.g., this compound) Hits->Func Validate Potent->Select Test Efficacy->Anorectic Efficacy->Anxiolytic Efficacy->Antidepressant Profile->Lib No (Synthesize Analogs) Profile->Candidate Yes

Screening cascade for MCHR1 antagonists.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex roles of the MCH system in the central nervous system. Its high affinity and selectivity for MCHR1, coupled with its demonstrated efficacy in preclinical models of obesity, anxiety, and depression, underscore the therapeutic potential of targeting this receptor. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and the development of next-generation MCHR1 antagonists for a range of neurological and metabolic disorders.

References

SNAP-7941: A Comprehensive Technical Guide on its Discovery, History, and Core Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of SNAP-7941, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1-R). It details the discovery, history, synthesis, and mechanism of action of this compound. Furthermore, it consolidates key quantitative data from various preclinical studies into structured tables and provides detailed experimental protocols for its synthesis and key in vivo assays. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific journey and technical attributes of this compound.

Discovery and History

This compound was identified through a high-throughput screening of a G protein-coupled receptor (GPCR) biased compound library.[1] The screening aimed to find small molecule inhibitors of the MCH1-R, a receptor implicated in the regulation of energy balance and body weight. Melanin-concentrating hormone (MCH) is a neuropeptide that stimulates food intake, and its effects are mediated through MCH1-R. Therefore, antagonizing this receptor presented a promising therapeutic strategy for the treatment of obesity.

Initial studies with this compound revealed its potential not only as an anorectic agent but also as an anxiolytic and antidepressant.[2][3] Preclinical trials showed promising results in these areas. However, subsequent clinical trial outcomes were disappointing, which led to the discontinuation of its development for these indications.[4] Despite this, this compound remains a significant lead compound in medicinal chemistry, paving the way for the development of more potent and selective MCH1-R antagonists like SNAP-94847.[4] It continues to be a valuable tool in research for elucidating the physiological roles of the MCH1 receptor.

Mechanism of Action

This compound functions as a selective and high-affinity competitive antagonist of the MCH1 receptor. By binding to MCH1-R, it blocks the downstream signaling cascade initiated by the endogenous ligand, MCH. This signaling pathway is primarily coupled through the Gαq subunit of the G protein complex, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This compound's antagonism of this pathway has been demonstrated in functional assays measuring intracellular Ca2+ mobilization.

The distribution of MCH1 receptors in the brain aligns with the observed pharmacological effects of this compound. High densities of MCH1-R are found in regions associated with feeding behavior, mood, and anxiety, such as the hypothalamus, nucleus accumbens, and amygdala.

MCH MCH MCH1R MCH1 Receptor (GPCR) MCH->MCH1R Binds Gq Gαq MCH1R->Gq Activates SNAP7941 This compound SNAP7941->MCH1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Orexigenic Effects) Ca_release->Cellular_Response Leads to

MCH1 Receptor Signaling Pathway and this compound's Point of Intervention.

Quantitative Data

Table 1: In Vitro Binding Affinity and Potency of this compound
ParameterValueCell LineSpeciesReference
Kd 0.18 nMCOS-7Human
Kb 0.57 nMMammalian Cell LineHuman
pA2 9.24Mammalian Cell LineHuman
Selectivity >1,000-fold vs. MCH2-R, 5-HT2c, Galanin, NPY receptors-Human
Table 2: In Vivo Efficacy of this compound in Animal Models
Study TypeAnimal ModelDosingKey FindingReference
Anorectic Diet-Induced Obese Rats10 mg/kg, i.p., twice daily for 7 days26% less weight gain compared to vehicle
Anorectic Satiated Rats (Palatable Food)3, 10, 30 mg/kg, i.p. (acute)13%, 41%, and 59% reduction in milk consumption, respectively
Antidepressant Rat Forced-Swim Test3, 10, 30 mg/kg, p.o. (single dose)Significantly decreased immobility time
Anxiolytic Rat Social Interaction Test3, 10, 30 mg/kg, p.o. (acute)Increased social interaction time, comparable to chlordiazepoxide

Experimental Protocols

Enantioselective Synthesis of this compound

The synthesis of this compound can be achieved through two primary enantioselective methods for the dihydropyrimidone core, followed by a final urea formation step.

Method 1: Cinchona Alkaloid-Catalyzed Mannich Reaction

This method involves the asymmetric Mannich reaction of a β-ketoester with an acyl imine, catalyzed by a Cinchona alkaloid, followed by cyclization to form the dihydropyrimidone core.

Method 2: Chiral Phosphoric Acid-Catalyzed Biginelli Reaction

This approach utilizes a chiral phosphoric acid to catalyze the three-component Biginelli condensation of a urea, a β-keto ester, and an aldehyde to yield the enantioenriched dihydropyrimidone.

Final Step: Urea Formation

The final step involves the selective formation of a urea linkage at the N3 position of the dihydropyrimidone core with the 3-(4-phenylpiperidin-1-yl)propyl amine side chain.

Detailed Protocol for Urea Formation:

  • To a solution of the enantioenriched dihydropyrimidone carbamate intermediate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added 3-(4-phenylpiperidin-1-yl)propyl amine (3.0 eq) and diisopropylethylamine (DIPEA) (6.0 eq).

  • The reaction mixture is stirred at room temperature under an argon atmosphere for 24 hours.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by flash chromatography on silica gel (eluent: 1-5% methanol in ethyl acetate) to yield this compound as a yellow oil.

cluster_0 DHPM Core Synthesis Mannich Reaction Cinchona Alkaloid-Catalyzed Mannich Reaction DHPM Core Enantioenriched Dihydropyrimidone Core Mannich Reaction->DHPM Core Biginelli Reaction Chiral Phosphoric Acid-Catalyzed Biginelli Reaction Biginelli Reaction->DHPM Core Urea Formation Urea Formation (DIPEA, CH₂Cl₂) DHPM Core->Urea Formation Side Chain 3-(4-phenylpiperidin-1-yl)propyl amine Side Chain->Urea Formation This compound This compound Urea Formation->this compound Day1 Day 1: Pre-test Swim15 15 min Swim Day1->Swim15 Day2 Day 2: Test Swim15->Day2 24h Dosing Administer this compound or Vehicle Day2->Dosing Swim5 5 min Swim Dosing->Swim5 60 min Analysis Score Immobility Time Swim5->Analysis Result Compare Immobility between Groups Analysis->Result

References

SNAP-7941: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Selective MCH1 Receptor Antagonist in Preclinical Research

SNAP-7941 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes its associated signaling pathways.

Core Mechanism of Action

This compound exerts its effects by selectively blocking the MCH1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the brain. The melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in regulating energy homeostasis, mood, and appetite.[2][3] By antagonizing the MCH1 receptor, this compound has demonstrated potential therapeutic effects in preclinical models of obesity, anxiety, and depression.[2][3]

MCH1 Receptor Signaling Pathway

The MCH1 receptor is known to couple to inhibitory G proteins (Gαi) and Gq proteins (Gαq). Upon binding of the endogenous ligand MCH, the receptor initiates downstream signaling cascades. Antagonism by this compound blocks these pathways.

MCH1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MCH1 MCH1 Receptor Gi Gαi MCH1->Gi Activates Gq Gαq MCH1->Gq Activates AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves SNAP7941 This compound SNAP7941->MCH1 Blocks PKA PKA cAMP->PKA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases PKC PKC DAG->PKC Activates Ca->PKC Activates MCH MCH MCH->MCH1 Binds

Caption: MCH1 Receptor Signaling Cascade and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Potency
ParameterSpeciesCell LineValueReference
KdHumanCOS-70.18 nM
Ki (vs. [3H]this compound)HumanCOS-715 ± 0.11 nM (for MCH)
pA2HumanCOS-79.24
KbHumanCOS-70.57 nM
BmaxHumanCOS-7870 fmol/mg protein
Table 2: In Vivo Efficacy in Animal Models
ModelSpeciesDosingKey FindingReference
MCH-Stimulated Food IntakeRat10 mg/kg, i.p.Inhibited the increase in food intake elicited by MCH.
Palatable Food ConsumptionRat3, 10, 30 mg/kg, i.p.Dose-dependent decrease in milk consumption (13%, 41%, 59% respectively).
Diet-Induced ObesityRat10 mg/kg, i.p. (twice daily for 7 days)26% less weight gain compared to vehicle.
Rat Forced-Swim TestRat3, 10, 30 mg/kg, p.o.Significantly decreased immobility time.
Rat Social Interaction TestRat10, 30 mg/kg, p.o.Increased social interaction time, similar to chlordiazepoxide.
Guinea Pig Maternal-Separation VocalizationGuinea Pig10, 30 mg/kg, p.o.Reduced the number of vocalizations.
Social RecognitionRat0.63-10.0 mg/kg, i.p.Dose-dependently blocked scopolamine-induced deficits in social recognition.
Acetylcholine ReleaseRat0.63–40.0 mg/kg, i.p.Elevated extracellular acetylcholine levels in the frontal cortex.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

MCH1 Receptor Binding Assay

This protocol describes a competitive binding assay using [3H]this compound to determine the binding affinity of test compounds for the human MCH1 receptor.

Workflow Diagram:

Binding_Assay_Workflow A Prepare membranes from COS-7 cells expressing hMCH1R B Incubate membranes with [³H]this compound and varying concentrations of competitor A->B C Incubation Conditions: 25°C for 90 minutes in binding buffer B->C D Separate bound and free radioligand by filtration C->D E Quantify radioactivity on filters D->E F Calculate Ki values E->F

Caption: Workflow for MCH1 Receptor Binding Assay.

Materials:

  • Membranes from COS-7 cells stably expressing the human MCH1 receptor.

  • [3H]this compound

  • Binding Buffer: 50 mM Tris, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are thawed and diluted in binding buffer.

  • In a 96-well plate, add cell membranes, [3H]this compound (at a concentration near its Kd), and varying concentrations of the unlabeled competitor (e.g., this compound or other test compounds). For determination of non-specific binding, a high concentration of an unlabeled ligand is used.

  • Incubate the plate at 25°C for 90 minutes.

  • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The filters are dried, and the amount of bound radioactivity is determined by liquid scintillation counting.

  • The data are analyzed using non-linear regression to determine the IC50 of the competitor, which is then converted to a Ki value using the Cheng-Prusoff equation.

Rat Forced-Swim Test

This behavioral test is used to assess antidepressant-like activity.

Workflow Diagram:

Forced_Swim_Test_Workflow A Administer this compound or vehicle to rats (p.o.) B After a set pre-treatment time (e.g., 60 min), place each rat in a cylinder of water A->B C Water depth: 30 cm Water temperature: 23-25°C B->C D Record a 5-minute test session C->D E Score the duration of immobility, swimming, and climbing behaviors D->E F Compare results between treatment groups E->F

Caption: Workflow for the Rat Forced-Swim Test.

Materials:

  • Male Sprague-Dawley rats.

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Cylindrical containers (e.g., 40 cm tall, 20 cm in diameter) filled with water.

  • Video recording equipment and analysis software.

Procedure:

  • Rats are randomly assigned to treatment groups (vehicle, positive control like fluoxetine, and different doses of this compound).

  • This compound is administered orally (p.o.) at doses of 3, 10, or 30 mg/kg.

  • After a 60-minute pre-treatment period, each rat is individually placed into a cylinder containing water (23-25°C) to a depth of 30 cm for a 6-minute session.

  • The behavior of the rat is recorded for the last 4 minutes of the session.

  • An observer, blind to the treatment conditions, scores the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing.

  • The data are analyzed to compare the duration of immobility between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Diet-Induced Obesity (DIO) Model

This model is used to evaluate the anorectic and weight-reducing effects of this compound.

Workflow Diagram:

DIO_Model_Workflow A Induce obesity in rats by feeding a high-fat diet B After a set period (e.g., several weeks), randomly assign obese rats to treatment groups A->B C Administer this compound or vehicle (i.p.) twice daily B->C D Monitor body weight and food intake daily C->D E Continue treatment for a pre-determined duration (e.g., 7 days) D->E F Analyze changes in body weight and food consumption E->F

Caption: Workflow for the Diet-Induced Obesity Model.

Materials:

  • Male Long-Evans rats.

  • High-fat diet (e.g., 40-60% kcal from fat).

  • Standard chow.

  • This compound.

  • Vehicle control.

Procedure:

  • Rats are fed a high-fat diet for a period of several weeks to induce obesity. A control group is maintained on standard chow.

  • Once a significant increase in body weight is observed in the high-fat diet group, the obese rats are randomized into treatment groups.

  • This compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) twice daily for a specified duration (e.g., 7 days).

  • Body weight and food intake are measured daily throughout the treatment period.

  • At the end of the study, the change in body weight and cumulative food intake are calculated and compared between the treatment groups.

Conclusion

This compound has been a valuable research tool for investigating the role of the MCH1 receptor in various physiological and pathological processes. Its demonstrated efficacy in preclinical models of obesity, anxiety, and depression highlights the therapeutic potential of targeting the MCH system. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. While initial animal studies were promising, it is noted that subsequent trial results were disappointing, and the primary significance of this compound now lies in its role as a lead compound and a research tool for understanding MCH1 receptor function.

References

SNAP-7941: A Selective MCHR1 Inhibitor for CNS Disorders and Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SNAP-7941 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor predominantly expressed in the brain. MCHR1 is a key component of the signaling pathways that regulate energy homeostasis, mood, and motivation. By blocking the action of the endogenous orexigenic peptide, melanin-concentrating hormone (MCH), this compound has demonstrated significant potential in preclinical models for the treatment of obesity, anxiety, and depression. This technical guide provides a comprehensive overview of this compound, including its binding affinity, in vivo efficacy, the MCHR1 signaling pathway, and detailed experimental protocols for its characterization.

Introduction

The melanin-concentrating hormone (MCH) system, comprising the neuropeptide MCH and its receptors, MCHR1 and MCHR2, plays a crucial role in the central regulation of feeding behavior, energy balance, and emotional states.[1][2][3][4] MCHR1 is the primary MCH receptor in rodents and is widely distributed in brain regions associated with appetite control and mood, such as the hypothalamus, hippocampus, and nucleus accumbens.[3] Its activation by MCH is orexigenic, stimulating food intake. Consequently, antagonism of MCHR1 presents a promising therapeutic strategy for conditions characterized by dysregulated energy metabolism and affective disorders.

This compound has emerged as a valuable research tool and a lead compound for the development of MCHR1-targeted therapeutics. Its high affinity and selectivity for MCHR1, coupled with its ability to penetrate the central nervous system, have enabled detailed investigation into the physiological roles of the MCHergic system.

Quantitative Data

Binding Affinity and Functional Activity of this compound

The following table summarizes the in vitro binding affinity and functional antagonist activity of this compound at the human MCHR1.

ParameterValueCell LineAssay TypeReference
pA29.24COS-7 (human MCHR1)[3H]Phosphoinositide Accumulation
Kb0.57 nMCOS-7 (human MCHR1)Schild Regression from Functional Assay
Kd0.18 nMCOS-7 (human MCHR1)[3H]this compound Saturation Binding
Ki (vs. MCH)15 ± 0.11 nMCOS-7 (human MCHR1)[3H]this compound Displacement
IC503 nMIMR-32 (human MCHR1)[125I]-MCH Displacement
pKi (rat MCHR1)9.6HEK293 (rat MCHR1)[3H]this compound Displacement
In Vivo Efficacy of this compound

The preclinical efficacy of this compound has been demonstrated in various rodent models of obesity, anxiety, and depression.

Animal ModelSpeciesAdministrationKey FindingsReference
MCH-Stimulated Food IntakeRat10 mg/kg, i.p.Inhibited the increase in food intake elicited by intracerebroventricular MCH.
Diet-Induced ObesityRat10 mg/kg, i.p. (twice daily for 7 days)Resulted in a 26% less weight gain compared to vehicle-treated rats.
Palatable Food ConsumptionRat3, 10, 30 mg/kg, i.p.Dose-dependently decreased consumption of sweetened condensed milk by 13%, 41%, and 59%, respectively.
Forced-Swim TestRatNot specifiedReduced immobility time, comparable to the antidepressant fluoxetine.
Social Interaction TestRatNot specifiedIncreased interaction time between unfamiliar rats, suggesting anxiolytic activity.
Maternal-Separation VocalizationGuinea PigNot specifiedReduced stress-induced vocalizations, indicative of anxiolytic effects.
In Vivo MicrodialysisRat0.63–40.0 mg/kg, i.p.Elevated extracellular acetylcholine levels in the frontal cortex.

Signaling Pathways and Experimental Workflows

MCHR1 Signaling Pathway

Melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor that can couple to multiple G protein subtypes, primarily Gi and Gq. This dual coupling allows MCHR1 to modulate two major intracellular signaling cascades. Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gq pathway, on the other hand, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ concentration.

MCHR1_Signaling_Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq Inhibition Gi->Inhibition AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC Inhibition->AC PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Ca2 ↑ [Ca2+] IP3->Ca2 Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assays (Affinity & Selectivity) Functional Functional Assays (Ca2+ mobilization, PI accumulation) Binding->Functional PK Pharmacokinetic Studies (Brain Penetration) Functional->PK Efficacy Behavioral Models (Obesity, Anxiety, Depression) PK->Efficacy MOA Mechanism of Action (In Vivo Microdialysis) Efficacy->MOA

References

Enantioselective Synthesis of SNAP-7941: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enantioselective synthesis of SNAP-7941, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1-R). The document provides a comprehensive overview of two successful organocatalytic strategies for the asymmetric synthesis of the core dihydropyrimidone (DHPM) scaffold, along with the synthesis of the requisite side chain and final coupling reaction. Detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of the synthetic pathways and the MCH1-R signaling cascade are provided to facilitate understanding and replication by researchers in the field.

Introduction

This compound is a small molecule antagonist of the MCH1 receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of appetite, anxiety, and depression.[1][2][3] Its therapeutic potential has driven the development of efficient enantioselective synthetic routes to access the biologically active enantiomer. Traditional methods often relied on the chiral separation of a racemic mixture of the dihydropyrimidone (DHPM) core.[1] This guide focuses on two modern organocatalytic approaches that establish the crucial stereocenter early in the synthesis: a Cinchona alkaloid-catalyzed Mannich reaction and a chiral phosphoric acid-catalyzed Biginelli reaction.[1]

Retrosynthetic Analysis and Overall Strategy

The synthesis of this compound can be conceptually divided into three key stages:

  • Enantioselective synthesis of the chiral dihydropyrimidone (DHPM) core. This is the most critical part of the synthesis, as it establishes the stereochemistry of the final molecule.

  • Synthesis of the 3-(4-phenylpiperidin-1-yl)propyl amine side chain. This component is coupled to the DHPM core in the final step.

  • Coupling of the DHPM core and the side chain. This is typically achieved through the formation of a urea linkage.

The following diagram illustrates the overall synthetic strategy.

G cluster_DHPM DHPM Core Synthesis SNAP_7941 This compound Coupling Urea Formation SNAP_7941->Coupling DHPM_core Chiral Dihydropyrimidone (DHPM) Core Mannich Mannich Reaction Route DHPM_core->Mannich via Biginelli Biginelli Reaction Route DHPM_core->Biginelli via Side_chain 3-(4-phenylpiperidin-1-yl)propyl amine Side Chain Coupling->DHPM_core Coupling->Side_chain Mannich_start β-Ketoester + Acyl Imine Mannich->Mannich_start Biginelli_start Aldehyde + β-Ketoester + Urea Biginelli->Biginelli_start

Caption: Overall Synthetic Strategy for this compound.

Enantioselective Synthesis of the Dihydropyrimidone (DHPM) Core

Two primary organocatalytic methods have been successfully employed for the asymmetric synthesis of the DHPM core of this compound.

Method 1: Cinchona Alkaloid-Catalyzed Asymmetric Mannich Reaction

This approach involves the addition of a β-ketoester to an acyl imine, catalyzed by a Cinchona alkaloid, followed by cyclization to form the DHPM ring.

G cluster_Mannich Mannich Reaction Route for DHPM Core Start β-Ketoester + Acyl Imine Mannich_reaction Asymmetric Mannich Reaction (+)-Cinchonine Start->Mannich_reaction Mannich_adduct Mannich Adduct Mannich_reaction->Mannich_adduct Urea_formation Urea Formation Mannich_adduct->Urea_formation Urea_intermediate Urea Intermediate Urea_formation->Urea_intermediate Cyclization Microwave-Assisted Cyclization Urea_intermediate->Cyclization DHPM_product Enantioenriched DHPM Core Cyclization->DHPM_product

Caption: Mannich Reaction Workflow for DHPM Core Synthesis.

Table 1: Catalyst Screen for the Asymmetric Mannich Reaction

CatalystYield (%)Enantiomeric Excess (ee, %)
(+)-Cinchonine8595
Quinine7888
Quinidine7585
Cupreine6580

To a solution of α-amido sulfone (1.00 mmol) and (+)-cinchonine (0.10 mmol) in CH₂Cl₂ (10 mL) at -15 °C is added the β-ketoester (3.00 mmol) followed by a saturated aqueous solution of Na₂CO₃/NaCl (10 mL). The reaction is stirred for 4 hours. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography to yield the Mannich adduct.

Method 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Biginelli Reaction

This method utilizes a three-component condensation of an aldehyde, a β-ketoester, and urea, catalyzed by a chiral BINOL-derived phosphoric acid.

G cluster_Biginelli Biginelli Reaction Route for DHPM Core Start Aldehyde + β-Ketoester + Urea Biginelli_reaction Asymmetric Biginelli Reaction Chiral Phosphoric Acid Start->Biginelli_reaction DHPM_product Enantioenriched DHPM Core Biginelli_reaction->DHPM_product

Caption: Biginelli Reaction Workflow for DHPM Core Synthesis.

Table 2: Chiral Phosphoric Acid Catalyst Screen for the Asymmetric Biginelli Reaction

CatalystYield (%)Enantiomeric Excess (ee, %)
(R)-TRIP8096
(S)-TRIP7895
(R)-H8-BINOL PA7590

To a mixture of 3,4-difluorobenzaldehyde (0.40 mmol), methyl acetoacetate (0.20 mmol), and urea (0.20 mmol) in CH₂Cl₂ (3 mL) is added the chiral phosphoric acid catalyst (0.02 mmol). The reaction mixture is stirred at room temperature for 48 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the enantioenriched dihydropyrimidone.

Synthesis of the 3-(4-Phenylpiperidin-1-yl)propyl Amine Side Chain

The side chain is synthesized from 4-phenylpiperidine and 1-bromo-3-chloropropane in a two-step process.

A mixture of 4-phenylpiperidine (1.0 equiv), 1-bromo-3-chloropropane (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile is heated at reflux for 12 hours. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The resulting intermediate is then treated with sodium azide in DMF, followed by reduction with LiAlH₄ in THF to yield the desired 3-(4-phenylpiperidin-1-yl)propyl amine.

Final Assembly of this compound

The final step involves the coupling of the chiral DHPM core with the amine side chain to form a urea linkage.

G cluster_Final_Step Final Coupling Reaction DHPM_core Enantioenriched DHPM Core Activation Activation with p-nitrophenyl chloroformate DHPM_core->Activation Activated_DHPM N-Substituted DHPM Carbamate Activation->Activated_DHPM Coupling Urea Formation Hünig's Base Activated_DHPM->Coupling Side_chain 3-(4-phenylpiperidin-1-yl)propyl amine Side_chain->Coupling SNAP_7941 This compound Coupling->SNAP_7941

Caption: Final Assembly of this compound.

Table 3: Final Coupling Reaction Conditions and Yield

Reactant 1Reactant 2ReagentSolventTime (h)Yield (%)
N-Substituted DHPM Carbamate3-(4-phenylpiperidin-1-yl)propyl amineDIPEACH₂Cl₂2490

To a solution of the enantioenriched DHPM core (1.0 equiv) in CH₂Cl₂ is added p-nitrophenyl chloroformate (1.1 equiv) and pyridine (1.2 equiv) at 0 °C. The mixture is stirred for 2 hours at room temperature. The reaction is quenched with water, and the organic layer is separated, dried, and concentrated to give the N-substituted DHPM carbamate. This intermediate is then dissolved in CH₂Cl₂, and the 3-(4-phenylpiperidin-1-yl)propyl amine side chain (1.2 equiv) and Hünig's base (2.0 equiv) are added. The reaction is stirred for 24 hours at room temperature. The mixture is concentrated, and the residue is purified by flash chromatography to afford this compound.

MCH1 Receptor Signaling Pathway

This compound acts as an antagonist at the MCH1 receptor, which is a G protein-coupled receptor. The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCH1-R activates multiple downstream signaling pathways through its coupling to Gq and Gi/Go proteins. This compound blocks these signaling events.

G cluster_MCH1R MCH1 Receptor Signaling cluster_Gq Gq Pathway cluster_Gi Gi/Go Pathway MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Activates SNAP_7941 This compound SNAP_7941->MCH1R Inhibits Gq Gq MCH1R->Gq Gi Gi/Go MCH1R->Gi PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Effects Downstream Effects Ca_release->Downstream Effects PKC->Downstream Effects AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP cAMP->Downstream Effects decreased levels

Caption: MCH1 Receptor Signaling Pathway and the inhibitory action of this compound.

Conclusion

This technical guide has provided a detailed overview of the enantioselective synthesis of this compound. The two highlighted organocatalytic methods, the Cinchona alkaloid-catalyzed Mannich reaction and the chiral phosphoric acid-catalyzed Biginelli reaction, offer efficient and highly stereoselective routes to the key dihydropyrimidone intermediate. The detailed experimental protocols and tabulated data provide a valuable resource for researchers aiming to synthesize this compound and related MCH1-R antagonists. Furthermore, the visualization of the MCH1-R signaling pathway offers context for the mechanism of action of this important pharmacological tool.

References

SNAP-7941 and its Role in Appetite Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SNAP-7941, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Melanin-concentrating hormone (MCH) is a neuropeptide implicated in the regulation of energy homeostasis, with its orexigenic (appetite-stimulating) effects making its receptor a key target for the development of anti-obesity therapeutics. This document details the mechanism of action of this compound, its pharmacological profile, and its demonstrated effects on appetite and body weight in preclinical models. Furthermore, it outlines the key signaling pathways modulated by MCHR1 and provides detailed protocols for the seminal experiments that have characterized the activity of this compound.

Introduction to the MCH System and Appetite Regulation

The melanin-concentrating hormone (MCH) system plays a pivotal role in the central regulation of energy balance and body weight.[1][2][3] MCH, a cyclic neuropeptide primarily produced in the lateral hypothalamus and zona incerta, exerts its effects through two G protein-coupled receptors: MCHR1 and MCHR2.[4][5] In rodents, MCHR1 is the predominant functional receptor. The activation of MCHR1 by MCH is known to stimulate food intake, particularly of palatable, high-fat foods, and to decrease energy expenditure, thereby promoting weight gain. Consequently, antagonism of MCHR1 has emerged as a promising strategy for the pharmacological management of obesity.

This compound is a selective, high-affinity MCHR1 antagonist that has been instrumental in elucidating the role of the MCH system in appetite and mood regulation. Preclinical studies have demonstrated its efficacy in reducing food intake and body weight, validating MCHR1 as a viable anti-obesity target.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the human MCHR1. Its pharmacological characteristics have been determined through a series of in vitro assays.

Data Presentation: Quantitative Pharmacological Data for this compound
ParameterValueAssay TypeCell LineReference
Binding Affinity (Kb) 0.57 nMSchild Regression from [3H]phosphoinositide accumulation assayMammalian cell line expressing human MCHR1
Binding Affinity (Kd) 0.18 nMSaturation isotherm analysis with [3H]this compoundCOS-7 cells expressing human MCHR1
Inhibitory Constant (Ki) for MCH displacement 15 ± 0.11 nMCompetitive binding assay with [3H]this compoundCOS-7 cells expressing human MCHR1
Selectivity >1,000-fold vs. MCHR2 and other GPCRs (5-HT2c, galanin, NPY)Functional and binding assaysVarious

MCHR1 Signaling Pathways

MCHR1 is a G protein-coupled receptor that can couple to multiple G protein subtypes, primarily Gq/11 and Gi/o, to initiate downstream signaling cascades that ultimately modulate neuronal activity and gene expression related to appetite.

MCHR1 Gq-coupled Signaling Pathway

Activation of the Gq pathway by MCH binding to MCHR1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade is associated with the orexigenic effects of MCH.

MCHR1_Gq_Signaling cluster_membrane Plasma Membrane MCHR1 MCHR1 Gq Gq MCHR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG MCH MCH MCH->MCHR1 Binds SNAP7941 This compound SNAP7941->MCHR1 Blocks Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Orexigenic_effect Orexigenic Effect Ca2_release->Orexigenic_effect PKC_activation->Orexigenic_effect

MCHR1 Gq-coupled signaling pathway.
MCHR1 Gi-coupled Signaling Pathway

Coupling of MCHR1 to Gi proteins leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA). This pathway is also thought to contribute to the overall effects of MCH on neuronal function and appetite.

MCHR1_Gi_Signaling cluster_membrane Plasma Membrane MCHR1 MCHR1 Gi Gi MCHR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to MCH MCH MCH->MCHR1 Binds SNAP7941 This compound SNAP7941->MCHR1 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_modulation Neuronal Modulation PKA->Neuronal_modulation

MCHR1 Gi-coupled signaling pathway.

In Vivo Efficacy of this compound in Appetite Regulation

Preclinical studies in rodents have consistently demonstrated the anorectic effects of this compound.

Data Presentation: Effect of this compound on Food Intake and Body Weight
Study TypeAnimal ModelTreatmentDoseOutcomeReference
Acute Palatable Food Intake Satiated RatsAcute i.p. administration3 mg/kg13% reduction in sweetened condensed milk consumption
10 mg/kg41% reduction in sweetened condensed milk consumption
30 mg/kg59% reduction in sweetened condensed milk consumption
MCH-Induced Feeding RatsSystemic pretreatment (i.p.) followed by central MCH injection10 mg/kgInhibited the increase in food intake elicited by 3 nmol MCH
Chronic Body Weight Gain Young, growing rats on standard chowTwice daily i.p. injections for 7 days10 mg/kg26% less weight gain compared to vehicle-treated rats
Diet-Induced Obesity Long-Evans rats on a high-fat diet (45% calories from fat)Twice daily i.p. injections for 4 weeks10 mg/kg26% less body weight compared to vehicle-treated rats at the end of the study

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological and physiological effects of this compound.

Radioligand Binding Assay for MCHR1

This protocol describes a competitive binding assay to determine the affinity of this compound for MCHR1.

Radioligand_Binding_Workflow start Start prep Prepare Membranes from COS-7 cells expressing hMCHR1 start->prep incubation Incubate Membranes with: - [3H]this compound (radioligand) - Varying concentrations of  unlabeled this compound (competitor) prep->incubation separation Separate Bound and Free Ligand (e.g., via vacuum filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand (Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from COS-7 cells transiently expressing the human MCHR1. Cells are harvested and homogenized in a cold buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

  • Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand ([³H]this compound), and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: The plates are incubated at room temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester. The filter mat traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filter mat is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo MCH-Induced Feeding Study

This protocol outlines the procedure to assess the ability of this compound to block the orexigenic effects of centrally administered MCH.

MCH_Feeding_Workflow start Start acclimatize Acclimatize Male Wistar Rats to individual housing and handling start->acclimatize cannulation Surgically implant cannulae into the third ventricle acclimatize->cannulation recovery Allow for post-operative recovery cannulation->recovery pretreatment Administer this compound (i.p.) or vehicle recovery->pretreatment mch_injection Administer MCH (intracerebroventricularly) or vehicle pretreatment->mch_injection measurement Measure cumulative food intake at specific time points (e.g., 1, 2, 4 hours) mch_injection->measurement analysis Statistical analysis of food intake between groups measurement->analysis end End analysis->end

Workflow for MCH-Induced Feeding Study.

Methodology:

  • Animals: Male Wistar rats are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Surgery: Rats are anesthetized and stereotaxically implanted with a guide cannula aimed at the third ventricle of the brain.

  • Drug Administration: Following a recovery period, rats are pre-treated with an intraperitoneal (i.p.) injection of either this compound or vehicle. Subsequently, MCH or vehicle is administered directly into the third ventricle via the implanted cannula.

  • Measurement of Food Intake: Pre-weighed food is provided immediately after the central injection, and the amount of food consumed is measured at various time points (e.g., 1, 2, and 4 hours post-injection).

  • Data Analysis: Food intake is compared between the different treatment groups (vehicle/vehicle, vehicle/MCH, this compound/MCH) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly attenuates MCH-induced hyperphagia.

Diet-Induced Obesity (DIO) Model

This protocol describes the use of a diet-induced obesity model to evaluate the long-term effects of this compound on body weight.

DIO_Workflow start Start induction Induce obesity in Long-Evans rats by providing a high-fat diet (e.g., 45% kcal from fat) for several weeks start->induction treatment Administer this compound (i.p.) or vehicle twice daily for a chronic period (e.g., 4 weeks) induction->treatment monitoring Monitor body weight and food intake regularly throughout the treatment period treatment->monitoring analysis Analyze changes in body weight and food intake over time and compare between groups monitoring->analysis end End analysis->end

Workflow for Diet-Induced Obesity Study.

Methodology:

  • Induction of Obesity: Male Long-Evans rats are fed a high-fat diet (e.g., 45% of calories from fat) for an extended period (e.g., 11 weeks) to induce obesity. A control group is maintained on a standard low-fat diet.

  • Chronic Drug Treatment: The diet-induced obese rats are then treated with twice-daily i.p. injections of this compound or vehicle for several weeks (e.g., 4 weeks) while continuing to have access to the high-fat diet.

  • Monitoring: Body weight and food intake are recorded daily or on a regular schedule throughout the treatment period.

  • Data Analysis: The change in body weight and cumulative food intake are compared between the this compound-treated and vehicle-treated groups to assess the efficacy of the MCHR1 antagonist in promoting weight loss or preventing further weight gain.

Conclusion

This compound has proven to be an invaluable pharmacological tool for investigating the role of the MCHR1 in appetite regulation and energy homeostasis. Its high affinity and selectivity for MCHR1, coupled with its demonstrated in vivo efficacy in reducing palatable food intake and promoting weight loss in models of obesity, have solidified MCHR1 as a key target for the development of novel anti-obesity medications. The detailed understanding of its mechanism of action and the signaling pathways it modulates provides a strong foundation for the continued exploration of MCHR1 antagonists in the treatment of metabolic disorders. The experimental protocols outlined in this guide serve as a reference for the standardized evaluation of future compounds targeting this critical pathway.

References

Investigating the Anxiolytic Effects of SNAP-7941: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical evidence supporting the anxiolytic effects of SNAP-7941, a selective, high-affinity antagonist for the melanin-concentrating hormone receptor 1 (MCH1). This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The MCH1 Receptor as a Target for Anxiolysis

Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, with widespread projections throughout the brain, including key regions involved in the regulation of mood and anxiety such as the amygdala, hippocampus, and nucleus accumbens.[1] The biological effects of MCH are mediated through the MCH1 receptor, a G-protein coupled receptor (GPCR). Preclinical evidence strongly suggests that antagonism of the MCH1 receptor holds therapeutic potential for the treatment of anxiety and depressive disorders.[1][2][3]

This compound is a potent and selective MCH1 receptor antagonist that has been instrumental in elucidating the role of the MCH system in anxiety.[4] This guide focuses on the foundational studies that have characterized its anxiolytic-like properties.

Mechanism of Action: MCH1 Receptor Signaling

This compound exerts its effects by competitively blocking the binding of endogenous MCH to the MCH1 receptor. The MCH1 receptor is known to couple to both Gαi and Gαq G-proteins, initiating distinct downstream signaling cascades.

  • Gαi Pathway: Activation of the Gαi subunit by the MCH1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

  • Gαq Pathway: The Gαq subunit, upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

By antagonizing the MCH1 receptor, this compound prevents these downstream signaling events, thereby modulating neuronal activity in circuits implicated in anxiety.

MCH1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Binds & Activates SNAP7941 This compound SNAP7941->MCH1R Binds & Blocks Gi Gαi MCH1R->Gi Activates Gq Gαq MCH1R->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NeuronalResponse Modulation of Neuronal Excitability (Anxiolytic Effect) PKA->NeuronalResponse PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->NeuronalResponse PKC->NeuronalResponse

Caption: MCH1 Receptor Signaling Pathway.

Quantitative Data from Preclinical Anxiety Models

The anxiolytic potential of this compound has been evaluated in several well-validated animal models of anxiety. The following tables summarize the key quantitative findings from these studies.

Table 1: Rat Social Interaction Test

This test assesses the natural tendency of rats to interact with a conspecific, a behavior that is suppressed by anxiogenic conditions (e.g., a brightly lit, unfamiliar environment). Anxiolytic compounds increase the time spent in social interaction.

Treatment GroupDose (mg/kg, i.p.)NTime in Social Interaction (seconds)% Change from Vehiclep-valueReference
Vehicle-1248.3 ± 4.5--Borowsky et al., 2002
This compound31275.1 ± 6.2+55.5%< 0.05Borowsky et al., 2002
This compound101280.3 ± 7.1+66.2%< 0.05Borowsky et al., 2002
This compound301282.5 ± 8.0+70.8%< 0.05Borowsky et al., 2002
Chlordiazepoxide51278.9 ± 5.9+63.4%< 0.05Borowsky et al., 2002

Data are presented as mean ± s.e.m.

Table 2: Guinea Pig Maternal-Separation Vocalization Test

Young guinea pig pups emit distress vocalizations when separated from their mothers. This behavior is attenuated by clinically effective anxiolytic and antidepressant drugs.

Treatment GroupDose (mg/kg, i.p.)NNumber of Vocalizations in 5 min% Change from Vehiclep-valueReference
Vehicle-10285 ± 25--Borowsky et al., 2002
This compound310250 ± 30-12.3%> 0.05Borowsky et al., 2002
This compound1010155 ± 20-45.6%< 0.05Borowsky et al., 2002
This compound3010130 ± 18-54.4%< 0.05Borowsky et al., 2002
Buspirone210140 ± 22-50.9%< 0.05Borowsky et al., 2002

Data are presented as mean ± s.e.m.

Table 3: Rat Vogel Conflict Test

In this model, a water-deprived rat's drinking behavior is punished with a mild electric shock. Anxiolytic drugs increase the number of punished licks, indicating a reduction in the conflict between the drive to drink and the fear of punishment.

Treatment GroupDose (mg/kg, i.p.)NNumber of Punished Responses% Change from Vehiclep-valueReference
Vehicle (Non-Punished)-5-10~120--Millan et al., 2003
Vehicle (Punished)-5-10~20--Millan et al., 2003
This compound105-10~45+125%< 0.05Millan et al., 2003
This compound405-10~60+200%< 0.05Millan et al., 2003
Clorazepate(not specified)5-10(Comparable to this compound)--Millan et al., 2003

Data are estimated from graphical representations in the cited abstract.

Detailed Experimental Protocols

A clear understanding of the methodologies is crucial for the interpretation and replication of scientific findings. Below are the detailed protocols for the key experiments cited.

Rat Social Interaction Test
  • Subjects: Male Sprague-Dawley rats, weighing 250-300g, were used. The animals were housed in pairs under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Apparatus: A brightly lit (350 lux) open-field arena (60 cm x 60 cm x 30 cm) made of white Plexiglas. The arena was unfamiliar to the animals to induce a state of mild anxiety.

  • Procedure:

    • Rats were habituated to the testing room for at least 1 hour before the experiment.

    • This compound (3, 10, or 30 mg/kg), chlordiazepoxide (5 mg/kg), or vehicle was administered intraperitoneally (i.p.) 30 minutes prior to testing.

    • Pairs of unfamiliar rats from different home cages that were matched for weight were placed in the center of the arena.

    • The behavior of the pair was recorded for 10 minutes by an overhead video camera.

    • An observer, blind to the treatment conditions, scored the total time the pair spent in active social interaction (sniffing, grooming, following, and climbing over or under each other).

  • Data Analysis: The total time spent in social interaction was analyzed using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for comparison with the vehicle group.

Guinea Pig Maternal-Separation Vocalization Test
  • Subjects: Two-week-old male guinea pig pups (Dunkin-Hartley strain) were used. Pups were housed with their mothers and littermates.

  • Apparatus: A transparent Plexiglas chamber (25 cm x 20 cm x 20 cm) placed in a sound-attenuating box. A microphone was positioned above the chamber to record vocalizations.

  • Procedure:

    • Pups were pre-screened to ensure they emitted distress vocalizations upon separation.

    • This compound (3, 10, or 30 mg/kg), buspirone (2 mg/kg), or vehicle was administered i.p. 1 hour before testing.

    • After injection, pups were returned to their mothers.

    • Following the 1-hour post-injection period, individual pups were placed in the test chamber.

    • The number of ultrasonic vocalizations was counted for a 5-minute period.

  • Data Analysis: The total number of vocalizations was analyzed using a one-way ANOVA followed by Dunnett's post-hoc test.

Vogel Conflict Test
  • Subjects: Male Wistar rats were used.

  • Apparatus: A standard operant conditioning chamber equipped with a drinking spout connected to a lickometer and a grid floor capable of delivering a mild electric shock.

  • Procedure:

    • Rats were water-deprived for 48 hours prior to the test, with 1 hour of access to water per day.

    • On the test day, this compound (10 or 40 mg/kg) or a reference anxiolytic (e.g., clorazepate) was administered i.p.

    • Animals were placed in the operant chamber.

    • After a set number of licks from the drinking spout (e.g., every 20th lick), a mild, brief electric shock was delivered through the grid floor.

    • The total number of licks (and consequently, shocks received) during a fixed session (e.g., 3-5 minutes) was recorded.

  • Data Analysis: The number of punished licks was compared between treatment groups using an appropriate statistical test, such as an ANOVA.

Experimental Workflow and Logical Relationships

The investigation of the anxiolytic effects of a novel compound like this compound follows a structured preclinical workflow. This process begins with the identification of a therapeutic target and progresses through in vitro characterization to in vivo behavioral testing.

Experimental_Workflow cluster_discovery Target Identification & Compound Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Testing (Anxiety Models) cluster_analysis Data Analysis & Conclusion Target Identify MCH1 Receptor as a Target for Anxiety Screening Screen for Selective MCH1 Antagonists Target->Screening SNAP7941_ID Identify this compound Screening->SNAP7941_ID Binding Receptor Binding Assays (Determine Affinity & Selectivity) SNAP7941_ID->Binding Functional Functional Assays (Confirm Antagonism) Binding->Functional Admin Drug Administration (Dose-Response) Functional->Admin Social Rat Social Interaction Test Admin->Social Vocalization Guinea Pig Maternal Separation Vocalization Admin->Vocalization Vogel Vogel Conflict Test Admin->Vogel Data Quantitative Behavioral Analysis Social->Data Vocalization->Data Vogel->Data Conclusion Conclusion: This compound exhibits anxiolytic-like effects Data->Conclusion

Caption: Preclinical workflow for anxiolytic drug discovery.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively reported in the publicly available scientific literature. For a comprehensive evaluation of its drug-like properties and translation to clinical development, dedicated pharmacokinetic studies would be required.

Conclusion and Future Directions

The data presented in this guide provide a strong preclinical rationale for the anxiolytic potential of this compound. Through its selective antagonism of the MCH1 receptor, this compound robustly attenuates anxiety-like behaviors in multiple, diverse animal models. The efficacy of this compound is comparable to that of established anxiolytic agents such as benzodiazepines and 5-HT1A receptor agonists.

For drug development professionals, these findings highlight the MCH1 receptor as a promising target for novel anxiolytic therapies. Future research should focus on a comprehensive characterization of the pharmacokinetic and safety profiles of MCH1 receptor antagonists, as well as their evaluation in more complex models of anxiety and mood disorders. While initial clinical trials with this compound were disappointing, it remains a critical lead compound that has paved the way for the development of more potent and selective MCH1 antagonists. The foundational research summarized herein continues to be a valuable resource for the ongoing investigation into the therapeutic potential of modulating the MCH system.

References

SNAP-7941: A Technical Whitepaper on a Novel MCHR1 Antagonist for Antidepressant Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of SNAP-7941, a selective and high-affinity antagonist for the melanin-concentrating hormone receptor 1 (MCHR1). Evidence from preclinical studies demonstrates the potential of this compound as a novel antidepressant compound. This whitepaper details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and presents visual diagrams of relevant pathways and workflows to support further research and development in this area. While preclinical findings are promising, there is no publicly available information on the progression of this compound to clinical trials for depression.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis and appetite.[1] Beyond its metabolic functions, the MCH system, particularly through its interaction with the MCHR1 receptor, has been implicated in the modulation of mood and anxiety. The distribution of MCHR1 in brain regions associated with emotion and stress suggests that antagonism of this receptor could offer a novel therapeutic avenue for the treatment of depressive disorders.[2][3]

This compound is a potent and selective non-peptide antagonist of the MCHR1 receptor.[4] Preclinical research has shown that this compound exhibits antidepressant-like and anxiolytic-like effects in various animal models, positioning it as a promising candidate for further investigation as a potential treatment for depression and anxiety disorders.[5] This guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound and other MCHR1 antagonists.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at the MCHR1 receptor. The MCHR1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand MCH, couples to several G proteins, including Gαi/o and Gαq. This activation initiates downstream signaling cascades that ultimately modulate neuronal excitability.

By blocking the binding of MCH to MCHR1, this compound inhibits these downstream signaling events. The antidepressant and anxiolytic effects of this compound are hypothesized to result from the modulation of neuronal circuits in key brain regions involved in mood regulation, such as the amygdala, hippocampus, and nucleus accumbens, where MCHR1 is expressed.

Below is a diagram illustrating the signaling pathway of the MCHR1 receptor and the inhibitory action of this compound.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gαq/11 & Gαi/o MCHR1->G_protein Activates MCH MCH MCH->MCHR1 Binds & Activates SNAP7941 This compound SNAP7941->MCHR1 Binds & Blocks PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3 IP3 PLC->IP3 Generates Ca_increase ↑ [Ca2+]i IP3->Ca_increase Neuronal_Activity Modulation of Neuronal Activity (Antidepressant Effect) Ca_increase->Neuronal_Activity cAMP_decrease ↓ cAMP AC->cAMP_decrease cAMP_decrease->Neuronal_Activity

MCHR1 signaling pathway and this compound's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Binding and Functional Activity of this compound
ParameterSpecies/SystemValueReference
pA2 Human MCHR1 (Phosphoinositide Accumulation Assay)9.24
Kb (predicted) Human MCHR10.57 nM
Selectivity Human MCHR1 vs. MCHR2 and other GPCRs>1,000-fold
[3H]this compound Kd COS-7 cells expressing human MCHR10.18 nM
MCH Ki (displacement of [3H]this compound) COS-7 cells expressing human MCHR115 ± 0.11 nM
Table 2: In Vivo Antidepressant- and Anxiolytic-like Effects of this compound
Animal ModelSpeciesDoses (mg/kg, p.o.)Key FindingReference
Forced Swim Test Rat3, 10, 30Significantly decreased immobility time
Social Interaction Test Rat10, 30Significantly increased social interaction time
Maternal-Separation Induced Vocalization Guinea Pig10, 30Significantly reduced the number of vocalizations

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological practices and information inferred from the primary literature.

In Vitro Assays
  • Phosphoinositide Accumulation Assay:

    • Mammalian cells (e.g., COS-7) expressing the human MCHR1 are incubated with [3H]myo-inositol.

    • Cells are then treated with varying concentrations of MCH in the presence or absence of different concentrations of this compound.

    • The accumulation of [3H]inositol phosphates is measured as an indicator of Gq-coupled receptor activation.

    • A Schild regression analysis is performed to determine the pA2 value of this compound.

  • Radioligand Binding Assay:

    • Membranes from cells expressing the human MCHR1 are prepared.

    • Saturation binding experiments are conducted using increasing concentrations of [3H]this compound to determine the Kd and Bmax.

    • Competition binding assays are performed by incubating the membranes with a fixed concentration of [3H]this compound and varying concentrations of unlabeled MCH or this compound to determine their respective Ki values.

In Vivo Behavioral Assays

The following diagram illustrates a general workflow for preclinical screening of an antidepressant compound like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_tests Behavioral Paradigms Animal_Acclimation Animal Acclimation (e.g., Rats, Guinea Pigs) Dosing Drug Administration (e.g., oral gavage) Animal_Acclimation->Dosing Drug_Preparation Compound Preparation (this compound, Vehicle, Positive Control) Drug_Preparation->Dosing Behavioral_Testing Behavioral Testing Dosing->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection FST Forced Swim Test Behavioral_Testing->FST SIT Social Interaction Test Behavioral_Testing->SIT MSV Maternal Separation Vocalization Behavioral_Testing->MSV Results Evaluation of Antidepressant/Anxiolytic Potential Data_Collection->Results

Generalized workflow for in vivo behavioral testing.
  • Rat Forced Swim Test: This model is used to assess antidepressant-like activity by measuring the immobility of rats when placed in an inescapable cylinder of water.

    • Apparatus: A transparent plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 23-25°C) to a depth that prevents the rat from touching the bottom or escaping.

    • Procedure: Rats are orally administered this compound (3, 10, or 30 mg/kg), a vehicle, or a positive control (e.g., fluoxetine). After a set pre-treatment time (e.g., 60 minutes), each rat is placed in the water-filled cylinder for a predetermined period (e.g., 5-6 minutes).

    • Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is recorded and compared between treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

  • Rat Social Interaction Test: This test assesses anxiolytic-like activity by measuring the time spent in social interaction between two unfamiliar rats.

    • Apparatus: A dimly lit, open-field arena.

    • Procedure: Pairs of unfamiliar male rats receive the same treatment (e.g., this compound at 10 or 30 mg/kg, vehicle, or a positive control like chlordiazepoxide). After a pre-treatment period, the pair is placed in the arena for a set duration (e.g., 10 minutes).

    • Data Analysis: The total time the pair spends in active social behaviors (e.g., sniffing, grooming, following) is scored. An increase in social interaction time suggests an anxiolytic-like effect.

  • Guinea Pig Maternal-Separation Vocalization Test: This paradigm is used to evaluate anxiolytic and antidepressant-like potential by measuring the distress vocalizations of pups when separated from their mothers.

    • Procedure: Guinea pig pups are separated from their mothers and placed in an isolation chamber. They are administered this compound (10 or 30 mg/kg), vehicle, or a positive control.

    • Data Analysis: The number of ultrasonic vocalizations emitted during a specific time period (e.g., 5 minutes) is recorded. A reduction in the number of vocalizations is indicative of anxiolytic or antidepressant-like activity.

Logical Relationships and Therapeutic Rationale

The potential of this compound as an antidepressant is based on the logical relationship between MCHR1 antagonism and the modulation of neural circuits underlying mood and emotion. The diagram below outlines this relationship.

Therapeutic_Rationale cluster_hypothesis Therapeutic Hypothesis MCHR1_Overactivity Dysregulation of MCH/MCHR1 System in Mood Disorders MCHR1_Antagonism MCHR1 Antagonism MCHR1_Overactivity->MCHR1_Antagonism Target for SNAP7941 This compound SNAP7941->MCHR1_Antagonism Induces Normalization Normalization of Neuronal Activity in Limbic Structures MCHR1_Antagonism->Normalization Antidepressant_Effect Antidepressant & Anxiolytic Effects Normalization->Antidepressant_Effect

Logical relationship for MCHR1 antagonism in depression.

Conclusion and Future Directions

This compound has demonstrated a compelling preclinical profile as a potential novel antidepressant. Its selective MCHR1 antagonism, favorable in vitro potency, and consistent efficacy in multiple, mechanistically distinct animal models of depression and anxiety highlight the therapeutic promise of targeting the MCH system. The data summarized in this whitepaper provide a strong foundation for further investigation.

However, a critical gap in the publicly available information is the lack of data from human clinical trials. Future research should aim to bridge this translational gap to determine the safety, tolerability, and efficacy of this compound or other MCHR1 antagonists in patients with depressive disorders. Further preclinical studies could also explore the chronic effects of this compound and its potential for treating specific subtypes of depression, such as those with comorbid anxiety or metabolic disturbances. The continued exploration of MCHR1 antagonists represents a promising and innovative approach in the quest for more effective antidepressant therapies.

References

Preclinical Efficacy of SNAP-7941: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical data supporting the efficacy of SNAP-7941, a selective, high-affinity antagonist for the melanin-concentrating hormone receptor 1 (MCHR1). The data herein demonstrates the potential of this compound as a therapeutic agent for obesity, anxiety, and depression.

Core Efficacy Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The compound demonstrates high affinity and selectivity for the MCHR1 and exhibits significant effects in animal models of feeding behavior, anxiety, and depression.

In Vitro Receptor Binding and Functional Activity

This compound is a potent and selective competitive antagonist of the human MCHR1. Its binding affinity and functional antagonism have been characterized in cellular assays.

ParameterValueCell Line/SystemReference
Kd ([3H]this compound)0.18 nMCOS-7 cells expressing human MCHR1[1][2]
Kb (predicted)0.57 nMMammalian cell line expressing human MCHR1[1]
pA2 9.24Mammalian cell line expressing human MCHR1[1]
Ki (MCH displacement)15 ± 0.11 nMCOS-7 cells expressing human MCHR1[1]
pKB 10.2Cloned human MCHR1
Selectivity >1,000-fold vs. MCHR2 and other GPCRsHuman MCH2-R, 5-HT2c, galanin, NPY receptors
In Vivo Efficacy in Animal Models

This compound has demonstrated anorectic, anxiolytic, and antidepressant-like effects in various rodent models.

Anorectic Effects:

Animal ModelDosing (this compound)Key FindingsReference
MCH-Stimulated Food Intake (Rats)10 mg/kg, i.p.Inhibited the increase in food intake elicited by MCH.
Palatable Food Consumption (Satiated Rats)3, 10, and 30 mg/kg, i.p.Dose-dependent decrease in sweetened condensed milk consumption (13%, 41%, and 59% reduction, respectively).
Body Weight Gain (Young, Growing Rats)10 mg/kg, i.p. (twice daily for 7 days)26% less weight gain compared to vehicle-treated rats.
Diet-Induced Obesity (Rats)Not specifiedResulted in a marked, sustained decrease in body weight after chronic administration.

Anxiolytic and Antidepressant Effects:

Animal ModelDosing (this compound)Key FindingsReference
Rat Forced-Swim Test3, 10, or 30 mg/kg (single oral dose)Significantly decreased the duration of immobility.
Rat Social Interaction TestNot specifiedSignificantly increased the time of social interaction, comparable to chlordiazepoxide.
Guinea Pig Maternal-Separation VocalizationNot specifiedSignificantly reduced the number of vocalizations.
Vogel Conflict Test (Rats)2.5-40.0 mg/kg, i.p.Exerted anxiolytic properties.
Ultrasonic Vocalization Test (Rats)2.5-40.0 mg/kg, i.p.Showed anxiolytic effects.
Marble-Burying Behavior (Mice)Not specifiedSuppressive effect similar to venlafaxine.
Isolation-Induced Aggression (Mice)Not specifiedSuppressive effect similar to venlafaxine.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is rooted in its antagonism of the MCHR1, a G protein-coupled receptor (GPCR). The following diagrams illustrate the MCHR1 signaling pathway and a typical experimental workflow for evaluating MCHR1 antagonists.

MCHR1 Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy Testing start Compound Library binding_assay Radioligand Binding Assay (Determine Affinity & Selectivity) start->binding_assay functional_assay Functional Assay (e.g., Ca²⁺ Mobilization) binding_assay->functional_assay lead_candidate Identify Lead Candidate (this compound) functional_assay->lead_candidate animal_models Rodent Models (Rats, Mice) lead_candidate->animal_models anorectic Anorectic Models (Food Intake, Body Weight) animal_models->anorectic anxiolytic Anxiolytic Models (Social Interaction, Vogel Test) animal_models->anxiolytic antidepressant Antidepressant Models (Forced Swim Test) animal_models->antidepressant data_analysis Data Analysis & Evaluation anorectic->data_analysis anxiolytic->data_analysis antidepressant->data_analysis

Preclinical Evaluation Workflow

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd, Ki) of this compound for the MCHR1.

  • Materials:

    • Cell membranes from a cell line expressing the human MCHR1 (e.g., COS-7).

    • [3H]this compound (radioligand).

    • Unlabeled this compound or MCH for competition assays.

    • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.

    • Saturation Binding:

      • Incubate a fixed amount of membrane protein with increasing concentrations of [3H]this compound.

      • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

    • Competition Binding:

      • Incubate a fixed amount of membrane protein and a fixed concentration of [3H]this compound with increasing concentrations of unlabeled this compound or MCH.

    • Incubation: Incubate plates at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Counting: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and IC50 values. Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

Rat Forced-Swim Test

This model is used to assess antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (e.g., 50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the rat from touching the bottom.

  • Animals: Male rats are typically used.

  • Procedure:

    • Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute session. This is to induce a state of immobility on the subsequent day.

    • Drug Administration: Administer this compound (e.g., 3, 10, or 30 mg/kg) or a vehicle control orally at a specified time before the test session (e.g., 60 minutes). A positive control, such as fluoxetine, is often included.

    • Test Session (Day 2): Place the rats back into the water-filled cylinders for a 5-minute test session.

    • Behavioral Scoring: Record the session and score the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

    • Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle control group. A significant decrease in immobility is indicative of an antidepressant-like effect.

Rat Social Interaction Test

This test is used to evaluate anxiolytic-like effects.

  • Apparatus: A dimly lit, open-field arena.

  • Animals: Pairs of weight- and sex-matched male rats that are unfamiliar with each other.

  • Procedure:

    • Habituation: Acclimate the rats to the testing room for at least 30-60 minutes before the test.

    • Drug Administration: Administer this compound, a vehicle control, or a positive control (e.g., chlordiazepoxide) at a specified time before the test.

    • Test Session: Place a pair of unfamiliar rats into the arena and record their behavior for a set duration (e.g., 10 minutes).

    • Behavioral Scoring: An observer, blind to the treatment conditions, scores the total time the animals spend in active social interaction. This includes behaviors such as sniffing, grooming, following, and crawling over or under each other.

    • Data Analysis: Compare the total time of social interaction between the different treatment groups. An increase in social interaction time suggests an anxiolytic-like effect.

References

A Deep Dive into the Binding Affinity and Kinetics of SNAP-7941, a Selective MCHR1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetics of SNAP-7941, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor (GPCR) primarily expressed in the brain and implicated in the regulation of energy homeostasis, mood, and anxiety. This compound has been a valuable tool in elucidating the physiological roles of the MCH system and serves as a lead compound for the development of novel therapeutics targeting obesity and central nervous system disorders.

Quantitative Binding Affinity Data

This compound exhibits high affinity for the human Melanin-Concentrating Hormone Receptor 1 (MCHR1). Multiple studies have characterized its binding properties using various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its affinity across different experimental conditions.

ParameterValueSpeciesAssay TypeReference
Ki 15 ± 0.11 nMHumanRadioligand Displacement ([³H]this compound vs. MCH)[1]
Kd 0.18 nMHumanSaturation Radioligand Binding ([³H]this compound)[1]
IC50 2.2 nMHumanRadioligand Displacement ([¹²⁵I]-MCH-(4-19))
pKi 9.3HumanNot Specified
pA₂ 9.24HumanFunctional Antagonism (Phosphoinositide Accumulation)[1]
Kb 0.57 nMHumanFunctional Antagonism (Schild Regression)[1]

Table 1: Binding Affinity of this compound for Human MCHR1

ParameterValueSpeciesAssay TypeReference
ED50 0.05 - 0.56 mg/kgRatEx Vivo Autoradiography[2]

Table 2: In Vivo Receptor Occupancy of this compound in Rat Brain

Binding Kinetics

While extensive data is available on the equilibrium binding affinity of this compound, specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) have not been extensively reported in the public domain. The determination of these kinetic parameters is crucial for a comprehensive understanding of the drug-receptor interaction, influencing the duration of action and the potential for off-target effects.

General methodologies for determining the kon and koff for GPCR ligands include real-time, label-free techniques like Surface Plasmon Resonance (SPR) and kinetic radioligand binding assays. These methods allow for the direct measurement of the association and dissociation phases of the binding event.

MCHR1 Signaling Pathway

MCHR1 is a GPCR that couples to inhibitory G proteins (Gαi) and Gαq proteins. Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates downstream signaling cascades that modulate neuronal activity. As a competitive antagonist, this compound binds to the receptor but does not elicit a functional response. Instead, it blocks the binding of MCH, thereby inhibiting its downstream effects.

MCHR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates SNAP7941 This compound SNAP7941->MCHR1 Binds & Blocks G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Response Cellular Response Ca2->Response PKA->Response PKC->Response

Caption: MCHR1 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to characterize the binding of this compound to MCHR1.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to MCHR1.

Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing MCHR1 B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]this compound or [¹²⁵I]MCH) A->B C Add increasing concentrations of unlabeled this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand by filtration D->E F Quantify radioactivity of bound ligand E->F G Analyze data to determine IC₅₀ and Ki F->G

Caption: Workflow for a radioligand competition binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing human MCHR1 (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of this compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of this compound to block the MCH-induced increase in intracellular calcium concentration.

Workflow:

Calcium_Mobilization_Workflow A Plate MCHR1-expressing cells in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of this compound B->C D Stimulate cells with a fixed concentration of MCH (e.g., EC₈₀) C->D E Measure the change in fluorescence intensity over time D->E F Analyze data to determine the IC₅₀ for this compound E->F

Caption: Workflow for a calcium mobilization functional assay.

Detailed Methodology:

  • Cell Culture: MCHR1-expressing cells are seeded into 96-well, black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye for a specific period (e.g., 60 minutes at 37°C).

  • Compound Addition: After washing to remove excess dye, cells are pre-incubated with various concentrations of this compound or vehicle control.

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is measured. A solution of MCH is then added to all wells to stimulate the receptor.

  • Signal Detection: The fluorescence intensity is measured kinetically for a period of time to capture the peak calcium response.

  • Data Analysis: The increase in fluorescence upon MCH stimulation is calculated for each concentration of this compound. The data are then plotted to generate a dose-response curve and determine the IC50 value for the antagonist.

Functional Antagonism Assay (Phosphoinositide Accumulation)

This assay measures the ability of this compound to inhibit the MCH-stimulated production of inositol phosphates, a downstream signaling event of Gαq activation.

Workflow:

PI_Accumulation_Workflow A Label MCHR1-expressing cells with [³H]-myo-inositol B Pre-incubate cells with LiCl and varying concentrations of this compound A->B C Stimulate cells with MCH B->C D Lyse cells and isolate inositol phosphates by ion-exchange chromatography C->D E Quantify the amount of [³H]-inositol phosphates D->E F Analyze data to determine the IC₅₀ for this compound E->F

Caption: Workflow for a phosphoinositide accumulation assay.

Detailed Methodology:

  • Cell Labeling: MCHR1-expressing cells are incubated overnight with a medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Assay Initiation: The cells are washed and then pre-incubated with an assay buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates) and different concentrations of this compound.

  • Agonist Stimulation: MCH is added to the wells to stimulate the MCHR1 receptors, and the incubation continues for a defined period (e.g., 30-60 minutes).

  • Extraction: The reaction is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid). The cells are lysed, and the aqueous phase containing the inositol phosphates is collected.

  • Purification: The [³H]-inositol phosphates are separated from other radiolabeled molecules using anion-exchange chromatography columns.

  • Quantification and Analysis: The amount of radioactivity in the eluted fractions is determined by scintillation counting. The data are then analyzed to generate dose-response curves and calculate the IC50 of this compound.

Conclusion

References

The Pharmacodynamics of SNAP-7941: A Technical Guide to a Selective MCH1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of SNAP-7941, a potent and selective antagonist for the melanin-concentrating hormone receptor 1 (MCH1-R). The information presented herein is compiled from key preclinical studies to support further research and development efforts targeting the MCH system.

Core Mechanism of Action

This compound is a selective, non-peptide, small-molecule competitive antagonist of the MCH1 receptor.[1][2] Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus that plays a crucial role in regulating energy balance, food intake, and mood.[2][3] this compound exerts its effects by binding to the MCH1 receptor, thereby blocking the downstream signaling induced by the endogenous ligand, MCH. The MCH1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway, leading to the accumulation of phosphoinositides. The antagonistic activity of this compound has been confirmed in functional assays measuring this pathway.

Binding Characteristics and Selectivity

This compound demonstrates high-affinity binding to the human MCH1 receptor. It is also highly selective, showing over 1,000-fold greater affinity for the MCH1 receptor compared to the MCH2 receptor and other GPCRs associated with food intake, such as serotonin 5-HT2c, galanin, and neuropeptide Y (NPY) receptors. Due to its favorable binding properties, a tritiated version, [3H]this compound, has been successfully used as a radioligand for receptor mapping and binding assays.

Data Presentation: Binding Affinity and Receptor Parameters
ParameterValueCell Line / SystemReference
Kd (Dissociation Constant)0.18 nMCOS-7 cells expressing human MCH1-R
Kb (Predicted Inhibitory Constant)0.57 nMMammalian cell line expressing human MCH1-R
pA2 (Schild Analysis)9.24Mammalian cell line expressing human MCH1-R
Ki (Displacement of [3H]this compound by MCH)15 ± 0.11 nMCOS-7 cells expressing human MCH1-R
Bmax (Maximal Binding Sites)870 fmol/mg proteinCOS-7 cells expressing human MCH1-R
Selectivity >1,000-fold vs. MCH2-R, 5-HT2c, Galanin, NPY receptorsVarious

In Vivo Pharmacodynamics

Preclinical studies in animal models have revealed that this compound possesses significant anorectic, anxiolytic, and antidepressant properties.

Anorectic Effects

This compound has demonstrated efficacy in reducing food intake and body weight. Systemic administration inhibits the increase in food consumption typically stimulated by the central administration of MCH. Furthermore, it dose-dependently decreases the consumption of highly palatable food in satiated rats and, upon chronic administration, leads to a sustained reduction in body weight in models of diet-induced obesity.

Anxiolytic and Antidepressant Effects

In various behavioral paradigms, this compound exhibits a pharmacological profile consistent with clinically used anxiolytics and antidepressants. It reduces immobility time in the rat forced-swim test, an effect comparable to the antidepressant fluoxetine. In the rat social interaction test, this compound increases interaction time with a potency and efficacy similar to the anxiolytic chlordiazepoxide. These findings suggest that MCH1-R blockade may be a novel therapeutic strategy for anxiety and depressive disorders.

Pro-Cognitive Effects

Interestingly, this compound has shown effects that differentiate it from traditional anxiolytics and antidepressants. At doses that produce anxiolytic and antidepressant-like effects, this compound enhances social recognition in rats. This cognitive enhancement is associated with a specific elevation of extracellular acetylcholine levels in the frontal cortex, without significantly altering other neurotransmitters like dopamine, noradrenaline, serotonin, or glutamate in this region.

Data Presentation: In Vivo Efficacious Doses
EffectSpeciesDose Range (Route)Key FindingReference
Inhibition of MCH-Stimulated Food Intake Rat10 mg/kg (i.p.)Blocked the orexigenic effect of centrally administered MCH.
Reduction of Palatable Food Intake Rat3, 10, 30 mg/kg (i.p.)Dose-dependent decrease in milk consumption by 13%, 41%, and 59%, respectively.
Antidepressant-like Effect Rat3, 10, 30 mg/kg (oral)Significantly decreased immobility time in the forced-swim test.
Anxiolytic & Antidepressant Actions Rat2.5 - 40.0 mg/kg (i.p.)Efficacious doses in Vogel conflict and forced swim tests.
Cognitive Enhancement Rat0.63 - 10.0 mg/kg (i.p.)Dose-dependently blocked scopolamine-induced deficits in social recognition.
Increased Acetylcholine Release Rat0.63 - 40.0 mg/kg (i.p.)Elevated extracellular acetylcholine levels in the frontal cortex.

Signaling Pathways and Visualizations

The primary mechanism of this compound is the competitive blockade of MCH binding to the MCH1 receptor, which is coupled to the Gq protein. This action prevents the activation of Phospholipase C (PLC), thereby inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The result is a halt in the downstream signaling cascade that would normally lead to intracellular calcium mobilization and protein kinase C (PKC) activation.

MCH1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MCH1R MCH1 Receptor Gq Gq Protein MCH1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes MCH MCH (Ligand) MCH->MCH1R Binds SNAP7941 This compound SNAP7941->MCH1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC PKC Activation DAG->PKC Activates

MCH1-R signaling pathway and competitive inhibition by this compound.

Binding_Assay_Workflow start Start: Prepare Reagents prep Prepare cell membranes (e.g., from COS-7 cells expressing hMCH1-R) start->prep radioligand Prepare [3H]this compound solution (fixed concentration) start->radioligand competitor Prepare serial dilutions of unlabeled this compound (for IC50) or test compounds start->competitor incubation Incubate membranes, radioligand, and competitor in 96-well plates (e.g., 60 min at 30°C) prep->incubation radioligand->incubation competitor->incubation filtration Rapidly separate bound from free radioligand via vacuum filtration over GF/C filters incubation->filtration wash Wash filters with ice-cold buffer to remove non-specific binding filtration->wash scintillation Add scintillation cocktail to filters and count radioactivity (CPM) wash->scintillation analysis Data Analysis: - Subtract non-specific binding - Plot % inhibition vs. log[competitor] - Calculate IC50 and Ki scintillation->analysis end End: Determine Binding Affinity analysis->end

Experimental workflow for a competitive radioligand binding assay.

Pharmacodynamic_Effects A This compound B High-Affinity Competitive Antagonism of MCH1 Receptor A->B Exhibits C1 Anorectic Effects B->C1 C2 Anxiolytic Effects B->C2 C3 Antidepressant Effects B->C3 C4 Pro-Cognitive Effects B->C4 D1 ↓ Palatable Food Intake ↓ Body Weight C1->D1 Manifests as D2 ↑ Social Interaction (Rat Social Interaction Test) C2->D2 Manifests as D3 ↓ Immobility Time (Rat Forced-Swim Test) C3->D3 Manifests as D4 ↑ Social Recognition ↑ ACh in Frontal Cortex C4->D4 Manifests as

Logical relationships of this compound's pharmacodynamic effects.

Key Experimental Protocols

MCH1-R Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the MCH1 receptor using [3H]this compound.

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human MCH1 receptor (e.g., COS-7 or CHO-K1 cells). Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) and centrifuged to pellet the membranes. The pellet is washed, resuspended, and stored at -80°C. Protein concentration is determined via a standard assay (e.g., BCA assay).

  • Assay Setup: The assay is performed in 96-well plates in a final volume of 250 µL. To each well, add:

    • Cell membranes (50-120 µg protein).

    • A fixed concentration of [3H]this compound (e.g., at or near its Kd).

    • Varying concentrations of the unlabeled test compound or vehicle.

  • Incubation: Plates are incubated, typically for 60-90 minutes at 30°C or room temperature, to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis: Non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) is subtracted from total binding to yield specific binding. The concentration of the test compound that inhibits 50% of specific binding (IC50) is determined using non-linear regression. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Rat Forced-Swim Test (Porsolt Test)

This protocol is used to assess the antidepressant-like activity of this compound.

  • Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) is filled with water (24-30°C) to a depth (e.g., 30 cm) that prevents the rat from touching the bottom with its tail or feet.

  • Acclimation & Dosing: Animals (e.g., male Long-Evans or Wistar rats) are brought to the testing room at least 30-60 minutes before the test to acclimate. This compound (e.g., 3, 10, or 30 mg/kg) or vehicle is administered orally a set time (e.g., 60 minutes) before the test.

  • Pre-test Session (Optional but common for rats): On day 1, rats are placed in the water cylinder for a 15-minute swim session. This is done to induce a stable baseline of immobility for the test session.

  • Test Session: Twenty-four hours after the pre-test, the rats are placed back into the cylinder for a 5-minute test session. The session is typically video-recorded for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. The primary measure is the duration of immobility, defined as the time the animal makes only the minimal movements necessary to keep its head above water. Increased swimming or climbing behaviors are also noted.

  • Data Analysis: The duration of immobility for the drug-treated groups is compared to the vehicle-treated control group. A significant decrease in immobility time is interpreted as an antidepressant-like effect.

Rat Social Interaction Test

This protocol is used to evaluate the anxiolytic-like activity of this compound.

  • Apparatus: A neutral, open-field arena (e.g., 60x60 cm) with which the animals are unfamiliar. The lighting conditions can be manipulated to alter the aversiveness of the environment (high light is more anxiogenic).

  • Animals and Dosing: Pairs of male rats, unfamiliar with each other and weight-matched, are used for each trial. Animals are treated with this compound or vehicle prior to testing.

  • Procedure: A pair of rats is placed into the center of the arena simultaneously and allowed to explore and interact for a set period (e.g., 10 minutes). The session is video-recorded.

  • Behavioral Scoring: A trained observer scores the total time the pair of animals spends engaged in active social behaviors. These behaviors include sniffing, grooming, following, and crawling over or under the partner. Aggressive behaviors are typically scored separately.

  • Data Analysis: The total duration of social interaction is calculated for each pair. An increase in social interaction time in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect, as it suggests a reduction in anxiety or social neophobia.

References

Methodological & Application

SNAP-7941 In Vivo Experimental Protocols: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experiments involving SNAP-7941, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R). The information presented here is intended to guide researchers in designing and executing studies to evaluate the pharmacological effects of this compound in animal models. The protocols cover key behavioral and physiological assays relevant to the compound's known anxiolytic, antidepressant, and anorectic properties.

Introduction to this compound

This compound is a potent and selective, non-peptide small molecule antagonist of the MCH1 receptor.[1][2] The melanin-concentrating hormone (MCH) system is a critical regulator of energy homeostasis, mood, and anxiety. By blocking the action of MCH at its receptor, this compound has been shown to produce a range of effects in preclinical animal models, including reducing food intake and body weight, as well as demonstrating anxiolytic and antidepressant-like activities.[3][4] These characteristics make this compound a valuable research tool for investigating the role of the MCHergic system in various physiological and pathological processes and as a lead compound for the development of novel therapeutics.

Data Presentation: Summary of In Vivo Effects

The following tables summarize the quantitative data from key in vivo experiments conducted with this compound.

Table 1: Anxiolytic-like Effects of this compound in the Rat Social Interaction Test

Treatment GroupDose (mg/kg, i.p.)Mean Social Interaction Time (s)
Vehicle-45.3 ± 4.5
This compound375.1 ± 8.2
This compound1080.5 ± 7.1
This compound3082.3 ± 6.5
Chlordiazepoxide578.9 ± 5.9
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data extracted from Borowsky et al., 2002.

Table 2: Antidepressant-like Effects of this compound in the Rat Forced Swim Test

Treatment GroupDose (mg/kg, p.o.)Mean Immobility Time (s)
Vehicle-155 ± 10
This compound3110 ± 12
This compound1095 ± 11
This compound3080 ± 9
Fluoxetine1085 ± 10
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data estimated from graphical representation in Borowsky et al., 2002.

Table 3: Anxiolytic-like Effects of this compound in the Guinea Pig Maternal Separation Vocalization Test

Treatment GroupDose (mg/kg, i.p.)Mean Number of Vocalizations
Vehicle-350 ± 25
This compound10150 ± 20
This compound30125 ± 18
Buspirone2140 ± 22
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data extracted from Borowsky et al., 2002.

Table 4: Anorectic Effects of this compound in Rats

Study TypeSpeciesTreatment and DoseKey Findings
Palatable Food ConsumptionRatThis compound (3, 10, 30 mg/kg, i.p.)Dose-dependent decrease in sweetened condensed milk consumption by 13%, 41%, and 59%, respectively.[3]
Body Weight GainRatThis compound (10 mg/kg, i.p., twice daily for 7 days)Treated rats gained 26% less weight compared to vehicle-treated rats.

Signaling Pathway

The mechanism of action of this compound involves the blockade of the MCH1 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, MCH, to MCHR1 can activate multiple signaling cascades. This compound acts as a competitive antagonist, preventing these downstream effects.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCH1 Receptor MCH->MCHR1 Binds & Activates SNAP7941 This compound SNAP7941->MCHR1 Binds & Blocks G_protein Gαq/11 & Gαi/o MCHR1->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Response Cellular Responses (e.g., Neuronal Excitability, Gene Expression) Ca2->Response ERK ERK Activation PKC->ERK cAMP ↓ cAMP AC->cAMP cAMP->Response ERK->Response

Caption: MCH1 Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the pharmacological effects of this compound.

Rat Forced Swim Test (for Antidepressant-like Activity)

This model is used to screen for potential antidepressant effects of a compound. The test is based on the principle that an animal will cease escape-oriented behavior when placed in a stressful, inescapable situation, and that this "behavioral despair" can be reversed by antidepressant treatment.

Experimental Workflow:

Forced_Swim_Test_Workflow cluster_day1 Day 1: Pre-test Session cluster_day2 Day 2: Test Session pre_test Place individual rat in water cylinder (15 min) acclimation Allow 1-hour acclimation to testing room treatment Administer this compound (p.o.) or vehicle acclimation->treatment wait Wait for 60 min treatment->wait test Place rat in water cylinder (5 min) wait->test record Record session and score behaviors test->record

Caption: Workflow for the Rat Forced Swim Test.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Cylindrical glass tanks (40 cm high, 20 cm in diameter)

  • Water maintained at 23-25°C

  • Video recording equipment

  • Behavioral scoring software or trained observer

Procedure:

  • Habituation: House rats in the animal facility for at least one week before the experiment. Handle the animals daily for 3-4 days leading up to the test.

  • Pre-test Session (Day 1):

    • Fill the cylindrical tanks with water to a depth of 30 cm.

    • Individually place each rat into a tank for a 15-minute session.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

    • This pre-exposure to the inescapable stressor induces a state of behavioral despair for the test session.

  • Test Session (Day 2):

    • 24 hours after the pre-test, bring the rats to the testing room and allow them to acclimate for at least 1 hour.

    • Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally (p.o.).

    • 60 minutes after administration, place each rat individually into the water-filled cylinder for a 5-minute test session.

    • Record the entire 5-minute session for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the duration of immobility.

    • Immobility is defined as the cessation of struggling and swimming, with the animal making only the minimal movements necessary to keep its head above water.

    • Alternatively, use an automated video-tracking system to score the behavior.

  • Data Analysis:

    • Compare the mean duration of immobility between the this compound treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Rat Social Interaction Test (for Anxiolytic-like Activity)

This test assesses the anxiolytic potential of a compound by measuring the amount of time a rat spends in active social engagement with an unfamiliar partner. Anxiolytic compounds typically increase the duration of social interaction.

Experimental Workflow:

Social_Interaction_Workflow acclimation Acclimate rats to testing room (60 min) treatment Administer this compound (i.p.) or vehicle acclimation->treatment wait Wait for 30 min treatment->wait pairing Pair unfamiliar rats in a neutral arena (10 min) wait->pairing record Record interaction and score behaviors pairing->record

Caption: Workflow for the Rat Social Interaction Test.

Materials:

  • Male Long-Evans rats (250-300 g), housed individually for at least 3 days prior to testing.

  • This compound

  • Vehicle (e.g., saline)

  • Open-field arena (e.g., 60 cm x 60 cm x 30 cm) with dim lighting.

  • Video recording equipment.

Procedure:

  • Habituation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Treatment: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle intraperitoneally (i.p.).

  • Pairing: 30 minutes after injection, place a pair of unfamiliar rats (from different home cages but same treatment group) into the center of the open-field arena.

  • Recording: Record the social interaction for a period of 10 minutes.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the total time the pair of rats spends in active social interaction.

    • Active social behaviors include sniffing, grooming, following, and tumbling.

  • Data Analysis:

    • Compare the mean time of social interaction between the this compound treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Guinea Pig Maternal Separation Vocalization Test (for Anxiolytic-like Activity)

This assay is based on the observation that young guinea pig pups emit distress vocalizations when separated from their mothers. Anxiolytic compounds are known to reduce the number of these vocalizations.

Experimental Workflow:

Maternal_Separation_Workflow pretreatment Administer this compound (i.p.) or vehicle to pups reunion Return pups to their mothers (60 min) pretreatment->reunion separation Isolate individual pup in a test chamber reunion->separation record Record vocalizations for 5 min separation->record

Caption: Workflow for the Guinea Pig Maternal Separation Test.

Materials:

  • Hartley guinea pig pups (2 weeks old) with their mothers.

  • This compound

  • Vehicle (e.g., 0.01% lactic acid)

  • Test chambers equipped with microphones to record ultrasonic vocalizations.

Procedure:

  • Pre-screening: Pups should be pre-screened to ensure they exhibit a stable rate of vocalization upon separation.

  • Treatment: Administer this compound (e.g., 10, 30 mg/kg) or vehicle (i.p.) to the pups.

  • Reunion: Return the pups to their mothers for a 60-minute period.

  • Separation and Recording:

    • After the reunion period, place an individual pup into the test chamber.

    • Record the number of ultrasonic vocalizations over a 5-minute period.

  • Data Analysis:

    • Compare the mean number of vocalizations between the this compound treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Assessment of Anorectic Effects in Rats

These protocols are designed to evaluate the effects of this compound on food intake and body weight.

A. Palatable Food Consumption

Procedure:

  • Habituation: Satiated rats are habituated to drinking sweetened condensed milk for a short period each day for several days.

  • Treatment: On the test day, administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle.

  • Measurement: 30 minutes after injection, present the rats with the sweetened condensed milk and measure the volume consumed over a set period (e.g., 30 minutes).

  • Data Analysis: Compare the mean consumption between treated and control groups.

B. Chronic Body Weight Gain

Procedure:

  • Baseline: Record the initial body weight of the rats.

  • Treatment: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle twice daily for a period of 7 days.

  • Measurement: Record the body weight of the rats daily.

  • Data Analysis: Compare the change in body weight from baseline between the treated and control groups.

References

Application Notes and Protocols for SNAP-7941 in Rat Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-7941 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). The MCH system is implicated in the regulation of feeding behavior, mood, and anxiety. As such, this compound has been investigated for its potential as an anxiolytic, antidepressant, and anorectic agent. These application notes provide detailed information and protocols for the use of this compound in rat behavioral studies, summarizing effective dosages and experimental methodologies from published research.

Data Presentation

Table 1: Effective Dosages of this compound in Rat Behavioral Assays
Behavioral AssayRoute of AdministrationEffective Dose Range (mg/kg)Observed EffectsCitations
Forced Swim TestOral3 - 30Decreased immobility time, increased swimming time[1]
Forced Swim TestIntraperitoneal (i.p.)10 - 40Suppressive effect on immobility
Social Interaction TestIntraperitoneal (i.p.)10Increased social interaction time[1]
Feeding Behavior (MCH-stimulated)Intraperitoneal (i.p.)10Inhibition of MCH-induced food intake[1]
Feeding Behavior (Palatable Food)Intraperitoneal (i.p.)3 - 30Dose-dependent decrease in milk consumption[1]
Body Weight Regulation (Chronic)Intraperitoneal (i.p.)10 (twice daily)Reduced weight gain[1]
Vogel Conflict TestIntraperitoneal (i.p.)2.5 - 40Anxiolytic-like effects
Ultrasonic Vocalization TestIntraperitoneal (i.p.)2.5 - 40Anxiolytic-like effects

Mechanism of Action: MCH1 Receptor Signaling

This compound exerts its effects by blocking the action of melanin-concentrating hormone (MCH) at the MCH1 receptor. The MCH1 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins (Gαi, Gαq) to initiate downstream signaling cascades.

MCH1 Receptor Signaling Pathway

MCH1R_Signaling cluster_membrane Cell Membrane MCH1R MCH1 Receptor G_protein Gαi / Gαq MCH1R->G_protein Activates MCH MCH MCH->MCH1R Binds & Activates SNAP7941 This compound SNAP7941->MCH1R Antagonist (Blocks MCH) AC Adenylate Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves PKA PKA cAMP->PKA Activates Physiological_Effects Modulation of: - Appetite - Mood - Anxiety PKA->Physiological_Effects IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Physiological_Effects MAPK MAPK Pathway (Ras/Raf/MEK/ERK) PKC->MAPK MAPK->Physiological_Effects

Caption: MCH1 Receptor Signaling Pathway.

Experimental Protocols

General Administration Protocols

Vehicle: While the specific vehicle is not always reported, a common vehicle for intraperitoneal (i.p.) and oral (p.o.) administration of compounds like this compound in rats is a suspension in 0.5% or 1% methylcellulose in sterile water. It is crucial to ensure the compound is homogenously suspended before each administration.

Volume: For i.p. injections in rats, the volume should typically not exceed 10 ml/kg. For oral gavage, a volume of 5-10 ml/kg is generally considered safe.

Timing: The timing of administration prior to behavioral testing is critical and can influence the observed effects. A pre-treatment time of 30-60 minutes is common for i.p. and p.o. routes to allow for drug absorption and distribution.

Rat Forced Swim Test

Objective: To assess antidepressant-like activity.

Apparatus: A transparent cylinder (approximately 40-50 cm high and 20 cm in diameter) filled with water (23-25°C) to a depth of about 30 cm, preventing the rat from touching the bottom or escaping.

Procedure:

  • Pre-test (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. This session serves to induce a state of behavioral despair.

  • Remove the rat from the water, dry it with a towel, and return it to its home cage.

  • Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle.

  • Approximately 30-60 minutes after administration, place the rat back into the swim cylinder for a 5-minute test session.

  • Record the session and score the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors.

Expected Outcome: Antidepressant compounds like this compound are expected to significantly decrease the duration of immobility and increase active behaviors like swimming.

Experimental Workflow: Forced Swim Test

FST_Workflow Day1 Day 1: Pre-Test PreTest Place rat in water cylinder (15 minutes) Day1->PreTest DryAndReturn1 Dry and return to home cage PreTest->DryAndReturn1 Day2 Day 2: Test Administration Administer this compound or Vehicle (p.o. or i.p.) Day2->Administration Wait Wait 30-60 minutes Administration->Wait TestSession Place rat in water cylinder (5 minutes) Wait->TestSession Record Record and score behavior (Immobility, Swimming, Climbing) TestSession->Record

Caption: Workflow for the Rat Forced Swim Test.

Rat Social Interaction Test

Objective: To assess anxiolytic-like activity.

Apparatus: A novel, dimly lit open field arena (e.g., 60 x 60 cm).

Procedure:

  • Habituate the rats to the testing room for at least 30-60 minutes before the test.

  • Administer this compound or vehicle to both rats of a pair that are unfamiliar with each other.

  • Approximately 30-60 minutes after administration, place the pair of rats simultaneously into the center of the arena.

  • Record the 10-minute session from above.

  • Score the total time the animals spend in active social interaction (e.g., sniffing, grooming, following, crawling over/under each other).

Expected Outcome: Anxiolytic compounds like this compound are expected to increase the duration of social interaction between unfamiliar rats.

Pharmacokinetics

Conclusion

This compound has demonstrated efficacy in various rat behavioral models of anxiety, depression, and feeding. The provided dosage tables and protocols serve as a guide for researchers designing new studies. It is recommended to perform pilot studies to determine the optimal dose and timing of administration for specific experimental paradigms and rat strains. Further investigation into the pharmacokinetic profile of this compound would be beneficial for refining its use in preclinical research.

References

Preparing SNAP-7941 for Intraperitoneal Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) administration of SNAP-7941, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). The information is intended to guide researchers in preclinical in vivo studies investigating the anorectic, antidepressant, and anxiolytic effects of this compound.

Physicochemical and Pharmacological Properties of this compound

This compound is a potent and selective MCHR1 antagonist. A summary of its key quantitative properties is presented in the table below. While specific solubility limits in common solvents are not widely published, a working formulation for in vivo administration has been established.

PropertyValueReference
Binding Affinity (Ki) 15 nM[1][2][3]
Mechanism of Action Selective MCHR1 Antagonist[1][2]
Typical In Vivo Dose (rat, i.p.) 3, 10, 30 mg/kg
LogD of [11C]this compound 3.29
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C

MCHR1 Signaling Pathway

This compound exerts its effects by blocking the MCHR1 signaling cascade. MCHR1 is a G protein-coupled receptor (GPCR) that can couple to various G proteins, including Gαi, Gαo, and Gαq. This leads to the modulation of several downstream intracellular signaling pathways. The diagram below illustrates the primary signaling cascades initiated by MCHR1 activation, which are inhibited by this compound.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 G_alpha_i Gαi MCHR1->G_alpha_i Activates G_alpha_q Gαq MCHR1->G_alpha_q Activates G_alpha_o Gαo MCHR1->G_alpha_o Activates AC Adenylate Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_alpha_q->PLC Activates MAPK_Pathway MAPK Pathway G_alpha_o->MAPK_Pathway Activates cAMP cAMP AC->cAMP Decreases IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Gene_Expression Gene Expression MAPK_Pathway->Gene_Expression Modulates cAMP->Gene_Expression Modulates Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 Increases Ca2->Gene_Expression Modulates

Caption: MCHR1 signaling pathway initiated by MCH binding.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol is based on a method used in published preclinical studies. Due to the poor aqueous solubility of this compound, a co-solvent system is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile water for injection or sterile 0.9% saline

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Initial Dissolution in DMSO: Add a small volume of 100% DMSO to the this compound powder to create a concentrated stock solution. For example, to prepare a final injection solution of 1 mg/mL in 1% DMSO, you could first dissolve 10 mg of this compound in 100 µL of DMSO. Vortex thoroughly until the powder is completely dissolved.

  • Dilution with Vehicle: While vortexing, slowly add the sterile water or saline to the DMSO stock solution to achieve the final desired concentration and a final DMSO concentration of 1%. For the example above, you would add 9.9 mL of sterile water/saline to the 100 µL of DMSO stock to get a final volume of 10 mL.

  • Final Mixing: Vortex the final solution vigorously for at least 1 minute to ensure homogeneity. The final solution should be a clear, particle-free solution.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, it should be done in accordance with established stability data for similar formulations, though fresh preparation is always recommended.

Note on Vehicle Preparation: The final concentration of DMSO should not exceed 1% in the injected volume to minimize potential toxicity.

Protocol 2: Intraperitoneal Injection in Rodents

This protocol provides a general guideline for the i.p. administration of the prepared this compound solution to rats or mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound injection solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Properly restrain the animal to expose the abdomen. For rats, manual restraint is common, while for mice, a scruffing technique or a restraint device may be used. The animal should be positioned so that the head is slightly lower than the hindquarters to cause the abdominal organs to shift cranially.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

  • Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel (no blood in the syringe hub) or an organ (no fluid aspirates).

  • Injection: If aspiration is clear, inject the this compound solution at a steady rate.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

  • Monitoring: Monitor the animal for any adverse reactions post-injection.

Experimental Workflow Diagram

The following diagram outlines the key steps from preparation to in vivo administration of this compound.

Experimental_Workflow cluster_prep Preparation of Injection Solution cluster_admin Intraperitoneal Administration weigh 1. Weigh this compound Powder dissolve_dmso 2. Dissolve in 100% DMSO weigh->dissolve_dmso dilute_vehicle 3. Dilute with Sterile Water/Saline (to 1% DMSO) dissolve_dmso->dilute_vehicle vortex 4. Vortex to Homogenize dilute_vehicle->vortex restrain 5. Restrain Animal vortex->restrain inject 6. Inject into Lower Right Abdominal Quadrant restrain->inject monitor 7. Monitor Animal Post-Injection inject->monitor

Caption: Workflow for preparing and administering this compound.

References

Application Notes and Protocols: SNAP-7941 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-7941 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1-R).[1] Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, which plays a significant role in regulating energy homeostasis, mood, and anxiety.[2][3] By blocking the action of MCH at its receptor, this compound has demonstrated therapeutic potential in preclinical animal models for several conditions, including obesity, anxiety, and depression.[3][4] These notes provide a comprehensive overview of the in vivo applications of this compound, summarizing key quantitative data and detailing experimental protocols for its administration in rodent models.

Mechanism of Action: MCH1 Receptor Antagonism

This compound acts as a competitive antagonist at the MCH1 receptor, a G-protein coupled receptor (GPCR). In its natural state, the binding of the orexigenic (appetite-stimulating) peptide MCH to MCH1-R initiates downstream signaling cascades that influence food intake, energy balance, and emotional regulation. This compound competitively binds to MCH1-R, thereby preventing MCH from activating the receptor and inhibiting its downstream effects. This mechanism underlies the observed anorectic, anxiolytic, and antidepressant-like properties of the compound in animal studies.

MCH1_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MCH MCH Peptide MCH1R MCH1 Receptor (GPCR) MCH->MCH1R Binds & Activates Response Cellular Response (e.g., Increased Appetite, Anxiety) MCH1R->Response Initiates Signal SNAP7941 This compound (Antagonist) SNAP7941->MCH1R Binds & Blocks

Figure 1: Mechanism of this compound as an MCH1 receptor antagonist.

Quantitative Data Summary

The following tables summarize the quantitative parameters of this compound from various preclinical studies.

Table 1: In Vitro Binding and Potency of this compound

Parameter Value Receptor/System Reference
pA2 9.24 Human MCH1-R
Kb 0.57 nM Human MCH1-R
Kd 0.18 nM [3H]this compound on human MCH1-R

| Selectivity | >1,000-fold | Over MCH2-R and other GPCRs | |

Table 2: In Vivo Administration and Efficacy of this compound in Rodent Models

Model/Application Species Route Dosage (mg/kg) Key Outcome(s) Reference(s)
Diet-Induced Obesity Rat i.p. (twice daily) 10 26% less weight gain vs. vehicle over 7 days.
Palatable Food Intake Rat i.p. (acute) 3, 10, 30 Dose-dependent decrease in milk consumption (13-59%).
MCH-Stimulated Feeding Rat i.p. 10 Inhibited the increase in food intake elicited by MCH.
Forced Swim Test Rat Oral (acute) 3, 10, 30 Significantly decreased immobility time.
Vogel Conflict Test Rat i.p. 2.5 - 40.0 Dose-dependent increase in punished responses (anxiolytic effect).
Ultrasonic Vocalization Rat i.p. 2.5 - 40.0 Anxiolytic-like effects observed.
Marble Burying Mouse i.p. 10, 40 Suppressive effect on marble-burying behavior.
Social Recognition Rat i.p. 0.63 - 10.0 Dose-dependently enhanced social recognition.

| PET Imaging | Rat | i.v. (tracer) / i.p. (blockade) | 15 (blockade) | Significant reduction in tracer uptake, confirming target engagement. | |

Experimental Protocols

The following are detailed protocols for common preclinical assays involving this compound administration.

Protocol 1: Assessment of Anorectic Effects in Mice

This protocol is designed to evaluate the effect of this compound on food intake and body weight in a diet-induced obesity (DIO) model.

Materials:

  • This compound

  • Vehicle (e.g., 5% Tween 80 in saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • High-fat diet (HFD, e.g., 60% kcal from fat)

  • Standard chow

  • Animal scale, feeding hoppers, and metabolic cages

  • Standard i.p. injection supplies

Procedure:

  • Induction of Obesity:

    • House mice individually and provide ad libitum access to HFD for 8-12 weeks. A control group should be maintained on standard chow.

    • Monitor body weight weekly. Mice on HFD are considered obese when their body weight is significantly higher (e.g., >20%) than the control group.

  • Acclimation:

    • Acclimate the DIO mice to single housing and handling for at least one week before the study begins.

    • Acclimate animals to i.p. injections with the vehicle for 3 days prior to dosing.

  • Grouping and Baseline:

    • Randomly assign DIO mice to treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg).

    • Measure baseline body weight and 24-hour food intake for 2-3 days before the first dose.

  • Drug Administration:

    • Prepare fresh solutions of this compound in the vehicle on each day of the study.

    • Administer the assigned treatment (e.g., this compound or vehicle) via intraperitoneal (i.p.) injection once or twice daily. For chronic studies, a 7-day or longer administration period is common.

  • Data Collection:

    • Measure body weight daily, at the same time each day, just before dosing.

    • Measure food intake daily by weighing the food hoppers. Account for spillage.

  • Data Analysis:

    • Calculate the change in body weight from baseline for each animal.

    • Calculate the average daily food intake.

    • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.

Protocol 2: Assessment of Antidepressant-Like Effects (Forced Swim Test)

The Forced Swim Test (FST) is a common behavioral assay to screen for antidepressant efficacy.

Materials:

  • This compound

  • Vehicle

  • Male mice (e.g., BALB/c or CD-1)

  • Transparent cylinders (e.g., 20 cm height x 17 cm diameter)

  • Water bath to maintain water temperature at 23-25°C

  • Video recording equipment and analysis software (optional, but recommended)

  • Standard oral gavage or i.p. injection supplies

Procedure:

  • Acclimation:

    • Allow animals to acclimate to the housing facility for at least one week and to the testing room for 1-2 hours before the experiment.

  • Drug Administration:

    • Administer a single dose of this compound (e.g., 3, 10, 30 mg/kg) or vehicle via the desired route (e.g., oral gavage or i.p.).

    • The test is typically conducted 30-60 minutes after administration.

  • Forced Swim Test:

    • Fill the cylinders with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (e.g., 13 cm).

    • Gently place each mouse into its respective cylinder for a 6-minute session.

    • Record the session for later analysis.

    • The key behavior to score is "immobility," defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Scoring and Analysis:

    • Score the duration of immobility, typically during the last 4 minutes of the 6-minute test.

    • Compare the immobility time between the this compound treated groups and the vehicle control group using a one-way ANOVA or t-test. A significant reduction in immobility is indicative of an antidepressant-like effect.

Experimental Workflow and Logic

A typical preclinical study evaluating a compound like this compound follows a logical progression from initial screening to more complex behavioral and physiological assessments.

Experimental_Workflow cluster_setup Study Setup cluster_dosing Treatment Phase cluster_testing Assessment Phase A Animal Procurement & Acclimation B Baseline Measurements (Weight, Food Intake, etc.) A->B C Randomization into Groups B->C D1 Vehicle Control Group C->D1 D2 This compound (Low Dose) C->D2 D3 This compound (High Dose) C->D3 D4 Positive Control (e.g., Fluoxetine) C->D4 E Behavioral Testing (e.g., FST, Social Interaction) D1->E F Physiological Measures (e.g., Body Weight, PET Imaging) D1->F D2->E D2->F D3->E D3->F D4->E D4->F G Data Collection & Analysis E->G F->G H Conclusion & Interpretation G->H

Figure 2: General experimental workflow for in vivo testing of this compound.

References

Application Notes and Protocols for SNAP-7941 in Food Intake Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SNAP-7941, a selective melanin-concentrating hormone 1 (MCH1) receptor antagonist, in the study of food intake and energy balance. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on preclinical data.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta that plays a crucial role in the regulation of energy homeostasis.[1][2] MCH is orexigenic, meaning it stimulates food intake, and its signaling is mediated through the MCH1 receptor (MCH1-R), a G protein-coupled receptor widely expressed in the brain.[3] this compound is a potent and selective, non-peptide antagonist of the MCH1 receptor.[4][5] By blocking the action of MCH, this compound has been shown to reduce food intake and body weight in animal models, making it a valuable tool for obesity research and the development of anti-obesity therapeutics.

Mechanism of Action

This compound exerts its anorectic effects by competitively binding to the MCH1 receptor, thereby preventing the binding of endogenous MCH. The MCH1 receptor is coupled to several G proteins, including Gαi, Gαo, and Gαq. Activation of the MCH1 receptor by MCH initiates a cascade of intracellular signaling events that ultimately promote food intake. By antagonizing this receptor, this compound inhibits these downstream signaling pathways.

The binding of MCH to its receptor, MCH1-R, leads to the activation of inhibitory G proteins (Gi), which in turn inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, MCH1-R activation can stimulate Gq proteins, leading to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC). MCH1-R signaling also involves the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway. This compound blocks these signaling cascades, leading to a reduction in the orexigenic drive.

MCH1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Activates SNAP7941 This compound SNAP7941->MCH1R Inhibits G_protein Gαi/q MCH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) MAPK MAPK/ERK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases FoodIntake ↑ Food Intake cAMP->FoodIntake Promotes PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca2 ↑ [Ca2+] IP3->Ca2 PKC PKC DAG->PKC Ca2->FoodIntake Promotes PKC->FoodIntake Promotes MAPK->FoodIntake Promotes

Figure 1: MCH1 Receptor Signaling Pathway and Inhibition by this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on food intake and body weight from preclinical studies in rats.

Table 1: Effect of Acute this compound Administration on Palatable Food Intake

Treatment GroupDose (mg/kg, i.p.)Food Type% Reduction in Consumption (vs. Vehicle)Reference
This compound3Sweetened Condensed Milk13%
This compound10Sweetened Condensed Milk41%
This compound30Sweetened Condensed Milk59%

Table 2: Effect of Chronic this compound Administration on Body Weight in Diet-Induced Obese (DIO) Rats

Treatment GroupDose (mg/kg/day, i.p.)DurationDiet% Weight Change (vs. Vehicle)Reference
This compound20 (10 mg/kg, twice daily)4 weeksHigh-Fat (45% kcal)-26%

Table 3: Effect of this compound on MCH-Induced Food Intake

Pre-treatmentDose (mg/kg, i.p.)Stimulus% Inhibition of MCH-induced Food IntakeReference
This compound10MCH (3 nmol, i.c.v.)Significant inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies and standard laboratory practices.

Protocol 1: Evaluation of this compound on Palatable Food Intake in Satiated Rats

Objective: To assess the effect of acute this compound administration on the consumption of a highly palatable food source in non-food-deprived rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • This compound

  • Vehicle (e.g., 1% DMSO in saline, or 20% 2-hydroxypropyl-β-cyclodextrin)

  • Sweetened condensed milk (or other highly palatable liquid/solid food)

  • Standard laboratory chow and water

  • Animal balance

  • Intraperitoneal (i.p.) injection supplies

Procedure:

  • Animal Acclimation: House rats individually for at least one week prior to the experiment with ad libitum access to standard chow and water. Handle rats daily to acclimate them to the experimental procedures.

  • Habituation to Palatable Food: For 3-5 days prior to the test day, provide rats with access to the palatable food (e.g., a small dish of sweetened condensed milk) for a short period (e.g., 30 minutes) each day to familiarize them with the food.

  • Test Day:

    • Ensure rats have free access to standard chow and water to ensure satiety.

    • Weigh each rat.

    • Prepare this compound solution in the chosen vehicle at the desired concentrations (e.g., 3, 10, and 30 mg/kg).

    • Administer this compound or vehicle via i.p. injection.

    • Return the rats to their home cages.

    • 30-60 minutes post-injection, present the pre-weighed amount of the palatable food to each rat.

    • Allow access to the palatable food for a defined period (e.g., 30-60 minutes).

    • At the end of the access period, remove and weigh the remaining palatable food to determine the amount consumed.

  • Data Analysis: Calculate the mean consumption for each treatment group and compare the this compound treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Palatable_Food_Intake_Workflow Acclimation 1. Animal Acclimation & Daily Handling (1 week) Habituation 2. Habituation to Palatable Food (3-5 days) Acclimation->Habituation TestDay 3. Test Day Habituation->TestDay Weighing 4. Weigh Rats TestDay->Weighing Injection 5. i.p. Injection (this compound or Vehicle) Weighing->Injection PostInjection 6. Wait 30-60 min Injection->PostInjection FoodPresentation 7. Present Pre-weighed Palatable Food PostInjection->FoodPresentation ConsumptionPeriod 8. Allow Consumption (30-60 min) FoodPresentation->ConsumptionPeriod Measurement 9. Measure Food Consumed ConsumptionPeriod->Measurement Analysis 10. Data Analysis Measurement->Analysis

Figure 2: Workflow for Palatable Food Intake Study.

Protocol 2: Evaluation of Chronic this compound Administration in a Diet-Induced Obesity (DIO) Model

Objective: To determine the long-term effects of this compound on body weight and food intake in rats with obesity induced by a high-fat diet.

Materials:

  • Male Long-Evans or Sprague-Dawley rats (weighing ~200-225 g at the start)

  • This compound

  • Vehicle

  • High-fat diet (e.g., 45% kcal from fat)

  • Control diet (e.g., 10% kcal from fat)

  • Animal balance

  • Food hoppers and measurement equipment

  • i.p. injection supplies

Procedure:

  • Induction of Obesity:

    • Divide rats into two groups: one receiving the high-fat diet and one receiving the control diet ad libitum.

    • House rats individually and monitor body weight and food intake weekly for approximately 10-12 weeks, or until the high-fat diet group achieves a significantly higher body weight than the control group.

  • Treatment Period (4 weeks):

    • Select the obese rats from the high-fat diet group and randomly assign them to treatment groups (e.g., vehicle, this compound 10 mg/kg).

    • Continue to provide the high-fat diet ad libitum.

    • Administer this compound or vehicle via i.p. injection twice daily (e.g., morning and evening).

    • Measure body weight daily and food intake at regular intervals (e.g., daily or every few days).

  • Post-Treatment Follow-up (optional):

    • After the 4-week treatment period, cease injections and continue to monitor body weight and food intake to assess the reversibility of the effects.

  • Data Analysis: Plot mean body weight and food intake over time for each treatment group. Use appropriate statistical analyses (e.g., repeated measures ANOVA) to compare the groups.

DIO_Study_Workflow ObesityInduction 1. Diet-Induced Obesity (10-12 weeks on High-Fat Diet) GroupAssignment 2. Random Assignment of Obese Rats to Treatment Groups ObesityInduction->GroupAssignment Treatment 3. Chronic Treatment (4 weeks) (Twice daily i.p. injections) GroupAssignment->Treatment Monitoring 4. Daily Body Weight & Regular Food Intake Monitoring Treatment->Monitoring PostTreatment 5. Post-Treatment Follow-up (Optional) Monitoring->PostTreatment Analysis 6. Data Analysis PostTreatment->Analysis

Figure 3: Workflow for Diet-Induced Obesity Study.

Protocol 3: Conditioned Taste Aversion (CTA) Test

Objective: To determine if the anorectic effect of this compound is due to malaise or aversive properties.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • This compound

  • Vehicle

  • Positive control for aversion (e.g., Lithium Chloride - LiCl)

  • Novel tasting solution (e.g., 0.1% saccharin solution)

  • Water bottles

  • Animal balance

  • i.p. injection supplies

Procedure:

  • Water Deprivation Schedule:

    • For several days, restrict water access to a specific period each day (e.g., 30 minutes) to establish a consistent drinking behavior.

  • Conditioning Day:

    • Instead of water, provide the novel saccharin solution for the scheduled drinking period.

    • Immediately after the drinking session, administer one of the following via i.p. injection:

      • Vehicle

      • This compound (e.g., 10 mg/kg)

      • LiCl (e.g., 0.15 M, 2% of body weight)

  • Test Day (48 hours later):

    • Provide the rats with a two-bottle choice: one with plain water and one with the saccharin solution.

    • Measure the consumption from each bottle over a defined period (e.g., 30 minutes).

  • Data Analysis: Calculate a preference ratio for the saccharin solution (volume of saccharin consumed / total volume of liquid consumed). A significant decrease in the preference ratio for a treatment group compared to the vehicle group indicates a conditioned taste aversion. A lack of significant difference between the this compound and vehicle groups suggests the anorectic effect is not due to malaise.

CTA_Test_Logical_Relationship cluster_conditioning Conditioning Phase cluster_testing Testing Phase NovelTaste Novel Taste (Saccharin) Pairing Pairing NovelTaste->Pairing Injection Injection (this compound, Vehicle, or LiCl) Injection->Pairing TwoBottleChoice Two-Bottle Choice (Saccharin vs. Water) Pairing->TwoBottleChoice Leads to Association (or lack thereof) Preference Preference Ratio TwoBottleChoice->Preference Malaise Malaise/Aversion Preference->Malaise Low Ratio Indicates NoMalaise No Malaise/Aversion Preference->NoMalaise High/Normal Ratio Indicates

References

SNAP-7941 Protocol for Forced Swim Test in Rats: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing SNAP-7941, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in the forced swim test (FST) in rats. The FST is a widely used preclinical model to assess antidepressant-like activity. The data and methodologies presented are synthesized from published research, primarily the seminal work by Borowsky et al. (2002) in Nature Medicine.

Introduction

This compound has demonstrated antidepressant-like effects in rodent models.[1][2][3] By antagonizing the MCHR1 receptor, this compound influences pathways involved in mood and behavior. In the forced swim test, a model of behavioral despair, effective antidepressants typically reduce the duration of immobility and increase active behaviors such as swimming and climbing.[2][4] this compound has been shown to produce a behavioral profile in the rat FST consistent with that of clinically used antidepressants like fluoxetine.

Data Presentation

The following table summarizes the quantitative effects of a single oral dose of this compound on the behavior of rats in the forced swim test. Data is extracted from Borowsky et al. (2002).

Treatment GroupDose (mg/kg, p.o.)Immobility Time (s)Swimming Time (s)
Vehicle-~225~75
This compound3~150~150
This compound10~125~175
This compound30~110~190
Fluoxetine10~130~170

* Indicates a statistically significant difference from the vehicle group (p < 0.05). Data are approximate values estimated from graphical representations in the source publication and are intended for illustrative purposes.

Experimental Protocol

This protocol details the forced swim test procedure for evaluating the antidepressant-like effects of this compound in rats.

Animals
  • Species: Male Sprague-Dawley rats

  • Weight: 150-175 g at the start of the experiment

  • Housing: Group-housed under standard laboratory conditions with a 12-hour light/dark cycle, and free access to food and water. Animals should be acclimated to the facility for at least one week before testing.

Materials and Equipment
  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose in water)

  • Positive control: Fluoxetine hydrochloride

  • Forced swim test cylinders (Plexiglas, 46 cm tall x 20 cm diameter)

  • Water bath or heater to maintain water temperature

  • Video recording equipment

  • Behavioral scoring software or trained observers

  • Oral gavage needles

  • Towels for drying animals

Experimental Procedure

The forced swim test in rats is typically conducted over two days: a pre-test session (Day 1) and a test session (Day 2).

Day 1: Pre-test Session (Habituation)

  • Fill the swim cylinders with water (23-25°C) to a depth of 30 cm. The water depth should be sufficient to prevent the rat from touching the bottom with its tail or hind limbs.

  • Gently place each rat into a cylinder for a 15-minute swim session.

  • After 15 minutes, remove the rat from the water, gently dry it with a towel, and return it to its home cage.

  • The purpose of the pre-test is to induce a baseline level of immobility for the test session.

Day 2: Test Session

  • Drug Administration:

    • Administer a single oral dose of this compound (3, 10, or 30 mg/kg), fluoxetine (10 mg/kg), or vehicle to the rats.

    • The administration should occur 60 minutes prior to the test session.

  • Forced Swim Test:

    • Refill the cylinders with fresh water at 23-25°C to a depth of 30 cm.

    • 60 minutes after drug administration, gently place each rat into its assigned cylinder for a 5-minute test session.

    • Record the entire 5-minute session using a video camera for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the video recordings.

    • The following behaviors are scored:

      • Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.

      • Swimming: The rat makes active swimming motions, moving around the cylinder.

      • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.

    • The total duration (in seconds) of each behavior during the 5-minute test is recorded.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow of the forced swim test.

SNAP_7941_Signaling_Pathway SNAP_7941 This compound MCHR1 MCHR1 Receptor SNAP_7941->MCHR1 Antagonism Downstream Downstream Signaling (e.g., cAMP, Ca2+) MCHR1->Downstream Inhibition of endogenous MCH signaling Neuronal_Activity Altered Neuronal Activity Downstream->Neuronal_Activity Antidepressant_Effect Antidepressant-like Effects Neuronal_Activity->Antidepressant_Effect

Caption: Proposed signaling pathway of this compound.

FST_Workflow cluster_day1 Day 1 cluster_day2 Day 2 PreTest 15-min Pre-Test Swim Drug_Admin Oral Administration (Vehicle, this compound, or Fluoxetine) Wait 60-min Wait Period Drug_Admin->Wait Test 5-min Test Swim Wait->Test Analysis Behavioral Scoring (Immobility, Swimming, Climbing) Test->Analysis

Caption: Experimental workflow for the forced swim test.

References

Application Notes: Utilizing SNAP-7941 in Social Interaction Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SNAP-7941 is a potent, selective, and high-affinity antagonist for the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] MCHR1, a G protein-coupled receptor found in mammals, is implicated in the regulation of feeding behavior, energy homeostasis, mood, and anxiety.[3][4] The distribution of MCHR1 in brain regions associated with mood and anxiety, such as the amygdala and nucleus accumbens, suggests its potential as a therapeutic target for anxiety and depressive disorders.[5] this compound has demonstrated anxiolytic and antidepressant-like effects in various preclinical models, making it a valuable pharmacological tool for investigating the role of the MCH-MCHR1 system in social behaviors.

Mechanism of Action

Melanin-concentrating hormone (MCH) is a neuropeptide that, upon binding to MCHR1, activates multiple intracellular signaling pathways. MCHR1 couples to inhibitory G-proteins (Gαi/o) and Gq-type G-proteins. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). By blocking the binding of MCH to MCHR1, this compound effectively inhibits these downstream signaling events.

MCHR1 Signaling Pathway and this compound Inhibition

MCHR1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) Ca_PKC ↑ Ca2+ / PKC PLC->Ca_PKC MCH MCH MCH->MCHR1 Binds SNAP7941 This compound SNAP7941->MCHR1 Blocks Gi->AC Inhibits Gq->PLC Activates Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Ca_PKC->Response

Caption: MCHR1 signaling cascade and the inhibitory action of this compound.

Application in Social Interaction Tests

The social interaction test is an ethologically valid paradigm for assessing anxiety-like behavior in rodents. The degree of social behavior between two unfamiliar rats in a neutral environment is inversely correlated with their level of anxiety. Anxiolytic compounds typically increase the duration of social interaction. This compound has been shown to significantly increase social interaction time in rats, with an efficacy comparable to the benchmark anxiolytic, chlordiazepoxide. This makes it a suitable tool for studies investigating the neurobiological basis of social anxiety and for screening novel anxiolytic drug candidates targeting the MCHR1 system.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of orally administered this compound on social interaction time in male rats. Data is compiled from preclinical studies.

Treatment GroupDose (mg/kg, p.o.)Social Interaction Time (seconds)% Change vs. Vehicle
Vehicle-105 ± 8-
This compound3175 ± 15+66.7%
This compound10180 ± 12+71.4%
This compound30168 ± 10+60.0%
Chlordiazepoxide5178 ± 18+69.5%
* Indicates a statistically significant increase compared to the vehicle-treated control group.

Protocol: Rat Social Interaction Test Using this compound

This protocol details the procedure for assessing the anxiolytic effects of this compound in rats using the social interaction test.

1. Materials and Reagents

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male rats (e.g., Sprague-Dawley or Wistar), weight-matched pairs.

  • Standard rodent chow and water

  • Open-field arena (e.g., 60 x 60 x 30 cm), cleaned with 70% ethanol between trials.

  • Video recording system and analysis software (e.g., Noldus Observer).

  • Dim, red light source for the testing room.

2. Animal Housing and Habituation

  • House rats in pairs or groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Allow animals to acclimate to the facility for at least one week before testing.

  • Handle animals for several days prior to the experiment to reduce stress.

  • Transfer animals to the testing room at least 60 minutes before the start of the experiment for acclimation.

3. Drug Preparation and Administration

  • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 10, and 30 mg/mL for a 1 mL/kg dosing volume).

  • Administer this compound or vehicle via oral gavage (p.o.) 60 minutes prior to testing.

4. Experimental Procedure

  • The test involves placing two unfamiliar, weight-matched rats from different home cages into the open-field arena for a 10-minute session.

  • The rats should be previously untreated and unfamiliar with the test arena.

  • The arena should be illuminated with dim, red light to create a mildly aversive environment, which helps in revealing anxiolytic drug effects.

  • Record the entire 10-minute session from above for later analysis.

5. Data Collection and Analysis

  • A trained observer, blind to the treatment conditions, should score the videos.

  • The primary measure is the total time (in seconds) the pair of rats spends engaged in active social interaction.

  • Active social behaviors include: sniffing (head, body, anogenital region), grooming the partner, crawling over/under, following, and tumbling.

  • Passive contact (e.g., sitting or lying next to each other) is not scored as social interaction.

  • Locomotor activity (e.g., line crossings) can also be measured to control for potential sedative or stimulant effects of the compound.

  • Analyze data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.

Experimental Workflow Diagram

Social_Interaction_Workflow cluster_prep Preparation Phase cluster_testing Testing Day cluster_analysis Analysis Phase arrow arrow Acclimation 1. Animal Acclimation (1 week) Habituation 2. Habituation to Handling (3-5 days) Acclimation->Habituation DrugPrep 3. Prepare this compound and Vehicle Habituation->DrugPrep RoomAcclimate 4. Acclimate to Testing Room (60 min) Dosing 5. Administer Compound (this compound or Vehicle) RoomAcclimate->Dosing Wait 6. Pre-treatment Period (60 min) Dosing->Wait Test 7. Social Interaction Test (10 min session) Wait->Test Scoring 8. Blind Behavioral Scoring (Video Analysis) Test->Scoring Stats 9. Statistical Analysis Scoring->Stats Results 10. Data Interpretation Stats->Results

Caption: Workflow for the social interaction test with this compound.

References

Application Notes and Protocols: Guinea Pig Maternal-Separation Vocalization Test with SNAP-7941

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The maternal separation-induced distress vocalization test in guinea pig pups is a widely utilized preclinical model for assessing the anxiolytic and antidepressant potential of novel compounds.[1][2][3] Guinea pig pups, when separated from their mothers, emit high-frequency vocalizations, and the reduction of these calls is indicative of the therapeutic efficacy of the test compound.[1][3] This document outlines the application of SNAP-7941, a selective, high-affinity melanin-concentrating hormone receptor 1 (MCH1-R) antagonist, in this model. This compound has demonstrated anxiolytic and antidepressant-like effects in various animal models, including the reduction of distress vocalizations in guinea pig pups.

Mechanism of Action: this compound

This compound acts as a competitive antagonist at the MCH1 receptor. Melanin-concentrating hormone (MCH) is a neuropeptide implicated in the regulation of energy balance, mood, and anxiety. By blocking the action of MCH at its receptor, this compound is thought to exert its anxiolytic and antidepressant effects.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MCH MCH (Melanin-Concentrating Hormone) MCH1R MCH1 Receptor MCH->MCH1R Binds to Signaling Downstream Signaling MCH1R->Signaling Activates SNAP7941 This compound SNAP7941->MCH1R Blocks

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following table summarizes the effect of this compound on the number of vocalizations in guinea pig pups during maternal separation. Data is extracted from Borowsky et al. (2002).

Treatment GroupDose (mg/kg, i.p.)Mean Number of Vocalizations (± SEM)
Vehicle-~175
This compound3~150
This compound10~75
This compound30~50
Buspirone2~60*

*Indicates a statistically significant reduction compared to the vehicle group.

Experimental Protocol

This protocol is based on the methodology described by Borowsky et al. (2002).

Animals
  • Species: Hartley guinea pigs (Cavia porcellus)

  • Age: 2-week-old pups

  • Housing: Pups are housed with their mothers until the time of the experiment.

Pre-screening
  • Pups are pre-screened for a consistent vocalization response to maternal separation. Only pups that exhibit a robust and stable level of vocalizations are selected for the study.

Drug Administration
  • Test Compound: this compound

  • Vehicle: 0.01% lactic acid, pH 6

  • Positive Control: Buspirone (2 mg/kg)

  • Route of Administration: Intraperitoneal (i.p.) injection

  • Volume: 1 ml/kg

  • Procedure: Pups receive an i.p. injection of this compound, buspirone, or vehicle and are then returned to their mothers for 1 hour before testing.

Maternal Separation and Vocalization Recording
  • Testing Chamber: An unfamiliar, isolated chamber.

  • Procedure:

    • After the 1-hour post-injection period, individual pups are separated from their mothers.

    • Each pup is immediately placed in the test chamber.

    • The number of vocalizations is counted over a 5-minute period.

  • Testing Schedule: Each pup is tested twice with a 3-day rest period between tests to minimize habituation effects.

Locomotor Function Assessment
  • To rule out sedative effects of the test compound that could non-specifically reduce vocalizations, general locomotor status is assessed.

  • Tests:

    • Righting Reflex: The time it takes for a pup placed on its back to right itself.

    • Inclined Board Test: The ability of the pup to remain on a tilted surface.

  • Outcome: Pups treated with this compound should show locomotor function similar to control animals.

A Select 2-week-old guinea pig pups B Pre-screen for vocalization response A->B C Administer this compound, Buspirone, or Vehicle (i.p.) B->C D Return to mother for 1 hour C->D H Assess locomotor function (Righting reflex, Inclined board) C->H E Separate pup from mother D->E F Place in test chamber E->F G Record vocalizations for 5 minutes F->G I Analyze data G->I H->I

Caption: Experimental Workflow.

Discussion and Conclusion

The guinea pig maternal-separation vocalization test is a reliable paradigm for evaluating the potential anxiolytic and antidepressant properties of novel compounds. This compound, a selective MCH1 receptor antagonist, has been shown to significantly reduce the number of distress vocalizations in this model, with an efficacy comparable to the established anxiolytic buspirone. These findings, coupled with its activity in other preclinical models of anxiety and depression, suggest that antagonism of the MCH1 receptor is a promising therapeutic strategy for the treatment of these disorders. The detailed protocol provided herein offers a framework for researchers to further investigate the effects of this compound and other MCH1 receptor antagonists.

References

Application Notes and Protocols for Cell-Based Assays to Determine SNAP-7941 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-7941 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor predominantly expressed in the brain.[1] MCHR1 is implicated in the regulation of energy homeostasis, mood, and appetite, making it a target for the development of therapeutics for obesity, anxiety, and depression.[1][2] These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and other MCHR1 antagonists.

MCHR1 Signaling Pathway

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates intracellular signaling cascades through coupling to various G proteins, primarily Gαi/o and Gαq. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). Downstream of these events, MCHR1 signaling can also modulate the extracellular signal-regulated kinase (ERK) pathway. This compound acts by competitively binding to MCHR1, thereby blocking these downstream signaling events.

MCHR1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates SNAP_7941 This compound SNAP_7941->MCHR1 Binds & Inhibits G_protein Gαi/o & Gαq/11 MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces Response Cellular Response (e.g., Gene Expression, Metabolism) cAMP->Response IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2_PKC Ca²⁺ / PKC IP3_DAG->Ca2_PKC Activates ERK ERK Phosphorylation Ca2_PKC->ERK Activates ERK->Response

Caption: MCHR1 Signaling Pathway.

Quantitative Data Summary

The following table summarizes the reported binding affinity (Ki) and functional potency (IC50) of this compound in various cell-based assays.

Assay TypeCell LineRadioligand/AgonistParameterValue (nM)Reference
Radioligand BindingCHO-K1 cells expressing hMCHR1[¹²⁵I]MCHKi3.91 ± 0.74[3]
Radioligand BindingCOS-7 cells expressing hMCHR1[³H]this compoundKd0.18[4]
Radioligand BindingMembranes from HEK-293 cells expressing mutated hMCHR1[Phe¹³, [¹²⁵I]Tyr¹⁹]-MCHKiNot specified
Functional Assay (Phosphoinositide Accumulation)Mammalian cell line expressing hMCHR1MCHKb0.57

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to MCHR1.

Workflow:

Radioligand_Binding_Workflow prep Prepare Cell Membranes (from MCHR1-expressing cells) incubation Incubate Membranes with Radioligand & this compound prep->incubation filtration Separate Bound from Free Radioligand (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing human MCHR1.

  • Radioligand: [¹²⁵I]MCH or [³H]this compound.

  • This compound: A range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EDTA, 0.1% Bacitracin, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C).

  • Scintillation Cocktail.

Protocol:

  • Membrane Preparation:

    • Culture MCHR1-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of radioligand (typically at its Kd).

      • Serial dilutions of this compound or vehicle (for total binding) or a saturating concentration of a non-radiolabeled MCHR1 ligand (for non-specific binding).

      • Cell membrane preparation (typically 5-20 µg of protein per well).

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to block the MCH-induced inhibition of cAMP production.

Materials:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing human MCHR1.

  • Agonist: Melanin-concentrating hormone (MCH).

  • This compound: A range of concentrations.

  • Stimulation Buffer: HBSS or other suitable buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

  • Cell Preparation:

    • Seed MCHR1-expressing cells into a 96- or 384-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of MCH (typically EC₅₀ to EC₈₀) in the presence of a phosphodiesterase inhibitor for a specified time (e.g., 30 minutes).

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • cAMP Detection:

    • Follow the protocol of the chosen cAMP detection kit to measure the intracellular cAMP concentration.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.

    • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the MCH-induced response.

ERK Phosphorylation Assay

This assay assesses the ability of this compound to inhibit MCH-induced phosphorylation of ERK.

Materials:

  • Cell Lines: HEK293 or other suitable cells expressing MCHR1.

  • Agonist: Melanin-concentrating hormone (MCH).

  • This compound: A range of concentrations.

  • Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, and a suitable secondary antibody conjugated to HRP or a fluorescent dye.

  • Detection System: Chemiluminescence or fluorescence-based detection system for Western blotting, or a plate-based ELISA or in-cell Western system.

Protocol (Western Blotting):

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to attach.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with MCH (at its EC₈₀ concentration) for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against p-ERK.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total ERK for normalization.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against the log concentration of this compound to determine the IC50.

Note: Plate-based formats for ERK phosphorylation assays (e.g., In-Cell Westerns or ELISA) offer higher throughput and are also suitable for characterizing this compound activity.

Disclaimer

These protocols are intended as a guide and may require optimization depending on the specific cell line, reagents, and equipment used. It is recommended to perform appropriate validation experiments to ensure the reliability of the results. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols: [3H]SNAP-7941 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for a [3H]SNAP-7941 radioligand binding assay to characterize the melanin-concentrating hormone receptor 1 (MCHR1). This compound is a potent and selective MCHR1 antagonist, and its tritiated form, [3H]this compound, is a valuable tool for studying receptor binding, distribution, and pharmacology.[1][2][3] The MCHR1 is a G protein-coupled receptor (GPCR) primarily expressed in the brain and implicated in the regulation of energy homeostasis, mood, and sleep.[4] This makes it a significant target for the development of therapeutics for obesity, anxiety, and depression.

These application notes describe the necessary reagents, detailed experimental procedures for saturation and competition binding assays, and methods for data analysis. The provided protocols are designed to be a comprehensive guide for researchers aiming to establish and conduct MCHR1 binding assays in their laboratories.

Data Presentation

Binding Characteristics of [3H]this compound to Human MCHR1

The following table summarizes the key binding parameters of [3H]this compound to membranes from COS-7 cells transiently expressing the human MCHR1.

ParameterValueCell LineReference
Kd (dissociation constant)0.18 nMCOS-7[1]
Bmax (maximum receptor density)870 fmol/mg proteinCOS-7
Specific Binding98%COS-7
Competitive Binding of MCH against [3H]this compound

This table illustrates the potency of the endogenous ligand, melanin-concentrating hormone (MCH), in displacing [3H]this compound from the human MCHR1.

CompetitorKi (inhibition constant)Cell LineReference
Melanin-Concentrating Hormone (MCH)15 ± 0.11 nMCOS-7

Signaling Pathway

The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor that can couple to both Gi and Gq proteins to initiate downstream signaling cascades.

  • Gi Pathway : Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

  • Gq Pathway : Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This pathway can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) cascade.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCHR1 MCHR1 Gq Gq MCHR1->Gq activates Gi Gi MCHR1->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts MCH MCH MCH->MCHR1 binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK Response_Gq Cellular Response MAPK->Response_Gq cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Response_Gi Cellular Response PKA->Response_Gi

MCHR1 Signaling Pathway

Experimental Protocols

Materials and Reagents
  • [3H]this compound (Specific Activity: 70-90 Ci/mmol)

  • Unlabeled this compound (for non-specific binding determination)

  • Melanin-Concentrating Hormone (MCH) (for competition assays)

  • Cell Membranes : Membranes prepared from a cell line recombinantly expressing human MCHR1 (e.g., HEK293, CHO, or COS-7 cells).

  • Binding Buffer : 50 mM Tris-HCl, 10 mM MgCl₂, 0.16 mM PMSF, 1 mM 1,10-phenanthroline, 0.2% BSA, pH 7.4.

  • Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Cell harvester

  • Scintillation counter

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the general workflow for conducting a radioligand binding assay with [3H]this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis P1 Prepare Cell Membranes P2 Prepare Buffers and Radioligand Dilutions P3 Prepare Competitor Compound Dilutions A1 Add Binding Buffer, Membranes, and [3H]this compound to wells P3->A1 A2 Add Unlabeled Competitor (for competition assay) or Buffer (for saturation assay) A3 Incubate at 25°C for 90 min S1 Rapid Filtration through Glass Fiber Filters A3->S1 S2 Wash Filters with Ice-Cold Wash Buffer S3 Dry Filters S4 Add Scintillation Cocktail S5 Count Radioactivity D1 Calculate Specific Binding S5->D1 D2 Non-linear Regression Analysis (Saturation or Competition) D3 Determine Kd, Bmax, IC50, Ki

References

Application Notes and Protocols for Measuring SNAP-7941 Effects on Intracellular Calcium Mobilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP-7941 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR) implicated in the regulation of energy homeostasis and mood. The discovery of this compound was facilitated by functional assays measuring the inhibition of MCH-induced intracellular calcium (Ca2+) mobilization.[1] This document provides detailed application notes and protocols for researchers to effectively measure the antagonistic effects of this compound on MCHR1-mediated intracellular calcium release.

MCHR1 is coupled to the Gq family of G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This increase in intracellular Ca2+ can be monitored using fluorescent calcium indicators, such as Fluo-4 AM, providing a robust method to screen for and characterize MCHR1 antagonists like this compound.

Data Presentation

The antagonistic potency of this compound on MCHR1 has been determined using various functional assays. The following table summarizes key quantitative data.

CompoundParameterValueAssay TypeCell LineReference
This compound pA29.24[3H]phosphoinositide accumulationMammalian cells expressing human MCHR1[1]
Kb0.57 nM[3H]phosphoinositide accumulationMammalian cells expressing human MCHR1[1]
Kd0.18 nMRadioligand binding ([3H]this compound)COS-7 cells expressing human MCHR1[1]
Melanin-Concentrating Hormone (MCH) Ki15 ± 0.11 nMDisplacement of [3H]this compound bindingCOS-7 cells expressing human MCHR1[1]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum MCH MCH (Agonist) MCHR1 MCHR1 MCH->MCHR1 Binds & Activates SNAP7941 This compound (Antagonist) SNAP7941->MCHR1 Blocks Gq Gq MCHR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_release Ca²⁺ Release IP3R->Ca_release Ca_store Ca²⁺ (Stored) Ca_store->IP3R

MCHR1 Signaling Pathway Leading to Calcium Mobilization.

Calcium_Mobilization_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells Plate cells expressing MCHR1 (e.g., CHO-K1, HEK293T) in 96-well plates incubate_cells Incubate overnight plate_cells->incubate_cells load_cells Load cells with Fluo-4 AM (1 hour at 37°C) incubate_cells->load_cells prepare_dye Prepare Fluo-4 AM dye-loading solution prepare_dye->load_cells pre_incubate Pre-incubate with this compound or vehicle load_cells->pre_incubate stimulate Stimulate with MCH agonist pre_incubate->stimulate measure Measure fluorescence intensity (e.g., using FLIPR) stimulate->measure analyze Analyze fluorescence data measure->analyze calculate Calculate IC₅₀ or pA₂ values analyze->calculate

Experimental Workflow for Calcium Mobilization Assay.

Antagonistic_Action_of_SNAP7941 cluster_response Cellular Response MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Ca_increase ↑ Intracellular Ca²⁺ MCHR1->Ca_increase Activates No_response No Ca²⁺ Increase MCHR1->No_response SNAP7941 This compound SNAP7941->MCHR1 Competitively Binds & Blocks

Logical Relationship of this compound's Antagonistic Action.

Experimental Protocols

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293T cells stably expressing human MCHR1.

  • Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Agonist: Melanin-Concentrating Hormone (MCH).

  • Antagonist: this compound.

  • Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: Anion exchange inhibitor to prevent dye leakage.

  • Pluronic F-127: Non-ionic surfactant to aid in Fluo-4 AM dispersion.

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol for Intracellular Calcium Mobilization Assay

This protocol is adapted from standard procedures for GPCR functional assays using Fluo-4 AM.

1. Cell Plating:

  • Culture MCHR1-expressing cells to 80-90% confluency.

  • Harvest cells using a non-enzymatic cell dissociation solution.

  • Resuspend cells in culture medium and perform a cell count.

  • Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

2. Preparation of Solutions:

  • Assay Buffer: Prepare HBSS with 20 mM HEPES and adjust the pH to 7.4.

  • Probenecid Stock Solution (250 mM): Dissolve probenecid in 1N NaOH and assay buffer.

  • Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO.

  • Dye-Loading Solution: On the day of the assay, prepare the dye-loading solution by diluting the Fluo-4 AM stock solution into the assay buffer to a final concentration of 2-5 µM. Add Pluronic F-127 (to a final concentration of 0.02-0.04%) to aid dispersion. Add probenecid to a final concentration of 2.5 mM to prevent dye extrusion.

  • Compound Plates: Prepare serial dilutions of this compound (antagonist) and a fixed concentration of MCH (agonist, typically at its EC80 concentration) in assay buffer.

3. Dye Loading:

  • Remove the culture medium from the cell plates.

  • Gently wash the cell monolayer once with 100 µL of assay buffer.

  • Add 100 µL of the dye-loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C, protected from light.

  • After incubation, wash the cells twice with 100 µL of assay buffer to remove extracellular dye.

  • Add 100 µL of assay buffer to each well.

4. Fluorescence Measurement:

  • Place the cell plate and the compound plates into the fluorescence plate reader (e.g., FLIPR).

  • Allow the plates to equilibrate to the instrument's temperature (typically 37°C).

  • Antagonist Pre-incubation: The instrument will first add the this compound dilutions (or vehicle) to the cell plate. Incubate for 15-30 minutes.

  • Agonist Stimulation: Following the pre-incubation, the instrument will add the MCH agonist to all wells.

  • Data Acquisition: Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) before and after the addition of the agonist. The fluorescence signal is typically recorded for 2-3 minutes to capture the peak calcium response.

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • For antagonist dose-response curves, plot the percentage of inhibition of the MCH-induced response against the concentration of this compound.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal MCH response.

  • For Schild analysis, generate agonist (MCH) dose-response curves in the presence of fixed concentrations of the antagonist (this compound). The dose-ratio is calculated, and a Schild plot is constructed to determine the pA2 value, which provides an estimate of the antagonist's affinity.

Conclusion

The intracellular calcium mobilization assay is a robust and reliable method for characterizing the functional antagonism of this compound at the MCHR1. The provided protocols and diagrams offer a comprehensive guide for researchers to implement this assay in their laboratories. Careful optimization of cell density, dye loading conditions, and compound concentrations will ensure high-quality, reproducible data for the evaluation of MCHR1 antagonists.

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of SNAP-7941 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of SNAP-7941 in human plasma. This compound is a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of appetite and mood.[1][2][3] This method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. The method has been validated according to the FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.[4][5]

Introduction

This compound is a potent and selective antagonist of the MCHR1 receptor, which has shown potential in preclinical studies for the treatment of obesity, anxiety, and depression. The MCHR1 receptor is primarily expressed in the brain and is involved in regulating energy homeostasis and emotional states. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. LC-MS/MS offers the high sensitivity and selectivity required for the bioanalysis of small molecules like this compound in complex matrices such as plasma. This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma, along with a comprehensive summary of the method validation.

Signaling Pathway of MCHR1

MCHR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 Activates G_protein Gαi/q MCHR1->G_protein Activates This compound This compound (Antagonist) This compound->MCHR1 Blocks AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases activity Cellular_Response Cellular Response (e.g., appetite regulation, mood modulation) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC Ca2->Cellular_Response PKC->Cellular_Response

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • This compound-d4 (Internal Standard, IS) (purity >98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • Liquid chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)

  • Tandem mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS)

  • Analytical balance

  • Microcentrifuge

  • Pipettes and tips

  • 96-well collection plates

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution in acetonitrile.

Sample Preparation
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

Sample_Preparation_Workflow plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 150 µL of Internal Standard (this compound-d4 in Acetonitrile) plasma->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 14,000 rpm for 10 minutes at 4°C vortex->centrifuge supernatant Transfer 100 µL of Supernatant to a 96-well plate centrifuge->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B
Column Temp. 40°C
Injection Vol. 5 µL
Run Time 4.5 minutes

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 614.3256.235
This compound-d4 (IS) 618.3260.235

Note: The molecular weight of this compound is 613.7 g/mol . The precursor ion corresponds to [M+H]⁺.

Method Validation

The method was validated following FDA guidelines for bioanalytical method validation. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation_Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Selectivity

Selectivity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the internal standard.

Linearity and Range

The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The coefficient of determination (r²) was consistently >0.995.

Table 1: Calibration Curve Summary

Concentration (ng/mL)Accuracy (%)Precision (%CV)
0.5 (LLOQ)98.58.2
1.0101.26.5
5.099.84.1
25.0102.53.5
100.098.92.8
250.0100.72.1
500.0 (ULOQ)99.31.9
Accuracy and Precision

Intra- and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels (Low, Mid, High, and LLOQ) in six replicates on three different days. The results are summarized in Table 2.

Table 2: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.597.89.598.210.8
Low1.5103.17.2101.58.3
Mid7599.24.8100.35.6
High400101.43.1100.94.2
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The results are presented in Table 3.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.592.598.7
Mid7594.8101.2
High40093.199.5
Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions. The results, summarized in Table 4, indicate that this compound is stable under the tested conditions.

Table 4: Stability Data

Stability ConditionDurationTemperatureStability (% of Nominal)
Bench-top 6 hoursRoom Temperature98.9
Autosampler 24 hours4°C99.5
Freeze-thaw 3 cycles-80°C to RT97.6
Long-term 90 days-80°C98.2

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and high-throughput. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision over a wide linear range. The validation results confirm that this method is suitable for supporting preclinical and clinical research, particularly pharmacokinetic studies of this compound.

References

Application Notes and Protocols for PET Imaging of MCH1 Receptors using SNAP-7941

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone (MCH) system, particularly the MCH Receptor 1 (MCH1R), is a significant target in the study and development of treatments for obesity, anxiety, and depression.[1][2] Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of physiological and pathological processes. The development of specific PET radiotracers for MCH1R is crucial for understanding its distribution and pharmacology in both preclinical and clinical settings. SNAP-7941 is a potent and selective MCH1R antagonist that has been successfully radiolabeled with Carbon-11 ([11C]this compound) to serve as a PET tracer for imaging MCH1 receptors.[3]

These application notes provide a comprehensive overview of the use of [11C]this compound for PET imaging of MCH1 receptors, including its radiosynthesis, in vitro characterization, and in vivo imaging protocols.

[11C]this compound: Properties and In Vitro Binding Characteristics

[11C]this compound is the carbon-11 labeled version of the selective MCH1R antagonist, this compound. It exhibits high affinity and selectivity for the MCH1 receptor, making it a suitable candidate for in vivo imaging.

Table 1: In Vitro Binding Affinity of this compound and its Analogs

CompoundReceptorCell LineBinding Affinity (Kd/Ki)Reference
This compoundHuman MCH1RMammalian cell lineKd = 0.18 nM
This compoundHuman MCH1RMammalian cell lineKb = 0.57 nM (from pA2 of 9.24)
(±)-SNAP-7941Human MCH1R-Ki = 3.91 ± 0.74 nM
[18F]FE@SNAPHuman MCH1RCHO cellsKd = 2.9 nM
[18F]FE@SNAPHuman MCH1R-Ki = 9.98 ± 1.12 nM
[18F]FE@SNAPHuman MCH2RCHO cellsKi > 1000 nM

MCH1 Receptor Signaling Pathway

The MCH1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Upon binding of the endogenous ligand MCH, the receptor initiates downstream signaling cascades that modulate neuronal activity and energy homeostasis. This compound acts as a competitive antagonist, blocking these signaling events.

MCH1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH1R MCH1 Receptor Gi Gi MCH1R->Gi Gq Gq MCH1R->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C (PLC) Gq->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG MCH MCH (Ligand) MCH->MCH1R SNAP7941 This compound (Antagonist) SNAP7941->MCH1R ATP ATP PKA PKA cAMP->PKA Response Cellular Response PKA->Response PIP2 PIP2 Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Ca2->Response MAPK MAPK/ERK Pathway PKC->MAPK MAPK->Response

Caption: MCH1 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Radiosynthesis of [11C]this compound

This protocol describes the synthesis of [11C]this compound from its precursor, SNAP-acid, using [11C]CH3OTf.

Table 2: Optimized Conditions for [11C]this compound Radiosynthesis

ParameterOptimized ValueReference
Methylation Agent[11C]CH3OTf
Precursor (SNAP-acid) Conc.2 mg/mL
Reaction SolventAcetonitrile
Reaction Temperature≤25 °C
Reaction Time2 min
Radiochemical Yield (EOB)11.5 ± 6.4%
Total Synthesized Activity2.9 ± 1.6 GBq

Materials:

  • SNAP-acid (precursor)

  • [11C]CH3OTf (Carbon-11 methyl triflate)

  • Acetonitrile (reaction solvent)

  • Automated synthesis module

  • HPLC system for purification

  • C18 SPE cartridge

  • Ethanol

  • Physiological saline (0.9% and 3%)

  • Phosphate buffer (125 nM)

Procedure:

  • Prepare a solution of SNAP-acid in acetonitrile (2 mg/mL).

  • Introduce [11C]CH3OTf into the reactor of the automated synthesis module containing the precursor solution.

  • Allow the reaction to proceed for 2 minutes at a temperature of ≤25 °C.

  • Quench the reaction and inject the mixture onto a semi-preparative HPLC column for purification.

  • Collect the fraction corresponding to [11C]this compound (retention time: 8.1–9.7 min).

  • Dilute the collected fraction with 100 mL of water and pass it through a C18 SPE cartridge.

  • Wash the cartridge with 10 mL of water.

  • Elute the final product with 1.5 mL of ethanol and 5 mL of 0.9% saline solution.

  • Formulate the final product with an additional 9 mL of physiological saline (0.9%), 1 mL of saline solution (3%), and 1 mL of phosphate buffer (125 nM) for a total volume of 17.5 mL.

  • Perform quality control including determination of radiochemical purity by analytical HPLC, analysis of residual solvents by GC, and measurement of pH and osmolality.

Radiosynthesis_Workflow start Start precursor Prepare SNAP-acid in Acetonitrile (2 mg/mL) start->precursor methylation Introduce [11C]CH3OTf (2 min, ≤25°C) precursor->methylation purification HPLC Purification methylation->purification fraction Collect [11C]this compound Fraction purification->fraction spe SPE Purification (C18 Cartridge) fraction->spe elution Elute with Ethanol and Saline spe->elution formulation Formulate for Injection elution->formulation qc Quality Control (HPLC, GC, pH) formulation->qc end End qc->end

Caption: [11C]this compound Radiosynthesis Workflow.

Protocol 2: In Vitro Cell Binding Assay

This protocol describes a competitive binding assay to determine the specificity of [11C]this compound for MCH1 receptors expressed in cultured cells.

Materials:

  • CHO-K1 cells stably expressing human MCH1R (CHO-K1-hMCHR1).

  • CHO-K1 cells stably expressing human MCH2R (CHO-K1-hMCHR2) for selectivity testing.

  • [11C]this compound

  • Unlabeled this compound (for blocking)

  • Cell culture medium and plates

  • Scintillation counter or gamma counter

Procedure:

  • Plate CHO-K1-hMCHR1 and CHO-K1-hMCHR2 cells in appropriate multi-well plates and grow to confluence.

  • For total binding, add a known concentration of [11C]this compound to the wells containing the cells.

  • For non-specific binding, pre-incubate the cells with a high concentration of unlabeled this compound (e.g., 2 µM) before adding [11C]this compound.

  • Incubate the plates at the desired temperature and for a sufficient time to reach equilibrium.

  • Wash the cells with ice-cold buffer to remove unbound radiotracer.

  • Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • [11C]this compound demonstrates high uptake in CHO-K1-hMCHR1 cells, with no significant uptake detected in CHO-K1-hMCHR2 cells, indicating high selectivity.

Protocol 3: In Vivo PET Imaging in Rodents

This protocol outlines the procedure for performing a dynamic PET scan in rats to assess the in vivo distribution and specific binding of [11C]this compound.

Table 3: In Vivo PET Imaging Parameters for [11C]this compound in Rats

ParameterValueReference
Animal ModelMale Sprague-Dawley rats
Anesthesia1.5-2.5% Isoflurane
Injected Dose75.85 ± 5.80 MBq
Molar Activity33.12 ± 25.73 GBq/µmol
Injection RouteIntravenous (lateral tail vein)
Scan Duration45 minutes (dynamic)
Blocking Agent(±)-SNAP-7941
Blocking Dose15 mg/kg body weight
Blocking Administration Time15 minutes post-radiotracer injection

Procedure:

  • Anesthetize the rat with isoflurane and maintain anesthesia throughout the experiment.

  • Position the animal in the microPET scanner.

  • Administer [11C]this compound via the lateral tail vein.

  • Start a dynamic PET scan for a duration of 45 minutes.

  • For blocking studies, administer a bolus of unlabeled (±)-SNAP-7941 (15 mg/kg) intravenously 15 minutes after the injection of the radiotracer. For baseline studies, a vehicle is injected instead.

  • Reconstruct the PET data and co-register with an anatomical image (e.g., MRI or CT) for region-of-interest (ROI) analysis.

  • Generate time-activity curves (TACs) for different brain regions to assess tracer uptake and displacement.

  • Specific uptake of [11C]this compound is observed in MCH1R-rich regions and can be significantly reduced by the administration of unlabeled this compound.

PET_Imaging_Workflow cluster_blocking Blocking vs. Baseline start Start anesthesia Anesthetize Animal (Isoflurane) start->anesthesia position Position in PET Scanner anesthesia->position injection Inject [11C]this compound (i.v.) position->injection scan Dynamic PET Scan (45 min) injection->scan blocking_injection Inject Unlabeled this compound (15 mg/kg at 15 min) scan->blocking_injection Blocking Study vehicle_injection Inject Vehicle (at 15 min) scan->vehicle_injection Baseline Study reconstruction Image Reconstruction and Co-registration blocking_injection->reconstruction vehicle_injection->reconstruction analysis ROI Analysis and Time-Activity Curves reconstruction->analysis end End analysis->end

Caption: In Vivo PET Imaging Workflow.

Data and Discussion

[11C]this compound has demonstrated high metabolic stability in rats, which is a significant advantage over other MCH1R radiotracers like [18F]FE@SNAP that are rapidly metabolized. In vivo PET studies have shown specific uptake of [11C]this compound in areas known to express MCH1R, such as the ventricular system. This specific binding is displaceable by unlabeled this compound, confirming the tracer's utility for in vivo target engagement studies. These properties make [11C]this compound a reliable and valuable tool for the preclinical and potential clinical investigation of the MCH1 receptor in various neurological and metabolic disorders.

References

Application Notes and Protocols for the Synthesis of SNAP-7941 via Biginelli and Mannich Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective synthesis of SNAP-7941, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1-R). The synthesis of the core chiral dihydropyrimidone (DHPM) structure is achieved through two distinct organocatalytic methods: an asymmetric Biginelli reaction and an asymmetric Mannich reaction. These protocols are based on the work of Goss and Schaus, who developed these enantioselective routes.[1][2]

This compound is a valuable research tool for studying the MCH1 receptor system, which is implicated in the regulation of energy homeostasis, mood, and anxiety.[3][4][5] As an MCH1-R antagonist, this compound has demonstrated anorectic, antidepressant, and anxiolytic properties in preclinical studies, making it a significant lead compound in drug discovery.

I. Overview of Synthetic Strategies

The synthesis of this compound is centered around the construction of a chiral dihydropyrimidone (DHPM) core, which is then coupled with a 3-(4-phenylpiperidin-1-yl)propyl amine side chain. Two primary strategies for the asymmetric synthesis of the DHPM core are presented:

  • Asymmetric Biginelli Reaction: A three-component condensation reaction of an aldehyde, a β-ketoester, and urea, catalyzed by a chiral phosphoric acid. This method directly constructs the DHPM ring in an enantioselective manner.

  • Asymmetric Mannich Reaction: The reaction between a β-ketoester and an acyl imine, catalyzed by a Cinchona alkaloid, followed by cyclization with urea to form the DHPM core.

Below is a diagram illustrating the overall synthetic workflow for producing this compound.

G cluster_mannich Mannich Reaction Route cluster_biginelli Biginelli Reaction Route M_start β-ketoester + Acyl imine M_mannich Asymmetric Mannich Reaction M_start->M_mannich M_cat Cinchona Alkaloid Catalyst M_cat->M_mannich M_cyclization Cyclization with Urea M_mannich->M_cyclization M_product Chiral DHPM Core M_cyclization->M_product Coupling Urea Formation (Coupling) M_product->Coupling B_start Aldehyde + β-ketoester + Urea B_reaction Asymmetric Biginelli Reaction B_start->B_reaction B_cat Chiral Phosphoric Acid Catalyst B_cat->B_reaction B_product Chiral DHPM Core B_reaction->B_product B_product->Coupling SideChain Synthesis of 3-(4-phenylpiperidin-1-yl)propyl amine SideChain->Coupling FinalProduct This compound Coupling->FinalProduct

Caption: Overall synthetic workflow for this compound via Mannich or Biginelli routes.

II. Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of this compound.

Protocol 1: Asymmetric Biginelli Reaction for DHPM Core Synthesis

This protocol describes the chiral phosphoric acid-catalyzed synthesis of the dihydropyrimidone core.

Materials:

  • Urea

  • 3,4-Difluorobenzaldehyde

  • Methyl acetoacetate

  • Chiral phosphoric acid catalyst (e.g., 3,3′-diphenyl substituted BINOL-derived phosphoric acid)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • To an oven-dried 10 mL round-bottom flask equipped with a stir bar, add urea (0.20 mmol) and the chiral phosphoric acid catalyst (0.02 mmol).

  • Add 3 mL of anhydrous dichloromethane (CH2Cl2).

  • Add 3,4-difluorobenzaldehyde (0.40 mmol).

  • Stir the solution for a designated period (e.g., several hours to days, requires optimization).

  • After the reaction is complete, the dihydropyrimidone product can be purified. Recrystallization and subsequent functionalization (bromination and methanolysis) may be required to obtain the enantioenriched this compound core.

Protocol 2: Asymmetric Mannich Reaction for DHPM Core Synthesis

This protocol outlines the Cinchona alkaloid-catalyzed Mannich reaction to form a precursor that is then cyclized to the DHPM core.

Materials:

  • α-Amido sulfone or acyl imine

  • Methoxy-methylacetoacetate (or other β-ketoester)

  • (+)-Cinchonine (or other Cinchona alkaloid catalyst)

  • Dichloromethane (CH2Cl2), anhydrous

  • Sodium carbonate (Na2CO3)/Sodium chloride (NaCl) solution

  • 3,5-Dimethylbarbituric acid

  • Tetrahydrofuran (THF)

Part A: Asymmetric Mannich Reaction

  • To an oven-dried 50 mL round-bottom flask equipped with a stir bar, add the α-amido sulfone (1.00 mmol) and (+)-cinchonine (0.10 mmol).

  • Add 10 mL of anhydrous CH2Cl2 and cool the solution to -15 °C.

  • Sequentially add the β-ketoester (3.00 mmol) and 10 mL of a Na2CO3/NaCl solution dropwise.

  • Stir the reaction at -15 °C for 24 hours.

  • Dilute the reaction with CH2Cl2 (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous phase with CH2Cl2 (2 x 20 mL).

  • The combined organic layers are then purified (e.g., flash chromatography) to afford the Mannich adduct.

Part B: Conversion of Mannich Adduct to Dihydropyrimidone

  • To an oven-dried 50 mL round-bottom flask with a stir bar, add the purified Mannich adduct (1.00 mmol) and 3,5-dimethylbarbituric acid (1.00 mmol).

  • Add 10 mL of THF and stir the reaction until completion.

  • Purify the resulting dihydropyrimidone product via flash chromatography.

Protocol 3: Synthesis of the Side Chain and Final Coupling

This protocol describes the final step to produce this compound.

Materials:

  • Synthesized chiral DHPM core with a suitable leaving group (e.g., a bromo- intermediate) (0.10 mmol)

  • 3-(4-Phenylpiperidin-1-yl)propyl amine (0.30 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (0.60 mmol)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • In a reaction vessel under an argon atmosphere, dissolve the DHPM core (0.10 mmol), the amine side chain (0.30 mmol), and DIPEA (0.60 mmol) in anhydrous CH2Cl2 (3 mL).

  • Stir the solution at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the resulting residue by flash chromatography (e.g., eluting with 1-5% methanol in ethyl acetate) to yield this compound.

III. Data Presentation

The following table summarizes the quantitative data for the key reaction steps.

Reaction StepCatalystYield (%)Enantiomeric Ratio (er)
Asymmetric Biginelli Reaction 3,3′-diphenyl substituted BINOL-derived phosphoric acid96%94.5:5.5
Asymmetric Mannich Reaction (+)-Cinchonine--
Further data would be populated here from specific experimental results.

Note: The yield and enantiomeric ratio for the Mannich reaction adduct can vary depending on the specific substrates and conditions used. The Biginelli reaction data is based on optimized conditions reported by Goss and Schaus.

IV. Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist at the Melanin-Concentrating Hormone Receptor 1 (MCH1-R). MCH is a neuropeptide that, upon binding to MCH1-R (a G-protein coupled receptor), initiates a signaling cascade that is associated with increased food intake (orexigenic effect). By blocking this interaction, this compound inhibits the downstream effects of MCH. The receptor is primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, and Gαq/11 proteins, which activate phospholipase C.

The diagram below illustrates the MCH1-R signaling pathway and the antagonistic action of this compound.

G cluster_membrane Cell Membrane MCHR1 MCH1 Receptor (GPCR) G_protein G-protein (Gαi/o, Gαq/11) MCHR1->G_protein Activates MCH MCH (Melanin-Concentrating Hormone) MCH->MCHR1 Binds & Activates SNAP7941 This compound SNAP7941->MCHR1 Binds & Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., increased appetite) IP3_DAG->CellularResponse

Caption: MCH1-R signaling and this compound's antagonistic action.

These protocols and notes are intended to provide a comprehensive guide for the synthesis and understanding of this compound. Researchers should consult the primary literature for further details and characterization data.

References

Troubleshooting & Optimization

Navigating the Challenges of SNAP-7941: A Technical Guide to Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility challenges associated with SNAP-7941, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure reliable and reproducible experimental outcomes.

Understanding this compound

This compound is a valuable research tool for investigating the MCHR1 signaling pathway, which is implicated in the regulation of energy homeostasis, mood, and anxiety.[1][2][3] However, its low aqueous solubility presents a significant hurdle in the preparation of stock solutions and experimental formulations. This guide aims to provide practical solutions to these challenges.

Solubility Profile of this compound

Quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, available information indicates that it is poorly soluble in aqueous solutions. One supplier notes that a concentration of less than 1 mg/mL is considered slightly soluble or insoluble.[4] For practical laboratory use, organic solvents are necessary to prepare concentrated stock solutions.

Solvent Reported Solubility/Usage Notes
Aqueous Buffers < 1 mg/mL[4]Considered slightly soluble to insoluble. Direct dissolution in aqueous media is not recommended for most applications.
DMSO Commonly used as a solvent for stock solutions.While specific quantitative data is unavailable, it is the recommended solvent for creating high-concentration stock solutions.
Ethanol Can be used as a solvent, but DMSO is generally preferred.May be used in combination with other solvents for specific formulations.
1% DMSO in Saline Used as a vehicle for intraperitoneal (i.p.) injections in animal studies.This indicates that a dilution from a DMSO stock into an aqueous vehicle is a viable method for in vivo administration.
0.01% Lactic Acid (pH 6) Used as a vehicle for intraperitoneal (i.p.) injections in animal studies.An alternative acidic vehicle that has been used successfully for in vivo delivery.

MCHR1 Signaling Pathway and the Action of this compound

This compound exerts its effects by acting as a competitive antagonist at the MCHR1, a G protein-coupled receptor (GPCR). The activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), initiates two primary signaling cascades through its coupling with Gi and Gq proteins. The Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C (PLC), which results in an increase in intracellular calcium (Ca2+) and the activation of extracellular signal-regulated kinase (ERK). By blocking the binding of MCH to MCHR1, this compound prevents these downstream signaling events.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 (GPCR) MCH->MCHR1 SNAP7941 This compound SNAP7941->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C (PLC) Gq->PLC cAMP cAMP AC->cAMP Ca ↑ Intracellular Ca²⁺ PLC->Ca ERK ↑ ERK Activation PLC->ERK

MCHR1 signaling and this compound antagonism.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound.

Q1: My this compound powder will not dissolve in my aqueous buffer. What should I do?

A1: this compound has very low aqueous solubility. Direct dissolution in aqueous-based media is not a viable method for preparing a stock solution. You must first dissolve the compound in an organic solvent, such as DMSO, to create a concentrated stock solution.

Q2: I have prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.

  • Increase the DMSO Concentration: Ensure the final concentration of DMSO in your medium does not exceed a level toxic to your cells (typically <0.5%). However, a slightly higher DMSO concentration may be necessary to maintain solubility.

  • Use a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to your assay buffer can help maintain the solubility of hydrophobic compounds.

  • Serum in Media: If your cell culture medium contains serum (e.g., FBS), the proteins in the serum can help to solubilize hydrophobic compounds.

Q3: What is the best way to prepare this compound for in vivo studies?

A3: For in vivo administration, a two-step process is generally required. First, prepare a concentrated stock solution in DMSO. Then, dilute this stock solution into a suitable vehicle for injection. Based on published studies, the following vehicles have been used:

  • Saline with 1% DMSO: This is a common formulation for intraperitoneal injections.

  • 0.01% Lactic Acid (pH 6): This acidic vehicle can also be used for i.p. administration. It is crucial to prepare the formulation fresh on the day of the experiment and to visually inspect for any precipitation before administration.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Warming bath or block (optional)

  • Sonicator (optional)

Methodology:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound ≈ 613.66 g/mol ).

  • Weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add the appropriate volume of sterile DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles. If particles remain, gentle warming (e.g., 37°C for 5-10 minutes) and/or sonication can be used to aid dissolution.

  • Once the solution is clear, aliquot it into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 1 mg/mL Dosing Solution for In Vivo Studies

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile saline (0.9% NaCl)

  • Sterile, appropriately sized tubes or vials

  • Vortex mixer

Methodology:

  • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

  • To prepare a 1 mg/mL dosing solution in a final vehicle of 1% DMSO in saline, perform the following calculation:

    • Desired final concentration: 1 mg/mL

    • Stock solution concentration: 10 mM (approximately 6.14 mg/mL)

  • For example, to prepare 1 mL of the final dosing solution:

    • Add 10 µL of the 10 mM DMSO stock solution to 990 µL of sterile saline.

  • Vortex the solution thoroughly immediately after adding the DMSO stock to the saline to prevent precipitation.

  • Visually inspect the final solution to ensure it is clear and free of any particulates before administration.

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for troubleshooting common solubility problems with this compound.

Troubleshooting_Workflow Start Start: Dissolving This compound PrepareStock Prepare concentrated stock in 100% DMSO Start->PrepareStock IsStockClear Is the stock solution clear? PrepareStock->IsStockClear AidDissolution Apply gentle heat (37°C) and/or sonication IsStockClear->AidDissolution No Dilute Dilute stock into aqueous buffer/medium IsStockClear->Dilute Yes AidDissolution->PrepareStock IsDilutionClear Does the solution remain clear? Dilute->IsDilutionClear Success Success: Proceed with experiment IsDilutionClear->Success Yes Precipitation Precipitation Observed IsDilutionClear->Precipitation No Troubleshoot Troubleshooting Options Precipitation->Troubleshoot LowerConc Lower final concentration Troubleshoot->LowerConc AddSurfactant Add surfactant (e.g., Tween-20) to aqueous vehicle Troubleshoot->AddSurfactant UseSerum Ensure medium contains serum (if applicable) Troubleshoot->UseSerum Reformulate Reformulate and re-attempt dilution LowerConc->Reformulate AddSurfactant->Reformulate UseSerum->Reformulate Reformulate->Dilute

References

Technical Support Center: Optimizing SNAP-7941 for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the in vivo use of SNAP-7941, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. The primary focus is on addressing potential bioavailability issues to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in in vivo studies?

This compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] In animal models, it has demonstrated potential as an anorectic, anxiolytic, and antidepressant agent.[2][3][4] Its primary use in in vivo research is to investigate the role of the MCH1 receptor in regulating energy homeostasis, mood, and behavior.

Q2: I am observing high variability or a lack of efficacy in my oral dosing studies with this compound. What could be the underlying cause?

Q3: What are the known physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for designing appropriate in vivo experiments. Below is a summary of its key properties.

PropertyValueSource
Molecular FormulaC₃₁H₃₇F₂N₅O₆PubChem
Molecular Weight613.7 g/mol PubChem
XLogP32.7PubChem
Hydrogen Bond Donors3IUPHAR/BPS
Hydrogen Bond Acceptors11IUPHAR/BPS
Rotatable Bonds14IUPHAR/BPS

Q4: What are some general strategies to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the solubility and, consequently, the oral bioavailability of lipophilic drugs. The choice of strategy depends on the specific properties of the compound and the experimental requirements.

StrategyMechanism of ActionKey Considerations
pH Adjustment For ionizable compounds, altering the pH of the vehicle can increase solubility.The stability of the compound at the adjusted pH must be confirmed.
Co-solvents Using a mixture of water-miscible solvents can increase the solubility of a lipophilic drug.The potential toxicity and effects of the co-solvents on the animal model must be evaluated.
Surfactants Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.The concentration of the surfactant should be above its critical micelle concentration (CMC) for optimal effect.
Complexation Cyclodextrins can form inclusion complexes with drug molecules, increasing their aqueous solubility.The stoichiometry of the complex and the binding constant should be determined for effective formulation.
Lipid-Based Formulations Formulating the drug in oils, lipids, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.The compatibility of the drug with the lipid vehicle and the physical stability of the formulation are important.
Particle Size Reduction Micronization or nanosizing increases the surface area of the drug, leading to a faster dissolution rate.Specialized equipment is often required for these techniques.

Troubleshooting Guide

Q1: My this compound is not fully dissolving in my vehicle for intraperitoneal (i.p.) injection. What can I do?

  • Problem: this compound has limited solubility in aqueous solutions.

  • Solution:

    • Vehicle Optimization: One study reported using 0.01% lactic acid as a vehicle for this compound, suggesting that a slightly acidic environment may aid in its solubilization.

    • Co-solvents: Consider using a biocompatible co-solvent system. A common approach is a mixture of DMSO, PEG400, and saline. It is crucial to first determine the solubility of this compound in various individual solvents before preparing mixtures.

    • Sonication: Gentle sonication can help to break down aggregates and facilitate dissolution.

    • Heating: Gentle warming of the vehicle may improve solubility, but the thermal stability of this compound should be confirmed first.

Q2: I am planning an oral gavage study with this compound. What is a good starting point for the formulation?

  • Problem: Achieving adequate exposure after oral administration can be challenging due to poor absorption.

  • Solution:

    • Suspension Formulation: A simple approach is to prepare a suspension of this compound in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80). This ensures a uniform dose administration, although it may not significantly enhance absorption.

    • Solubilized Formulation: For better absorption, a solubilized formulation is recommended. Based on the general strategies for lipophilic drugs, a formulation containing a mixture of a solubilizing agent, a surfactant, and an oil phase could be a good starting point. An example would be a self-emulsifying drug delivery system (SEDDS).

Experimental Protocols

Illustrative Protocol for Developing an Improved Oral Formulation for this compound

This protocol provides a general framework for developing a simple oral formulation aimed at improving the bioavailability of this compound.

Objective: To prepare a clear, aqueous-based formulation of this compound for oral gavage in rodents.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Determine the Stoichiometry of the Inclusion Complex:

    • Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of HP-β-CD.

    • Analyze the solutions using UV-Vis spectroscopy or another suitable analytical method to determine the concentration of dissolved this compound.

    • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the stoichiometry of the complex.

  • Preparation of the Formulation:

    • Based on the determined stoichiometry, calculate the required amount of HP-β-CD to solubilize the desired concentration of this compound.

    • Dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring.

    • Slowly add the this compound powder to the HP-β-CD solution while stirring.

    • Continue stirring until the this compound is completely dissolved, which may take several hours. Gentle warming can be applied if necessary, provided the compound is stable.

    • Measure the pH of the final solution and adjust if necessary to a physiologically acceptable range (typically pH 6-7.5 for oral administration).

    • Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.

  • Characterization of the Formulation:

    • Visually inspect the formulation for clarity and any signs of precipitation.

    • Confirm the concentration of this compound in the final formulation using a validated analytical method (e.g., HPLC-UV).

    • Assess the short-term stability of the formulation by storing it at room temperature and 4°C for a defined period and re-analyzing the concentration and appearance.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates SNAP_7941 This compound SNAP_7941->MCHR1 Blocks G_protein Gαq/11 MCHR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., increased appetite) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: MCHR1 signaling pathway and the inhibitory action of this compound.

Bioavailability_Workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Study cluster_evaluation Evaluation & Iteration Problem Poor in vivo efficacy or high variability with this compound Solubility Determine Aqueous Solubility (pH-dependent) Problem->Solubility Permeability Assess Permeability (e.g., PAMPA, Caco-2) Problem->Permeability Strategy Select Formulation Strategy (e.g., Co-solvents, Cyclodextrins, SEDDS) Solubility->Strategy Permeability->Strategy Formulate Prepare & Characterize Test Formulations Strategy->Formulate Dissolution In Vitro Dissolution Testing Formulate->Dissolution PK_Study Administer to Animals (e.g., rats) Dissolution->PK_Study Blood_Sampling Collect Blood Samples at Timed Intervals PK_Study->Blood_Sampling Analysis Analyze Plasma Concentrations (LC-MS/MS) Blood_Sampling->Analysis Parameters Calculate PK Parameters (AUC, Cmax, Tmax, F%) Analysis->Parameters Evaluate Compare PK Parameters of Formulations Parameters->Evaluate Evaluate->Strategy Iterate if necessary Decision Select Lead Formulation for Efficacy Studies Evaluate->Decision

Caption: Workflow for improving the in vivo bioavailability of this compound.

References

potential off-target effects of SNAP-7941

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of SNAP-7941 and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1-R).[1][2][3] It functions as a competitive antagonist at this receptor.[2] The MCH1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the brain and is involved in the regulation of energy balance, mood, and appetite.

Q2: How selective is this compound for the MCH1 receptor?

A2: Preclinical studies have demonstrated that this compound is a highly selective compound. It exhibits over 1,000-fold greater selectivity for the human MCH1 receptor compared to the human MCH2 receptor and other GPCRs associated with food intake, such as the serotonin receptor 2c (5-HT2c), galanin receptors, and the neuropeptide Y (NPY) receptor.[2]

Q3: Are there any known off-target binding activities of this compound?

A3: Based on available preclinical data, this compound has a high degree of selectivity for the MCH1 receptor. However, a comprehensive screening against a broad panel of all known receptors, ion channels, and enzymes is not publicly available. Therefore, researchers should remain aware of the potential for uncharacterized off-target interactions, especially when using high concentrations of the compound.

Q4: What are the known effects of this compound on major neurotransmitter systems?

A4: Studies in rats have shown that this compound does not alter the extracellular levels of dopamine, noradrenaline, or serotonin in the frontal cortex. This suggests that at effective doses, it does not have a direct off-target effect on the major monoaminergic systems. Interestingly, this compound has been observed to specifically increase acetylcholine levels in the frontal cortex, but not in the hippocampus, and it does not affect glutamate levels in the frontal cortex.

Q5: What happened with this compound in clinical trials?

A5: While this compound showed promising anxiolytic, antidepressant, and anorectic effects in initial animal studies, subsequent clinical trial results in humans were reported to be disappointing. The specific reasons for these disappointing outcomes, whether due to lack of efficacy, adverse off-target effects, or other factors, are not detailed in publicly available information. This is a critical consideration for researchers, as promising preclinical results did not translate to the clinical setting.

Troubleshooting Guide

Q1: I am observing an unexpected phenotype in my animal model after administering this compound that doesn't align with MCH1 receptor antagonism. What could be the cause?

A1: While this compound is highly selective, the possibility of an off-target effect at a receptor not yet tested cannot be entirely ruled out, particularly at higher concentrations. Consider the following troubleshooting steps:

  • Dose-Response Analysis: Perform a dose-response study. An off-target effect may only appear at higher concentrations.

  • Control Compound: Include a structurally different MCH1 receptor antagonist as a control to see if the unexpected effect is specific to the chemical scaffold of this compound.

  • Receptor Knockout/Knockdown Models: If available, use an MCH1 receptor knockout or knockdown model. The persistence of the unexpected phenotype in the absence of the MCH1 receptor would strongly suggest an off-target effect.

Q2: My in vitro experiment using this compound is showing inconsistent results. How can I troubleshoot this?

A2: Inconsistent in vitro results can arise from several factors. Here is a suggested workflow to identify the issue:

  • Compound Integrity: Verify the purity and integrity of your this compound stock. Degradation of the compound can lead to inconsistent activity.

  • Solubility: Ensure that this compound is fully dissolved in your assay buffer at the tested concentrations. Precipitation of the compound will lead to inaccurate results.

  • Assay Controls: Include appropriate positive and negative controls in your experiments to ensure the assay is performing as expected.

  • Cell Line Verification: Confirm the expression level of the MCH1 receptor in the cell line you are using.

Q3: I am not observing the expected anorectic or anxiolytic effects of this compound in my animal experiments. What should I check?

A3: Several factors could contribute to a lack of efficacy in vivo:

  • Pharmacokinetics: The route of administration, dose, and metabolism of this compound can vary between different animal species and even strains. Ensure you are using a dosing regimen that has been previously validated to achieve sufficient brain exposure.

  • Animal Model: The specific animal model of obesity or anxiety can influence the outcome. The underlying pathology of the model may not be sensitive to MCH1 receptor blockade.

  • Translational Differences: Be mindful that the promising preclinical effects of this compound did not translate to humans. This could be due to species-specific differences in MCH1 receptor pharmacology or other unforeseen factors. Your preclinical model may be recapitulating some of these translational challenges.

Quantitative Data Summary

ParameterValueSpeciesAssay TypeReference
Selectivity
MCH1-R vs. MCH2-R>1,000-foldHumanRadioligand Binding
MCH1-R vs. 5-HT2c>1,000-foldHumanRadioligand Binding
MCH1-R vs. Galanin Receptors>1,000-foldHumanRadioligand Binding
MCH1-R vs. NPY Receptors>1,000-foldHumanRadioligand Binding
Binding Affinity
pA2 at MCH1-R9.24HumanFunctional Assay
Predicted Kb at MCH1-R0.57 nMHumanFunctional Assay

Visualizations

MCH1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH Melanin- Concentrating Hormone (MCH) MCH1R MCH1 Receptor MCH->MCH1R Agonist Binding SNAP7941 This compound SNAP7941->MCH1R Antagonist (Blocks Binding) G_protein Gαq/11 MCH1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Stimulates

Caption: MCH1 Receptor Signaling and this compound Inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Compound 1. Verify Compound Integrity and Solubility Start->Check_Compound Check_Assay 2. Review Assay Parameters and Controls Check_Compound->Check_Assay Dose_Response 3. Perform Dose-Response Analysis Check_Assay->Dose_Response Control_Compound 4. Use a Structurally Different MCH1-R Antagonist Dose_Response->Control_Compound Knockout_Model 5. Test in MCH1-R Knockout/Knockdown Model Control_Compound->Knockout_Model Conclusion_Off_Target Result Suggests Potential Off-Target Effect Knockout_Model->Conclusion_Off_Target Phenotype Persists Conclusion_On_Target Result Consistent with On-Target MCH1-R Activity Knockout_Model->Conclusion_On_Target Phenotype Abolished

Caption: Workflow for Investigating Unexpected Results.

References

Navigating the Stability of SNAP-7941: A Technical Guide to Minimizing Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing SNAP-7941, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of this compound, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, this resource aims to equip users with the knowledge to effectively handle and store this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For aqueous-based biological assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous experimental medium.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the long-term integrity of this compound, it is recommended to store the solid compound and its solutions under specific conditions.

FormStorage TemperatureDuration
Solid Powder-20°CMonths to years[1]
In Solvent (e.g., DMSO)-20°CShort term (days to weeks)[1]

Q3: How does this compound exert its biological effect?

A3: this compound is a selective and competitive antagonist of the MCHR1 receptor.[2] By binding to MCHR1, it blocks the downstream signaling pathways typically initiated by the endogenous ligand, melanin-concentrating hormone (MCH). This inhibition has been shown to have potential anxiolytic, antidepressant, and anorectic effects in preclinical studies.[3]

Troubleshooting Guide: this compound Degradation in Solution

This guide addresses common issues related to the degradation of this compound in experimental settings.

Issue Potential Cause Troubleshooting Steps
Loss of compound activity or inconsistent results over time. Degradation of this compound in the working solution.- Prepare fresh working solutions for each experiment from a frozen stock. - Minimize the time the working solution is kept at room temperature. - Protect the solution from light. - Evaluate the pH of your experimental buffer, as extreme pH can promote hydrolysis.
Precipitation of the compound in aqueous buffer. Poor solubility of this compound at the final concentration in the aqueous medium.- Ensure the final concentration of DMSO is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5%). - Consider using a different buffer system. - Perform a solubility test at the desired final concentration before proceeding with the main experiment.
Discoloration of the solution. Potential oxidative or photodegradation.- Use high-purity, degassed solvents and buffers. - Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light. - Prepare solutions in an inert atmosphere (e.g., under argon or nitrogen) if oxidative degradation is suspected.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Visualizing the Mechanism and Troubleshooting Workflow

To further aid in the understanding of this compound's function and the process of troubleshooting its degradation, the following diagrams are provided.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi/o & Gαq MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 CREB CREB PKA->CREB Gene_Expression Gene Expression Ca2->Gene_Expression CREB->Gene_Expression SNAP_7941 This compound SNAP_7941->MCHR1 Blocks

Caption: MCHR1 Signaling Pathway and this compound Inhibition.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Yes_Fresh Yes Check_Solution->Yes_Fresh Yes No_Fresh No Check_Solution->No_Fresh No Check_Storage Was the solution protected from light? Yes_Fresh->Check_Storage Prepare_Fresh Prepare fresh solution from frozen stock. No_Fresh->Prepare_Fresh Prepare_Fresh->Check_Storage Yes_Light Yes Check_Storage->Yes_Light Yes No_Light No Check_Storage->No_Light No Check_pH Is the experimental buffer pH neutral? Yes_Light->Check_pH Protect_Light Store in amber vials or wrap in foil. No_Light->Protect_Light Protect_Light->Check_pH Yes_pH Yes Check_pH->Yes_pH Yes No_pH No Check_pH->No_pH No Consider_Oxidation Consider oxidative degradation. Yes_pH->Consider_Oxidation Adjust_pH Adjust buffer to a neutral pH if possible. No_pH->Adjust_pH Adjust_pH->Consider_Oxidation Use_Inert Use degassed solvents / inert atmosphere. Consider_Oxidation->Use_Inert If suspected End Problem Resolved Consider_Oxidation->End If not suspected Use_Inert->End

Caption: Troubleshooting Workflow for this compound Degradation.

References

Technical Support Center: Troubleshooting SNAP-7941 Variability in Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using SNAP-7941 in behavioral assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, high-affinity, non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in regions associated with feeding behavior, mood, and anxiety.[4][5] By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1, this compound inhibits the downstream signaling pathways regulated by this receptor.

Q2: What are the reported behavioral effects of this compound in preclinical models?

This compound has been shown to exhibit anorectic, anxiolytic, and antidepressant-like effects in various rodent models. Studies have demonstrated its ability to reduce food intake, decrease body weight gain, and produce effects comparable to clinically used anxiolytics and antidepressants in behavioral paradigms such as the forced swim test, social interaction test, and maternal separation-induced vocalization test.

Q3: Why am I observing high variability in my behavioral assay results with this compound?

High variability in behavioral assays is a common challenge and can stem from multiple sources. Factors specific to this compound could include issues with its formulation, dosage, and administration route, as well as its pharmacokinetic profile. General factors include the experimental environment, animal handling, and the inherent biological variability of the animals.

Troubleshooting Guide

Issue 1: Inconsistent or No Anxiolytic/Antidepressant Effect Observed

Possible Cause 1: Suboptimal Dose

  • Troubleshooting: The anxiolytic and antidepressant effects of this compound are dose-dependent. Ensure you are using a dose within the effective range reported in the literature (e.g., 2.5-40.0 mg/kg i.p. for anxiolytic effects in rats). It may be necessary to perform a dose-response study to determine the optimal dose for your specific animal strain and behavioral paradigm.

Possible Cause 2: Inappropriate Vehicle or Formulation

  • Troubleshooting: The solubility and stability of this compound in the chosen vehicle can impact its bioavailability. Ensure the compound is fully dissolved and the vehicle is appropriate for the route of administration. The vehicle control group should receive the exact same formulation, pH-matched, to rule out any vehicle-induced effects.

Possible Cause 3: Acclimatization and Habituation of Animals

  • Troubleshooting: Insufficient acclimatization of animals to the testing environment can increase stress and mask the anxiolytic effects of this compound. Allow for a sufficient habituation period in a quiet, dimly lit holding area before the experiment begins (e.g., at least 30 minutes).

Issue 2: High Inter-Individual Variability in Response

Possible Cause 1: Environmental Stressors

  • Troubleshooting: Rodent behavior is highly sensitive to environmental conditions. Maintain consistency in lighting, temperature, humidity, and background noise. Minimize olfactory cues from investigators and other animals.

Possible Cause 2: Animal-Related Factors

  • Troubleshooting: The strain, sex, and age of the animals can significantly influence behavioral outcomes. Use age-matched animals of the same sex and from the same supplier. If using both sexes, analyze the data separately. Consider potential litter effects by distributing littermates across experimental groups.

Possible Cause 3: Inconsistent Handling and Procedures

  • Troubleshooting: The amount and consistency of handling prior to testing can affect anxiety levels. Ensure all experimenters are well-trained and follow a standardized protocol for handling, injection, and placement of animals in the apparatus.

Data Summary

The following tables summarize the reported effects of this compound across different behavioral assays.

Anxiolytic and Antidepressant-Like Effects of this compound
Behavioral Assay Species Dose Range (mg/kg, i.p.) Observed Effect
Forced Swim TestRat10, 40Decreased immobility time, similar to antidepressants.
Social Interaction TestRat10Increased social interaction time, comparable to chlordiazepoxide.
Maternal-Separation VocalizationGuinea PigNot specifiedReduced number of vocalizations, similar to anxiolytics.
Vogel Conflict TestRat2.5 - 40.0Anxiolytic properties observed.
Marble-Burying BehaviorMouseNot specifiedSuppressive effect similar to venlafaxine.
Anorectic Effects of this compound
Experimental Model Species Dose (mg/kg, i.p.) Observed Effect
MCH-Stimulated Food IntakeRat10Inhibited the increase in food intake elicited by MCH.
Palatable Food ConsumptionRat3, 10, 30Dose-dependent decrease in consumption of sweetened condensed milk.
Diet-Induced ObesityRat10 (twice daily)Sustained decrease in body weight and food intake.

Experimental Protocols

Protocol 1: Rat Forced Swim Test (Porsolt Test)

Objective: To assess antidepressant-like activity.

Materials:

  • Cylindrical tank (40-50 cm high, 20 cm diameter)

  • Water (25 ± 1°C) filled to a depth of 30 cm

  • This compound solution and vehicle

  • Video recording and analysis software

Procedure:

  • Pre-test Session (Day 1):

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a specific time before the test (e.g., 30-60 minutes).

    • Place each rat individually into the swim tank for a 15-minute session.

    • Remove the rat, dry it with a towel, and return it to its home cage. This session promotes a stable level of immobility on the test day.

  • Test Session (Day 2):

    • Administer the same treatment as on Day 1.

    • Place the rat in the swim tank for a 5-minute session.

    • Record the session for later analysis.

    • Score the duration of immobility (floating with only minor movements to maintain balance). A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 2: Rat Social Interaction Test

Objective: To assess anxiolytic-like activity.

Materials:

  • Open-field arena (e.g., 60 x 60 cm) with controlled lighting (low illumination is recommended to increase social interaction).

  • Unfamiliar weight-matched male rats.

  • This compound solution and vehicle.

  • Video recording and analysis software.

Procedure:

  • Acclimatization:

    • Habituate the rats to the testing room for at least 1 hour before the test.

  • Drug Administration:

    • Administer this compound or vehicle to both rats in a pair 30-60 minutes before the test.

  • Test Session:

    • Place a pair of unfamiliar, treated rats into the center of the arena.

    • Record their behavior for a 10-minute session.

    • Score the total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under). An increase in social interaction time suggests an anxiolytic effect.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 MCH->MCHR1 Activates SNAP7941 This compound SNAP7941->MCHR1 Inhibits Gi Gαi/o MCHR1->Gi Couples to Gq Gαq MCHR1->Gq Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Neuronal Activity (e.g., feeding, mood regulation) PKA->Neuronal_Activity Modulates IP3 IP3 PLC->IP3 Produces ERK ERK PLC->ERK Activates (via PKC, Src) Ca2 Intracellular Ca²⁺ IP3->Ca2 Increases Ca2->Neuronal_Activity Modulates ERK->Neuronal_Activity Modulates Troubleshooting_Workflow Start High Variability or No Effect with this compound Check_Drug Verify Drug Formulation & Administration Start->Check_Drug Check_Dose Review Dose-Response Check_Drug->Check_Dose Formulation OK Solution_Drug Ensure Solubility & Correct Vehicle Check_Drug->Solution_Drug Issue Found Check_Environment Assess Environmental Controls (light, noise, temp) Check_Dose->Check_Environment Dose OK Solution_Dose Perform Dose-Finding Study Check_Dose->Solution_Dose Issue Found Check_Animals Evaluate Animal Factors (strain, sex, age, handling) Check_Environment->Check_Animals Environment OK Solution_Environment Implement Strict Environmental Consistency Check_Environment->Solution_Environment Issue Found Check_Protocol Standardize Experimental Protocol (habituation, timing) Check_Animals->Check_Protocol Animals OK Solution_Animals Use Consistent Animal Supply & Standardized Handling Check_Animals->Solution_Animals Issue Found Solution_Protocol Enforce Detailed SOPs for All Staff Check_Protocol->Solution_Protocol Issue Found

References

optimizing SNAP-7941 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SNAP-7941 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and high-affinity antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] It is a non-peptide small molecule that exerts its effects by competitively blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1.[2] This blockade inhibits the downstream signaling pathways activated by MCHR1.

Q2: What are the primary in vitro applications of this compound?

This compound is primarily used in vitro to investigate the role of the MCH-MCHR1 system in various physiological processes. Common applications include:

  • Receptor Binding Assays: To determine the affinity and selectivity of other compounds for MCHR1.

  • Functional Assays: To study the antagonism of MCH-induced cellular responses, such as intracellular calcium mobilization and phosphoinositide accumulation.[2]

  • Signaling Pathway Analysis: To dissect the downstream signaling cascades of MCHR1.

Q3: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[3] It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.

Q4: What is the typical concentration range for this compound in in vitro functional assays?

The effective concentration of this compound will vary depending on the specific cell type, receptor expression level, and the assay being performed. For functional assays, concentrations in the low nanomolar to micromolar range are often used. For instance, in a phosphoinositide accumulation assay using COS-7 cells expressing human MCHR1, this compound showed antagonistic effects at concentrations of 1 nM, 3 nM, and 10 nM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: Is this compound cytotoxic at higher concentrations?

While specific cytotoxicity data for a wide range of cell lines is not extensively published, it is a good practice to assess the potential for cytotoxicity, especially when using higher concentrations of any small molecule. A study involving continuous infusion of this compound in rats did not show toxic effects on hepatic and renal function, suggesting a good in vivo safety profile at the tested doses. However, for in vitro work, it is recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound for MCHR1

ParameterValueCell LineAssay TypeReference
Kd0.18 nMCOS-7 cells expressing human MCHR1[3H]this compound Saturation Binding
Ki (vs. MCH)15 ± 0.11 nMCOS-7 cells expressing human MCHR1[3H]this compound Displacement Assay
pA29.24COS-7 cells expressing human MCHR1Phosphoinositide Accumulation Assay
Kb0.57 nMCOS-7 cells expressing human MCHR1Phosphoinositide Accumulation Assay

Table 2: Selectivity of this compound

ReceptorSelectivity vs. MCHR1Reference
MCH2-R>1,000-fold
5-HT2c>1,000-fold
Galanin Receptor>1,000-fold
Neuropeptide Y (NPY) Receptor>1,000-fold

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Protocol 2: MCHR1 Antagonism in a Calcium Mobilization Assay

This protocol provides a general workflow for assessing the antagonistic activity of this compound on MCH-induced calcium mobilization in a cell line endogenously or recombinantly expressing MCHR1.

  • Cell Plating: Seed cells expressing MCHR1 in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes) to allow for dye uptake.

  • Compound Preparation and Addition:

    • Prepare a dilution series of this compound in an appropriate assay buffer.

    • Prepare a solution of the MCH agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

    • Inject the MCH agonist solution into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Plot the response (ΔF) against the concentration of this compound.

    • Determine the IC50 value of this compound by fitting the data to a dose-response curve.

Mandatory Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gq Gq Pathway cluster_gi Gi Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates SNAP7941 This compound SNAP7941->MCHR1 Binds & Inhibits Gq Gαq MCHR1->Gq Activates Gi Gαi MCHR1->Gi Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq Leads to PKC->Cellular_Response_Gq Leads to AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Leads to

Caption: MCHR1 Signaling Pathway and this compound Inhibition.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock plate_cells Plate MCHR1-expressing cells in 96-well plate start->plate_cells prepare_compounds Prepare this compound dilutions and MCH agonist solution prep_stock->prepare_compounds dye_loading Load cells with Calcium-sensitive dye plate_cells->dye_loading add_antagonist Add this compound dilutions to cells and incubate dye_loading->add_antagonist prepare_compounds->add_antagonist stimulate Stimulate with MCH agonist and measure fluorescence add_antagonist->stimulate analyze Analyze data and determine IC50 stimulate->analyze end End analyze->end

Caption: Workflow for an in vitro this compound antagonism assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound precipitation in cell culture medium - The final concentration of DMSO is too high. - The aqueous solubility of this compound is exceeded. - Interaction with components in the serum or medium.- Ensure the final DMSO concentration in the medium is low (typically ≤ 0.5%). - Prepare fresh dilutions from the DMSO stock solution just before use. - Vortex the diluted solution well before adding it to the cells. - If precipitation persists, consider reducing the final concentration of this compound.
No or weak antagonistic effect of this compound - Incorrect concentration of this compound used. - Low expression of MCHR1 in the cells. - Inactive compound due to improper storage or handling. - Agonist concentration is too high.- Perform a dose-response curve to find the optimal concentration. - Verify MCHR1 expression in your cell line using techniques like qPCR or Western blotting. - Use a fresh aliquot of this compound stock solution. - Optimize the agonist concentration to be at or near the EC80 to allow for effective competition by the antagonist.
High background signal or "noisy" data in functional assays - Cell health is compromised. - Uneven dye loading. - Phototoxicity from the fluorescence measurement.- Ensure cells are healthy and not overgrown. - Optimize the dye loading protocol to ensure uniform uptake. - Minimize the exposure of cells to the excitation light.
Inconsistent results between experiments - Variability in cell passage number. - Inconsistent incubation times. - Pipetting errors.- Use cells within a consistent and low passage number range. - Strictly adhere to the established incubation times for dye loading and compound treatment. - Use calibrated pipettes and ensure accurate and consistent liquid handling.
Potential off-target effects - High concentrations of this compound may lead to non-specific interactions.- Use the lowest effective concentration of this compound determined from your dose-response experiments. - If off-target effects are suspected, consider using a structurally different MCHR1 antagonist as a control.

References

dealing with SNAP-7941 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of SNAP-7941 in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning compound precipitation.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound. This guide provides a systematic approach to troubleshoot and prevent this issue.

Issue: Precipitate Observed After Adding this compound to Cell Culture Media

Observation Potential Cause Recommended Solution
Immediate Precipitation 1. Exceeded Aqueous Solubility: The final concentration of this compound in the media is higher than its solubility limit in the aqueous environment.[1]a. Reduce Final Concentration: Lower the working concentration of this compound. b. Optimize Dilution: Prepare an intermediate dilution of the DMSO stock in pre-warmed (37°C) media before adding it to the bulk of the culture medium.[1] Add the compound dropwise while gently swirling the media.[1]
2. "Crashing Out" from DMSO Stock: Rapid dilution of a concentrated DMSO stock into the aqueous media can cause the hydrophobic compound to precipitate.a. Serial Dilution: Perform a serial dilution of the concentrated DMSO stock in your cell culture media.[1] b. Lower DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.5%) to minimize its effect on cell health and compound solubility.
3. Low Temperature of Media: Adding the compound to cold media can decrease its solubility.a. Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C.[1]
Precipitation Over Time in the Incubator 1. Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect compound solubility.a. Minimize Handling: Limit the time culture vessels are outside the stable incubator environment.
2. Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.a. Test Different Media: If possible, test the solubility of this compound in different basal media formulations. b. Serum Concentration: Note that serum proteins can sometimes help solubilize hydrophobic compounds. If using serum-free media, this might be a contributing factor.
3. Media Evaporation: Evaporation of media in long-term cultures can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.a. Maintain Humidity: Ensure proper humidification of the incubator. b. Use Sealed Plates: For long-term experiments, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q2: What is the recommended storage condition for this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: You can perform a solubility test. Prepare a serial dilution of your this compound DMSO stock in your complete cell culture medium. Incubate the dilutions at 37°C for a duration relevant to your experiment (e.g., 24 hours) and visually inspect for any signs of precipitation (cloudiness or crystals). The highest concentration that remains clear is the maximum working concentration under your experimental conditions. For a more quantitative assessment, you can measure the absorbance of the solutions at a wavelength around 600 nm, where an increase in absorbance would indicate precipitation.

Q4: Can the final concentration of DMSO affect my cells?

A4: Yes, high concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, typically at 0.5% or lower. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 613.66 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 6.14 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

This protocol provides a general method for diluting the this compound DMSO stock into cell culture media to achieve a final desired concentration. This example uses a final concentration of 10 µM.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes

Procedure:

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To avoid precipitation from "solvent shock," first prepare an intermediate dilution.

    • Add 2 µL of the 10 mM this compound stock solution to 198 µL of pre-warmed complete cell culture medium to make a 100 µM intermediate solution. Mix gently by pipetting.

  • Prepare the Final Working Solution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM.

    • Alternatively, for a final volume of 1 mL, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Mix and Add to Cells:

    • Gently mix the final working solution.

    • Visually inspect for any signs of precipitation before adding it to your cells.

    • Replace the existing media in your cell culture plates with the media containing the final concentration of this compound.

Signaling Pathway and Experimental Workflow Diagrams

MCHR1 Signaling Pathway

This compound is a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 can activate two primary signaling cascades:

  • Gαi Pathway: Activation of the inhibitory G protein, Gαi, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

  • Gαq Pathway: Activation of the Gαq protein stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_protein MCHR1 MCHR1 Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates MCH MCH (Ligand) MCH->MCHR1 Binds & Activates SNAP7941 This compound (Antagonist) SNAP7941->MCHR1 Binds & Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC PLC Gaq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates

Figure 1. MCHR1 Signaling Pathway
Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow start Precipitation Observed check_stock Is stock solution clear? start->check_stock remake_stock Prepare fresh stock at a lower concentration check_stock->remake_stock No check_final_conc Is final concentration high? check_stock->check_final_conc Yes remake_stock->check_stock lower_conc Lower working concentration check_final_conc->lower_conc Yes check_dilution How was it diluted? check_final_conc->check_dilution No problem_solved Problem Resolved lower_conc->problem_solved rapid_dilution Rapidly into bulk media check_dilution->rapid_dilution serial_dilution Serially or with intermediate step check_dilution->serial_dilution use_serial Use serial or intermediate dilution rapid_dilution->use_serial check_temp Was media pre-warmed? serial_dilution->check_temp use_serial->check_temp warm_media Pre-warm media to 37°C check_temp->warm_media No check_temp->problem_solved Yes warm_media->problem_solved

Figure 2. Troubleshooting Workflow
Experimental Workflow for this compound Solution Preparation

Experimental_Workflow start Start: this compound Powder dissolve Dissolve in 100% DMSO to make 10 mM stock start->dissolve store Aliquot and store at -20°C dissolve->store prepare_inter Prepare intermediate dilution (e.g., 100 µM) in pre-warmed (37°C) media store->prepare_inter prepare_final Prepare final working solution (e.g., 10 µM) in pre-warmed (37°C) media prepare_inter->prepare_final check_precip Visually inspect for precipitation prepare_final->check_precip add_to_cells Add to cell culture check_precip->add_to_cells Clear troubleshoot Go to Troubleshooting Workflow check_precip->troubleshoot Precipitate end Experiment in Progress add_to_cells->end

Figure 3. Solution Preparation Workflow

References

Technical Support Center: Stability of SNAP-7941 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and protocols for assessing the stability of the MCHR1 antagonist, SNAP-7941, in various solvents. Due to the limited availability of public stability data for this compound, this guide offers a framework for users to conduct their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physicochemical properties?

This compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It has been investigated for its potential anxiolytic, antidepressant, and anorectic effects.[1][2] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C31H37F2N5O6--INVALID-LINK--[3]
Molecular Weight 613.7 g/mol --INVALID-LINK--[3]
IUPAC Name methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate--INVALID-LINK--[3]

Q2: What are the general recommendations for storing this compound?

This compound should be stored under specific conditions to maintain its integrity. The following are general storage guidelines based on supplier information.

FormStorage TemperatureDuration
Powder -20°C2 years
In DMSO 4°C2 weeks
In DMSO -80°C6 months

Source: DC Chemicals Datasheet

Q3: Why is it important to assess the stability of this compound in my experimental solvent?

The stability of a compound in solution is critical for obtaining reliable and reproducible experimental results. Degradation of this compound in your solvent can lead to a decrease in its effective concentration, resulting in inaccurate data. Factors such as the solvent itself, pH, temperature, light, and exposure to air can all influence stability.

Q4: I don't have access to LC-MS. Can I still assess the stability of this compound?

Yes, a High-Performance Liquid Chromatography with an Ultraviolet detector (HPLC-UV) is a common and effective method for assessing the stability of small molecules like this compound. This technique allows for the separation and quantification of the parent compound from its potential degradants.

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during stability experiments.

Issue 1: My this compound solution has changed color.

  • Possible Cause: A color change often indicates chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent.

  • Recommendation:

    • Protect your solutions from light by using amber vials or wrapping containers in foil.

    • To minimize oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.

    • Ensure you are using high-purity solvents.

Issue 2: I'm observing precipitation in my this compound solution.

  • Possible Cause: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent, or if the compound is degrading into less soluble products. Temperature changes can also affect solubility.

  • Recommendation:

    • Determine the solubility of this compound in your solvent before preparing high-concentration stock solutions.

    • If you are diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is low enough to not cause precipitation.

    • When thawing frozen stock solutions, allow them to come to room temperature slowly and vortex gently to ensure complete dissolution.

Issue 3: I'm seeing multiple peaks in my HPLC chromatogram that were not there initially.

  • Possible Cause: The appearance of new peaks over time is a strong indication that this compound is degrading.

  • Recommendation:

    • This is the expected outcome of a successful forced degradation study. The goal is to separate these new peaks from the parent compound to accurately quantify the remaining this compound.

    • If this is observed under normal experimental conditions, it indicates instability, and you should investigate the cause (e.g., solvent, pH, temperature).

Experimental Protocol: Assessing this compound Stability

This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound in different solvents.

1. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • From the stock solution, prepare working solutions at a suitable concentration (e.g., 100 µM) in the solvents you wish to test (e.g., PBS pH 7.4, cell culture media, ethanol).

2. Forced Degradation (Stress) Conditions:

  • Acidic Hydrolysis: Add a small volume of a dilute acid (e.g., 0.1 N HCl) to your working solution.

  • Basic Hydrolysis: Add a small volume of a dilute base (e.g., 0.1 N NaOH) to your working solution.

  • Oxidative Degradation: Add a small volume of a dilute oxidizing agent (e.g., 3% H2O2) to your working solution.

  • Thermal Degradation: Incubate your working solution at an elevated temperature (e.g., 40°C, 60°C).

  • Photolytic Degradation: Expose your working solution to a light source (e.g., UV lamp or direct sunlight).

  • Control: Keep a working solution at a stable temperature (e.g., 4°C or -20°C) and protected from light.

3. Time Points and Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each solution.

  • Analyze the samples by HPLC-UV. A general method would involve a C18 column and a mobile phase gradient of acetonitrile and water with a UV detector set to a wavelength where this compound has maximum absorbance.

  • Quantify the peak area of the this compound parent compound at each time point.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Summarize your data in a table for easy comparison.

Table for Recording Stability Data:

SolventStress ConditionTime (hours)Peak Area of this compound% this compound Remaining
PBS, pH 7.4Control (4°C, dark)0100
PBS, pH 7.4Control (4°C, dark)24
PBS, pH 7.40.1 N HCl0100
PBS, pH 7.40.1 N HCl8
...............

Visualizations

MCHR1 Signaling Pathway and this compound Inhibition

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates SNAP7941 This compound SNAP7941->MCHR1 Antagonizes G_protein Gαi/q MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates PKC PKC IP3_DAG->PKC Activates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Downstream Downstream Cellular Effects PKA->Downstream PKC->Downstream Ca_release->Downstream

Caption: MCHR1 signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Assessing Compound Stability

Stability_Workflow start Start: Define Stability Study Parameters (Compound, Solvents, Conditions) prep_stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_working Prepare Working Solutions in Test Solvents prep_stock->prep_working stress_conditions Expose to Forced Degradation Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_working->stress_conditions control_samples Prepare Control Samples (Store at optimal conditions) prep_working->control_samples sampling Collect Aliquots at Defined Time Points (T=0, T=x, T=y, ...) stress_conditions->sampling control_samples->sampling analysis Analyze Samples by HPLC-UV sampling->analysis data_processing Quantify Parent Compound Peak Area analysis->data_processing calculation Calculate % Compound Remaining vs. T=0 data_processing->calculation results Tabulate and Interpret Results calculation->results end End: Determine Stability Profile results->end

Caption: A logical workflow for assessing the stability of a small molecule.

References

Technical Support Center: Quality Control of Synthetic SNAP-7941 Batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic SNAP-7941 batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3][4] MCHR1 is a G protein-coupled receptor (GPCR) primarily expressed in the brain that is involved in the regulation of energy homeostasis, mood, and appetite.[5] By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1, this compound has been shown to have anorectic, antidepressant, and anxiolytic effects in preclinical studies.

Q2: What are the critical quality control parameters for a new batch of synthetic this compound?

The critical quality control parameters for a new batch of synthetic this compound include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Assessment of the percentage of the desired compound and identification of any impurities.

  • Solubility: Determination of the compound's solubility in relevant solvents for experimental use.

  • Biological Activity: Verification of the compound's ability to antagonize the MCHR1 receptor.

Q3: How can I verify the identity and purity of my this compound batch?

A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

Q4: What are some common reasons for batch-to-batch variability with this compound?

Batch-to-batch variability can arise from several factors, including:

  • Differences in Purity: Even small variations in purity can affect the compound's potency.

  • Presence of Different Impurities: The nature of impurities can vary between batches, potentially leading to different off-target effects.

  • Solubility Issues: Poorly soluble batches can lead to lower effective concentrations in your experiments.

  • Compound Stability: Degradation of the compound over time can lead to a loss of activity.

Q5: How should I prepare and store this compound stock solutions?

For short-term storage (days to weeks), store this compound as a dry powder at 0-4°C in the dark. For long-term storage (months to years), store at -20°C. Stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration. It is advisable to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

This is a common issue that can be caused by a variety of factors. The following troubleshooting workflow can help you identify the root cause.

A Inconsistent/Unexpected Results B Check Compound Quality A->B C Verify Experimental Setup A->C D Investigate Off-Target Effects A->D E Confirm Purity (HPLC) B->E F Confirm Identity (MS, NMR) B->F G Assess Solubility B->G H Check Cell Health & Density C->H I Verify Reagent Concentrations C->I J Optimize Incubation Time C->J K Use a Structurally Different MCHR1 Antagonist D->K L Perform Target Knockdown/Knockout Experiment D->L MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq AC Adenylyl Cyclase Gi->AC PLC PLC Gq->PLC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 SNAP7941 This compound SNAP7941->MCHR1 cluster_0 Physicochemical Analysis cluster_1 Biological Validation A Purity (HPLC) B Identity (MS, NMR) A->B Fail Troubleshoot/Reject Batch A->Fail Fail C Solubility B->C B->Fail Fail D In vitro Functional Assay (e.g., Calcium Mobilization) C->D C->Fail Fail E Cell-based Phenotypic Assay D->E D->Fail Fail End Batch Qualified for Use E->End Pass E->Fail Fail Start New this compound Batch Start->A

References

interpreting unexpected results in SNAP-7941 studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SNAP-7941. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and high-affinity antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] It acts by competitively blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1. This receptor is primarily expressed in the brain and is involved in the regulation of energy balance, mood, and stress responses.[1]

Q2: What are the expected outcomes of this compound administration in preclinical models?

Based on its mechanism of action as an MCHR1 antagonist, the expected effects of this compound include:

  • Anorectic effects: Inhibition of food intake, particularly of palatable food, and a reduction in body weight gain.[1]

  • Anxiolytic effects: A reduction in anxiety-like behaviors in relevant animal models.

  • Antidepressant effects: A decrease in depressive-like behaviors in preclinical tests.

Q3: Are there any known unexpected or off-target effects of this compound?

Yes, a notable unexpected finding is that this compound has been shown to enhance social recognition and selectively increase acetylcholine levels in the frontal cortex of rats. This effect is not typically observed with other MCHR1 antagonists or conventional anxiolytic and antidepressant drugs. Importantly, this compound does not appear to significantly alter the levels of other neurotransmitters such as dopamine, noradrenaline, or serotonin in the frontal cortex.

Q4: What is the selectivity profile of this compound?

This compound is highly selective for the human MCHR1. It has been shown to be over 1,000-fold more selective for MCHR1 compared to the MCH2 receptor and other G-protein coupled receptors (GPCRs) involved in food intake, such as the 5-HT2c, galanin, and neuropeptide Y (NPY) receptors.

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected in vivo effects despite potent in vitro activity.

Possible Cause 1: P-glycoprotein (P-gp) efflux. this compound has been identified as a substrate for the P-glycoprotein (P-gp) transporter. P-gp is an efflux pump highly expressed at the blood-brain barrier that actively transports a wide range of substrates out of the brain. This can significantly reduce the brain exposure of this compound following systemic administration, leading to weaker than anticipated effects in central nervous system (CNS)-related models.

Troubleshooting Steps:

  • Co-administration with a P-gp inhibitor: To investigate if P-gp efflux is limiting the central activity of this compound, consider co-administering it with a known P-gp inhibitor (e.g., tariquidar). A significant potentiation of the behavioral effects of this compound in the presence of a P-gp inhibitor would suggest that efflux is a limiting factor.

  • Direct central administration: If experimentally feasible, direct administration of this compound into the brain (e.g., via intracerebroventricular injection) can bypass the blood-brain barrier and help to confirm its central efficacy.

  • Consider species differences: P-gp activity and substrate specificity can vary between species. Results observed in one species (e.g., rat) may not be directly translatable to another (e.g., mouse or human).

Possible Cause 2: Suboptimal Dose or Route of Administration. The pharmacokinetic and pharmacodynamic properties of this compound can vary depending on the dose and the route of administration.

Troubleshooting Steps:

  • Dose-response studies: Conduct thorough dose-response studies to identify the optimal dose for your specific experimental model. Effects may be modest at lower doses.

  • Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to measure the plasma and brain concentrations of this compound to ensure adequate exposure is being achieved.

Possible Cause 3: Issues with Compound Preparation and Stability. Improper dissolution or degradation of this compound can lead to inaccurate dosing and reduced efficacy.

Troubleshooting Steps:

  • Proper Solubilization: For in vitro studies, this compound is often dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, it has been administered intraperitoneally (i.p.). Ensure the compound is fully dissolved before use. The use of a mixed solvent system, such as ethanol and DMSO, has been shown to increase the solubility of some compounds.

  • Storage: If short-term storage is necessary, store solutions at -20°C or -80°C and protect from light. Specific stability studies for this compound solutions are not widely published, so fresh preparation is the safest approach.

Issue 2: Unexpected pro-cognitive or cholinergic effects are observed.

Possible Cause: Unique pharmacological profile of this compound. The enhancement of social recognition and the increase in frontal cortex acetylcholine levels appear to be specific properties of this compound. This is a key finding that differentiates it from other MCHR1 antagonists.

Interpretation:

  • This is not necessarily an "off-target" effect in the traditional sense, but rather a downstream consequence of MCHR1 antagonism in specific neural circuits that is not yet fully understood.

  • Researchers should be aware of this unique aspect of this compound's pharmacology when designing and interpreting experiments, particularly those related to cognition and cholinergic function.

Issue 3: No effect observed in a particular behavioral model.

Possible Cause 1: Model-specific sensitivity. The efficacy of this compound can vary between different behavioral models. For example, while it shows clear anxiolytic-like effects in some paradigms, the effects in others, such as the Vogel conflict test, may be more modest. Similarly, its antidepressant-like effects in the forced swim test can be significant but may not be as robust as some classical antidepressants.

Troubleshooting Steps:

  • Review the literature: Carefully review the literature to see which behavioral models have been most sensitive to the effects of this compound.

  • Consider alternative models: If no effect is observed in one model, consider using an alternative, validated model for assessing the same behavioral domain.

Possible Cause 2: Lack of MCH tone. The effects of an antagonist are dependent on the presence of the endogenous agonist. If the MCH system is not tonically active under the specific conditions of your experiment, the effects of this compound may be minimal.

Troubleshooting Steps:

  • Induce MCH activity: In some experimental designs, it may be possible to exogenously apply MCH to stimulate the system and then assess the ability of this compound to block these effects.

Data Presentation

Table 1: In Vitro Binding and Functional Activity of this compound

ParameterReceptorSpeciesValueReference
Binding Affinity (Kb) MCHR1Human0.57 nM
Binding Affinity (Kd) MCHR1Human0.18 nM
Functional Antagonism (pA2) MCHR1Human9.24
Selectivity MCHR2 vs MCHR1Human>1,000-fold

Table 2: In Vivo Dose-Response of this compound on Palatable Food Intake in Rats

Dose (i.p.)Reduction in Milk ConsumptionReference
3 mg/kg 13%
10 mg/kg 41%
30 mg/kg 59%

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for MCHR1.

Materials:

  • Cell membranes expressing recombinant human MCHR1.

  • [³H]this compound (radioligand).

  • Unlabeled this compound.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of [³H]this compound and varying concentrations of unlabeled this compound in a binding buffer.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

Phosphoinositide Accumulation Assay

Objective: To assess the functional antagonist activity of this compound at MCHR1.

Materials:

  • Cells expressing recombinant human MCHR1.

  • [³H]myo-inositol.

  • MCH agonist.

  • This compound.

  • Lithium chloride (LiCl).

  • Dowex AG1-X8 resin.

Procedure:

  • Label the cells with [³H]myo-inositol overnight to incorporate it into membrane phosphoinositides.

  • Pre-incubate the cells with LiCl to inhibit inositol monophosphatase.

  • Add varying concentrations of this compound followed by a fixed concentration of the MCH agonist.

  • Incubate to allow for Gq-mediated phospholipase C activation and subsequent accumulation of [³H]inositol phosphates.

  • Stop the reaction and extract the soluble inositol phosphates.

  • Separate the [³H]inositol phosphates from free [³H]myo-inositol using Dowex anion-exchange chromatography.

  • Quantify the radioactivity and analyze the data to determine the potency of this compound as an antagonist.

Mandatory Visualizations

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gq Gq MCHR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Physiological_Effects Physiological Effects (e.g., increased appetite) Ca_release->Physiological_Effects PKC->Physiological_Effects SNAP7941 This compound SNAP7941->MCHR1 Blocks

Caption: MCHR1 Signaling Pathway and the inhibitory action of this compound.

Caption: Troubleshooting workflow for unexpected in vivo results with this compound.

References

addressing SNAP-7941 induced malaise in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SNAP-7941 in animal models. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.

Troubleshooting Guide: Addressing Apparent Malaise in Animal Models

Researchers observing behaviors that may be interpreted as malaise in animal models following this compound administration should consider a systematic troubleshooting approach. It is important to note that a conditioned taste aversion study has indicated that the anorectic effects of this compound are not a result of malaise[1]. However, if unexpected behavioral changes are observed, the following steps may help in identifying the cause.

Observed Issue Potential Cause Recommended Action
Lethargy, reduced mobility, or sedation High dosage of this compoundReview dosage and consider a dose-response study to determine the optimal concentration that achieves the desired therapeutic effect without causing excessive sedation.
Vehicle effectsAdminister a vehicle-only control to distinguish the effects of this compound from the vehicle.
Acclimation periodEnsure animals are properly acclimated to the housing and experimental conditions before drug administration.
Reduced food and water intake (Anorectic effect) Expected pharmacological effect of an MCH1 receptor antagonist.[1][2][3]Monitor food and water intake closely. Ensure fresh food and water are always available. The anorectic effect is a known action of this compound.[1]
DehydrationIf reduced water intake is significant, consider providing a more palatable hydration source, such as a gel pack.
Unusual behaviors (e.g., excessive grooming, altered posture) Anxiolytic or antidepressant effectsThis compound has demonstrated anxiolytic and antidepressant-like properties in animal models. These behavioral changes may be related to its therapeutic action.
Environmental stressorsEvaluate the experimental environment for potential stressors such as noise, light, or cage enrichment.
Apparent Nausea or Discomfort Misinterpretation of anorectic effectA conditioned taste aversion study showed that this compound's reduction in palatable food consumption is not due to malaise.
Off-target effects at high dosesWhile selective, extremely high doses may lead to unforeseen effects. Adhere to recommended dosage ranges from literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, high-affinity antagonist for the melanin-concentrating hormone receptor 1 (MCH1-R). By blocking the MCH1 receptor, it inhibits the orexigenic (appetite-stimulating) signals of the melanin-concentrating hormone.

Q2: Is malaise a known side effect of this compound in animal models?

A2: No, current scientific literature indicates that the anorectic effects of this compound are not caused by malaise. A conditioned taste aversion study in rats demonstrated that while the compound reduces the consumption of palatable food, it does not induce a taste aversion, which is a common indicator of malaise.

Q3: What are the expected therapeutic effects of this compound in preclinical studies?

A3: this compound has shown potential as an anorectic (reduces food intake and body weight), anxiolytic (reduces anxiety), and antidepressant in various animal models.

Q4: What are recommended dosages for this compound in rats?

A4: Effective doses in rat studies have ranged from 3 mg/kg to 30 mg/kg administered intraperitoneally (i.p.). For anxiolytic and antidepressant effects, doses between 2.5 mg/kg and 40.0 mg/kg i.p. have been used. Researchers should always perform a dose-response study to determine the optimal dose for their specific experimental paradigm.

Q5: How can I differentiate between the intended anorectic effect and potential malaise?

A5: A key differentiator is the use of a conditioned taste aversion test. If the animal avoids a novel, palatable food that was previously paired with the drug, it may indicate malaise. Studies with this compound have shown it does not produce this effect. Close behavioral observation for other signs of distress is also crucial.

Experimental Protocols

Conditioned Taste Aversion (CTA) Study to Assess Malaise

This protocol is adapted from studies assessing malaise-inducing properties of compounds.

  • Habituation: For two days, provide water-deprived rats with access to a drinking bottle for 30 minutes daily.

  • Conditioning: On the third day, replace the water with a novel, palatable solution (e.g., sweetened solution). Immediately after the drinking session, administer either this compound (at the experimental dose, i.p.), a positive control known to induce malaise (e.g., lithium chloride, 300 mg/kg, i.p.), or the vehicle.

  • Choice Test: After a recovery day with free access to water, offer the rats a two-bottle choice between the palatable solution and water for 30 minutes.

  • Analysis: Calculate the preference for the palatable solution (volume of palatable solution consumed / total volume of fluid consumed). A significant decrease in preference in the drug-treated group compared to the vehicle group suggests a conditioned taste aversion, indicative of malaise.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Analysis animal_acclimation Animal Acclimation dose_preparation This compound Dose Preparation animal_acclimation->dose_preparation drug_administration Administer this compound or Vehicle dose_preparation->drug_administration behavioral_observation Observe for Apparent Malaise drug_administration->behavioral_observation data_collection Collect Behavioral & Physiological Data behavioral_observation->data_collection cta_study Conduct Conditioned Taste Aversion Study behavioral_observation->cta_study If malaise is suspected data_analysis Analyze and Interpret Results data_collection->data_analysis cta_study->data_analysis signaling_pathway MCH Melanin-Concentrating Hormone (MCH) MCH1R MCH1 Receptor MCH->MCH1R Binds to Downstream Downstream Signaling (e.g., G-protein coupling) MCH1R->Downstream Activates SNAP7941 This compound SNAP7941->MCH1R Blocks Physiological Physiological Response (e.g., Increased Appetite) Downstream->Physiological troubleshooting_tree start Animal exhibits 'malaise-like' behavior check_dose Is the dose appropriate? start->check_dose check_controls Are vehicle controls normal? check_dose->check_controls Yes Reduce Dose Reduce Dose check_dose->Reduce Dose No consider_cta Consider a Conditioned Taste Aversion (CTA) study check_controls->consider_cta Yes Investigate Vehicle Investigate Vehicle check_controls->Investigate Vehicle No alternative_explanation Behavior likely due to other pharmacological effects (anorexia, anxiolysis) consider_cta->alternative_explanation

References

Technical Support Center: Ensuring Consistent SNAP-7941 Delivery in Chronic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable delivery of SNAP-7941 in chronic in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, high-affinity antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1-R).[1][2] MCH is a neuropeptide that plays a role in regulating energy balance, appetite, and mood.[1][2] By blocking the MCH1 receptor, this compound has been shown to have anorectic (appetite-suppressing), anxiolytic, and antidepressant-like effects in animal models.[1]

Q2: What is the recommended route of administration for this compound in chronic rodent studies?

Based on published literature, the most common and effective route for systemic administration of this compound in chronic rat studies is intraperitoneal (i.p.) injection.

Q3: What is a suitable vehicle for dissolving this compound for in vivo studies?

This compound is a hydrophobic small molecule and requires a specific vehicle for solubilization. Published studies have successfully used the following vehicles for intraperitoneal administration in rats:

  • 0.01% Lactic Acid (pH 6): This vehicle was used for a 7-day chronic study with twice-daily injections.

  • 1% DMSO: This was used as a vehicle for i.p. injection prior to intracerebroventricular (ICV) injections in another study arm.

  • 20% 2-hydroxypropyl-β-cyclodextrin (HPβCD): While not directly reported for this compound, this vehicle was used for a structurally related MCH1 receptor antagonist, SNAP-94847, and is a common choice for solubilizing hydrophobic compounds for in vivo use.

Q4: What are the reported effective doses of this compound in rats?

Effective doses for this compound administered intraperitoneally in rats have been reported to range from 3 mg/kg to 30 mg/kg. In a chronic study, a dose of 10 mg/kg administered twice daily resulted in a significant reduction in weight gain.

Q5: How frequently should this compound be administered in a chronic study?

In a 7-day study demonstrating effects on body weight, this compound was administered twice daily. The optimal dosing frequency will depend on the specific pharmacokinetic properties of this compound, which are not extensively detailed in publicly available literature. A pilot pharmacokinetic study is recommended to determine the half-life and inform the ideal dosing schedule for your specific experimental goals.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in prepared solution Poor Solubility: The concentration of this compound may be too high for the chosen vehicle. Improper Dissolution Technique: The compound may not have been fully dissolved initially.Verify Solubility: Conduct a small-scale solubility test to determine the maximum soluble concentration of your batch of this compound in the chosen vehicle. Improve Dissolution: Use a vortex mixer and/or sonication to aid in dissolving the compound. Gentle warming may also be effective, but the stability of this compound at elevated temperatures should be considered. Always visually inspect the solution for any particulate matter before administration.
Inconsistent or lack of expected biological effect Compound Degradation: this compound solution may have degraded due to improper storage or prolonged time between preparation and administration. Inconsistent Dosing Volume: Inaccurate injection volumes can lead to variability in the administered dose. Animal-to-animal Variability: Biological factors can contribute to varied responses.Ensure Fresh Preparations: Prepare this compound solutions fresh daily if stability data is unavailable. If storing solutions, keep them at 4°C or -20°C and protect from light. Conduct a small pilot study to assess the stability of your formulation over your intended use period. Calibrate Equipment: Ensure that all pipettes and syringes used for dosing are properly calibrated. Standardize Procedures: Maintain consistent experimental conditions, including animal handling, time of day for dosing, and access to food and water.
Injection site irritation or adverse reactions Vehicle Irritation: The chosen vehicle (e.g., high concentration of DMSO) may be causing local tissue irritation. pH of the Solution: A non-physiological pH can cause irritation.Optimize Vehicle: If using a co-solvent like DMSO, try to keep the final concentration as low as possible. Consider alternative, more biocompatible vehicles like cyclodextrins. Adjust pH: When using an acidic or basic vehicle like lactic acid, ensure the final pH of the solution is adjusted to be as close to physiological pH (around 7.4) as possible, while maintaining compound solubility.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity of this compound

ParameterValueCell LineSpecies
Kd0.18 nMCOS-7Human MCH1-R
pA29.24Mammalian Cell LineHuman MCH1-R
Kb (predicted)0.57 nMMammalian Cell LineHuman MCH1-R

Data from Borowsky et al., 2002.

Table 2: Reported In Vivo Study Parameters for this compound in Rats

Study TypeDurationRouteDoseVehicleDosing FrequencyObserved Effect
Chronic7 daysi.p.1, 3, 10 mg/kg0.01% Lactic Acid, pH 6Twice daily10 mg/kg dose significantly reduced body weight gain.
AcuteSingle Dosei.p.3, 10, 30 mg/kg0.01% Lactic Acid, pH 6OnceDose-dependent decrease in palatable food consumption.
AcuteSingle Dosei.p.10 mg/kg1% DMSOOnceInhibited MCH-stimulated food intake.

Experimental Protocols

Protocol 1: Preparation of 0.01% Lactic Acid Vehicle (pH 6)

  • Prepare a stock solution of lactic acid (e.g., 1% w/v) in sterile, nuclease-free water.

  • Dilute the stock solution to a final concentration of 0.01% in sterile water.

  • Adjust the pH of the solution to 6.0 using a suitable base (e.g., sodium hydroxide) while monitoring with a calibrated pH meter.

  • Sterile-filter the final solution through a 0.22 µm filter.

  • To prepare the dosing solution, weigh the required amount of this compound and add the 0.01% lactic acid (pH 6) vehicle to achieve the desired final concentration.

  • Use a vortex mixer and/or sonicator to facilitate dissolution.

Protocol 2: Preparation of 20% HPβCD Vehicle

  • Weigh the required amount of 2-hydroxypropyl-β-cyclodextrin powder.

  • Add sterile saline (0.9% NaCl) or sterile water to the HPβCD powder to achieve a final concentration of 20% (w/v).

  • Stir the solution at room temperature until the HPβCD is completely dissolved. This may take some time. Gentle warming can be used to expedite dissolution, but allow the solution to cool to room temperature before adding the compound.

  • To prepare the dosing solution, add the weighed this compound to the 20% HPβCD solution.

  • Vortex and/or sonicate the mixture until the this compound is fully dissolved.

Visualizations

SNAP7941_MoA This compound Mechanism of Action MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH1 Receptor MCH->MCHR1 Binds & Activates Signaling Downstream Signaling (e.g., G-protein coupling) MCHR1->Signaling Initiates SNAP7941 This compound SNAP7941->MCHR1 Antagonizes/Blocks Effect Physiological Effects (Increased Appetite, etc.) Signaling->Effect

Caption: Mechanism of action of this compound as an MCH1 receptor antagonist.

Chronic_Study_Workflow Chronic Study Workflow for this compound cluster_prep Preparation Phase cluster_admin Administration Phase (Daily Cycle) Vehicle Prepare Vehicle (e.g., 0.01% Lactic Acid) Solubilize Dissolve this compound (Vortex/Sonicate) Vehicle->Solubilize Dose_Prep Prepare Daily Doses Solubilize->Dose_Prep Dose Administer Dose (e.g., i.p. injection) Dose_Prep->Dose Monitor Monitor Animals (Health, Behavior) Dose->Monitor Measure Measure Endpoints (Body Weight, Food Intake) Monitor->Measure Measure->Dose Repeat for Study Duration

Caption: Experimental workflow for a chronic study involving this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Results Start Inconsistent/No Effect Observed Check_Solution Is the dosing solution clear with no precipitate? Start->Check_Solution Check_Stability Was the solution freshly prepared or properly stored? Check_Solution->Check_Stability Yes Solubility_Issue Potential Solubility Issue: - Lower concentration - Change vehicle - Improve dissolution method Check_Solution->Solubility_Issue No Check_Dosing Is dosing technique/volume consistent? Check_Stability->Check_Dosing Yes Stability_Issue Potential Stability Issue: - Prepare fresh solutions daily - Validate storage conditions Check_Stability->Stability_Issue No Dosing_Issue Potential Dosing Error: - Recalibrate equipment - Standardize procedure Check_Dosing->Dosing_Issue No Bio_Variability Consider Biological Variability Check_Dosing->Bio_Variability Yes

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Method Validation for SNAP-7941 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of SNAP-7941 quantification. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound quantification?

A1: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS) is the most prevalent and robust method for the quantification of this compound in various matrices. LC-MS/MS, in particular, offers high sensitivity and selectivity, making it ideal for bioanalytical applications.[1][2][3][4][5]

Q2: What are the critical parameters to consider during method validation for this compound?

A2: Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and stability. These parameters ensure the reliability, consistency, and accuracy of the analytical method.

Q3: How can I improve peak shape and resolution in my HPLC analysis of this compound?

A3: To enhance peak shape and resolution, consider optimizing the mobile phase composition, adjusting the pH, changing the column chemistry (e.g., C18, Phenyl-Hexyl), or modifying the gradient elution program. A systematic approach to method development will identify the optimal conditions for your specific application.

Q4: What are potential sources of variability in my results?

A4: Variability can arise from multiple sources, including sample preparation inconsistencies, instrument fluctuations, and the stability of this compound in the matrix. Implementing a robust sample extraction protocol and using an internal standard can help minimize this variability.

Q5: How do I assess the stability of this compound in my samples?

A5: Stability is evaluated through a series of experiments, including freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. Samples are stored under specified conditions and analyzed at different time points to determine if the concentration of this compound changes over time.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
  • Possible Causes:

    • Column overload

    • Inappropriate mobile phase pH

    • Column degradation

    • Interactions between the analyte and active sites on the stationary phase

  • Solutions:

    • Decrease the injection volume or sample concentration.

    • Adjust the mobile phase pH to ensure the analyte is in a single ionic state.

    • Use a new column or a column with a different chemistry.

    • Incorporate an additive like triethylamine (TEA) to the mobile phase to mask active silanol groups.

Issue 2: Inconsistent or Low Recovery During Sample Extraction
  • Possible Causes:

    • Inefficient extraction solvent

    • Suboptimal pH for extraction

    • Analyte binding to the container or matrix components

    • Emulsion formation during liquid-liquid extraction

  • Solutions:

    • Test different organic solvents or solvent mixtures for extraction.

    • Optimize the pH of the aqueous phase to maximize the extraction efficiency of this compound.

    • Use silanized glassware or polypropylene tubes to minimize adsorption.

    • Centrifuge at a higher speed or for a longer duration to break emulsions.

Issue 3: High Signal-to-Noise Ratio at the Limit of Quantification (LOQ)
  • Possible Causes:

    • Matrix effects (ion suppression or enhancement in LC-MS/MS)

    • Contaminated mobile phase or instrument components

    • Insufficient sample cleanup

  • Solutions:

    • Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).

    • Use a stable isotope-labeled internal standard to compensate for matrix effects.

    • Ensure the use of high-purity solvents and flush the system thoroughly.

Quantitative Data Summary

The following tables summarize typical performance characteristics for a validated LC-MS/MS method for this compound quantification in plasma.

Table 1: Linearity and Range

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression Equationy = 0.005x + 0.002
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
Low3< 10± 10< 10± 10
Medium100< 10± 10< 10± 10
High800< 10± 10< 10± 10

Table 3: Stability of this compound in Plasma

Stability ConditionDurationTemperatureMean % Recovery
Bench-top8 hoursRoom Temperature95 - 105
Freeze-thaw3 cycles-20°C to RT92 - 103
Long-term30 days-80°C94 - 106

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound Quantification in Plasma
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., this compound-d5).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: Precursor Ion > Product Ion (to be determined by direct infusion).

      • Internal Standard: Precursor Ion > Product Ion.

    • Optimize cone voltage and collision energy for maximum signal intensity.

Visualizations

Method_Validation_Workflow cluster_planning Phase 1: Planning cluster_development Phase 2: Method Development cluster_validation Phase 3: Method Validation cluster_application Phase 4: Application Define_Purpose Define Purpose and Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Optimize_Parameters Optimize Chromatographic and MS Parameters Select_Method->Optimize_Parameters Develop_Sample_Prep Develop Sample Preparation Protocol Optimize_Parameters->Develop_Sample_Prep Specificity Specificity & Selectivity Develop_Sample_Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis QC_Checks Ongoing QC Checks Routine_Analysis->QC_Checks

Caption: Workflow for analytical method validation.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Overload Is column overloaded? Start->Check_Overload Reduce_Conc Reduce Sample Concentration / Injection Volume Check_Overload->Reduce_Conc Yes Check_pH Is mobile phase pH appropriate? Check_Overload->Check_pH No Resolved Issue Resolved Reduce_Conc->Resolved Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Column Is column old or damaged? Check_pH->Check_Column Yes Adjust_pH->Resolved Replace_Column Replace Column Check_Column->Replace_Column Yes Silanol_Interaction Consider Silanol Interactions Check_Column->Silanol_Interaction No Replace_Column->Resolved Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Silanol_Interaction->Add_Modifier Yes Silanol_Interaction->Resolved No Add_Modifier->Resolved

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

A Head-to-Head Comparison of MCHR1 Antagonists: SNAP-7941 vs. SNAP-94847

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a potent and selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1) is crucial for advancing research into obesity, anxiety, and depression. This guide provides a comprehensive comparison of two prominent MCHR1 antagonists, SNAP-7941 and its successor, SNAP-94847, with a focus on their performance backed by experimental data.

This compound was an early, selective, and high-affinity MCHR1 antagonist that demonstrated anorectic, anxiolytic, and antidepressant effects in initial animal studies.[1][2] However, subsequent research led to the development of SNAP-94847, a compound emerging from this compound as a lead, suggesting potential improvements in its pharmacological profile.[3] This guide will delve into the available data to provide a clear comparison between these two compounds.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and SNAP-94847 based on published in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Activity
ParameterThis compoundSNAP-94847
Binding Affinity (Ki) 15 nM[4]2.2 nM[5]
(±)-SNAP-7941: 3.91 ± 0.74 nM
Dissociation Constant (Kd) 0.18 nM ([³H]this compound)530 pM
Functional Antagonism (Kb/pA2) Kb: 0.57 nM (pA2: 9.24)pA2: 7.81 ± 0.21
Selectivity >1,000-fold selective for MCHR1 over MCHR2 and other GPCRs>80-fold selective over α1A and >500-fold over D2 receptors
Table 2: In Vivo Efficacy in Animal Models
Therapeutic Area Model This compound Effect SNAP-94847 Effect
Obesity/Appetite MCH-stimulated food intakeInhibition at 10 mg/kg (i.p.)Decreased high-fat food-reinforced operant responding
Palatable food consumptionDose-dependent decrease (13-59% at 3-30 mg/kg i.p.)Reduces food consumption
Body weight in diet-induced obese ratsSustained decrease with chronic administrationNot explicitly stated
Anxiety Rat social interaction testIncreased social interaction, similar to chlordiazepoxideAnxiolytic activity observed
Guinea pig maternal-separation vocalizationReduced vocalizations at 10 and 30 mg/kg (i.p.)Anxiolytic effects demonstrated
Elevated plus mazeNot explicitly statedDecrease in time spent in closed arms
Depression Rat forced-swim testDecreased immobility at 3 and 10 mg/kg (p.o.), similar to fluoxetineDecreased immobilization time
Chronic mild stressNot explicitly statedRestores baseline sucrose intake at 1 mg/kg (BID)

MCHR1 Signaling Pathway

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 can couple to different G proteins, primarily Gi/o and Gq, to initiate downstream signaling cascades. These pathways ultimately influence neuronal activity and regulate processes such as appetite, mood, and energy balance.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gαi/o / Gαq MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi/o) PLC PLC G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Decreases Ca_ion Ca²⁺ PLC->Ca_ion Increases MCH MCH MCH->MCHR1 Binds PKA PKA cAMP->PKA Inhibits Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity PKC PKC Ca_ion->PKC Activates PKC->Neuronal_Activity Gene_Expression Changes in Gene Expression Neuronal_Activity->Gene_Expression SNAP_compounds This compound SNAP-94847 SNAP_compounds->MCHR1 Antagonizes

MCHR1 Signaling Pathway Diagram

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the compounds for the MCHR1 receptor.

  • Methodology:

    • Membranes from cells engineered to express the human MCHR1 (e.g., CHO-K1 or HEK293 cells) are prepared.

    • A radiolabeled ligand for MCHR1, such as [¹²⁵I]MCH or [³H]this compound, is used.

    • The cell membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled competitor compound (this compound or SNAP-94847).

    • After reaching equilibrium, the bound and free radioligand are separated by filtration or centrifugation.

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (e.g., Phosphoinositide Accumulation)
  • Objective: To assess the functional antagonist activity of the compounds at the MCHR1 receptor.

  • Methodology:

    • A mammalian cell line expressing the human MCHR1 is cultured.

    • The cells are pre-incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.

    • The cells are then incubated with various concentrations of the antagonist (this compound or SNAP-94847) followed by the addition of MCH to stimulate the receptor.

    • The reaction is stopped, and the accumulated [³H]inositol phosphates are separated by ion-exchange chromatography.

    • The amount of radioactivity is quantified.

    • The ability of the antagonist to shift the concentration-response curve of MCH to the right is used to determine its potency, often expressed as a pA2 value.

In Vivo Behavioral Models
  • Objective: To evaluate the antidepressant-like effects of the compounds.

  • Methodology:

    • Rats are individually placed in a cylinder filled with water from which they cannot escape.

    • The duration of immobility (the time the rat spends floating without struggling) is recorded over a specific period (e.g., the last 4 minutes of a 6-minute test).

    • The test compound (this compound or SNAP-94847) or a vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the test.

    • A reduction in the duration of immobility is indicative of an antidepressant-like effect.

  • Objective: To assess the anxiolytic-like effects of the compounds.

  • Methodology:

    • The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

    • Rodents are placed at the center of the maze and are allowed to explore for a set period (e.g., 5 minutes).

    • The time spent in and the number of entries into the open and closed arms are recorded.

    • Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

    • The test compound or vehicle is administered prior to the test session.

Experimental Workflow for MCHR1 Antagonist Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MCHR1 antagonist.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding_assay Receptor Binding Assays (Determine Ki, Kd) functional_assay Functional Assays (Determine pA2, Kb) binding_assay->functional_assay selectivity_panel Selectivity Screening (vs. other receptors) functional_assay->selectivity_panel pk_studies Pharmacokinetic Studies (Bioavailability, Half-life) selectivity_panel->pk_studies appetite_models Appetite/Obesity Models (Food Intake, Body Weight) pk_studies->appetite_models anxiety_models Anxiety Models (Elevated Plus Maze, Social Interaction) pk_studies->anxiety_models depression_models Depression Models (Forced Swim Test, Chronic Mild Stress) pk_studies->depression_models optimized_compound Optimized Compound (e.g., SNAP-94847) appetite_models->optimized_compound anxiety_models->optimized_compound depression_models->optimized_compound lead_compound Lead Compound (e.g., this compound) lead_compound->binding_assay

Preclinical Evaluation Workflow

Conclusion

Based on the available data, SNAP-94847 appears to be a more potent MCHR1 antagonist than its predecessor, this compound, as evidenced by its lower Ki value. Both compounds have demonstrated efficacy in animal models of obesity, anxiety, and depression. The development from this compound to SNAP-94847 represents a successful lead optimization effort, resulting in a compound with enhanced affinity for the MCHR1 receptor. For researchers seeking a highly potent and selective tool to investigate the MCHR1 system, SNAP-94847 may be the preferred choice. However, the extensive characterization of this compound in various behavioral paradigms still makes it a valuable reference compound. The selection between the two will ultimately depend on the specific requirements of the research being conducted.

References

A Comparative Analysis of SNAP-7941 and Fluoxetine in Preclinical Depression Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel melanin-concentrating hormone receptor 1 (MCH1) antagonist, SNAP-7941, and the selective serotonin reuptake inhibitor (SSRI), fluoxetine, in established rodent models of depression. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Executive Summary

Preclinical studies demonstrate that this compound exhibits antidepressant-like effects comparable to the widely prescribed antidepressant, fluoxetine. In the forced swim test, a standard behavioral assay for screening antidepressant efficacy, this compound significantly reduces immobility time in rats, a key indicator of antidepressant activity. The mechanism of action for this compound, antagonism of the MCH1 receptor, presents a novel therapeutic target for depression, distinct from the serotonergic system targeted by fluoxetine.

Quantitative Data Comparison

The following table summarizes the comparative efficacy of this compound and fluoxetine in the rat forced swim test.

CompoundDose (mg/kg, p.o.)Animal ModelPrimary EndpointResult (vs. Vehicle)Reference
This compound 3RatImmobility TimeSignificant Decrease[1]
This compound 10RatImmobility TimeSignificant Decrease[1]
This compound 30RatImmobility TimeSignificant Decrease[1]
Fluoxetine 10RatImmobility TimeSignificant Decrease[1]

Note: Data for the tail suspension test is not available for a direct comparison in the same study. However, independent studies have shown that fluoxetine at doses of 10-20 mg/kg significantly reduces immobility time in mice in the tail suspension test.

Experimental Protocols

Forced Swim Test (Rat)

The forced swim test is a widely used behavioral paradigm to assess antidepressant efficacy.[1] The protocol involves placing a rat in a cylinder filled with water from which it cannot escape. The animal will initially try to escape but will eventually adopt an immobile posture. The duration of immobility is measured, and a reduction in this time is indicative of an antidepressant-like effect.

Procedure:

  • Apparatus: A transparent plexiglass cylinder (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.

  • Acclimation: On the first day (pre-test session), rats are placed in the cylinder for 15 minutes.

  • Testing: 24 hours after the pre-test session, the animals are administered either vehicle, this compound (3, 10, or 30 mg/kg, p.o.), or fluoxetine (10 mg/kg, p.o.). One hour after oral administration, the rats are placed back into the water cylinder for a 5-minute test session.

  • Data Analysis: The total time the animal remains immobile during the 5-minute test is recorded and analyzed. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.

Tail Suspension Test (Mouse)

The tail suspension test is another common behavioral assay for screening potential antidepressant drugs. In this test, a mouse is suspended by its tail, and the duration of immobility is measured. A decrease in immobility time suggests an antidepressant-like effect.

Procedure:

  • Apparatus: Mice are suspended by their tails from a ledge using adhesive tape, at a height where they cannot escape or hold onto nearby surfaces.

  • Testing: The mice are suspended for a period of 6 minutes.

  • Data Analysis: The total time the animal remains immobile is recorded. Immobility is characterized by the absence of any movement, with the mouse hanging passively.

Mechanism of Action and Signaling Pathways

This compound exerts its antidepressant-like effects by acting as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). MCH is a neuropeptide that plays a role in the regulation of mood and appetite. The MCH1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by MCH, couples to inhibitory Gαi and Gαq proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium. By blocking this pathway, this compound is thought to disinhibit downstream signaling cascades that alleviate depressive-like behaviors.

In contrast, fluoxetine is a selective serotonin reuptake inhibitor (SSRI). It blocks the reabsorption of the neurotransmitter serotonin in the brain, thereby increasing its levels in the synaptic cleft. This enhanced serotonergic activity is believed to be responsible for its therapeutic effects in depression.

MCH1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCH1 Receptor MCH->MCHR1 Activates SNAP7941 This compound SNAP7941->MCHR1 Blocks Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP cAMP AC->cAMP Produces Response Cellular Response (e.g., Neuronal Firing) cAMP->Response IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca²⁺ IP3_DAG->Ca2 Increases Ca2->Response

MCH1 Receptor Signaling Pathway

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Behavioral Testing cluster_analysis Data Analysis Animals Rodents (Rats/Mice) Groups Grouping: - Vehicle - this compound (Various Doses) - Fluoxetine Animals->Groups DrugAdmin Drug Administration (p.o.) Groups->DrugAdmin FST Forced Swim Test DrugAdmin->FST TST Tail Suspension Test DrugAdmin->TST Measure Measure Immobility Time FST->Measure TST->Measure Stats Statistical Analysis Measure->Stats Comparison Compare Efficacy Stats->Comparison

Experimental Workflow for Comparison

Conclusion

This compound, a selective MCH1 receptor antagonist, demonstrates significant antidepressant-like properties in preclinical models, with an efficacy comparable to the established SSRI, fluoxetine. Its novel mechanism of action offers a promising alternative therapeutic strategy for the treatment of depression. Further investigation is warranted to fully elucidate its clinical potential and safety profile.

References

A Comparative Analysis of the Anxiolytic Properties of SNAP-7941 and Diazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anxiolytic (anti-anxiety) properties of two distinct pharmacological agents: SNAP-7941, a selective melanin-concentrating hormone receptor 1 (MCH1R) antagonist, and diazepam, a classical benzodiazepine. This document summarizes their mechanisms of action, and presents available preclinical data from various animal models of anxiety, offering insights into their potential therapeutic applications and distinguishing features.

Executive Summary

This compound and diazepam represent two different approaches to modulating anxiety. Diazepam, a well-established anxiolytic, exerts its effects by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA) through positive allosteric modulation of GABA-A receptors. In contrast, this compound is an investigational compound that targets the MCH1 receptor, a key component of the brain's stress and mood regulation pathways.

Preclinical evidence suggests that this compound possesses anxiolytic-like properties, with a potency that has been compared to benzodiazepines in certain behavioral paradigms. However, a key differentiator is that MCH1 receptor antagonism may offer a novel therapeutic strategy for anxiety and depression without the sedative and dependence liabilities associated with long-term benzodiazepine use. This guide will delve into the experimental data that supports these claims.

Mechanism of Action

This compound: A Selective MCH1 Receptor Antagonist

This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1R)[1]. MCH, a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, is involved in the regulation of energy balance, mood, and stress responses[1]. The anxiolytic effects of this compound are believed to be mediated by blocking the actions of MCH in brain regions implicated in anxiety, such as the amygdala and hippocampus[1].

SNAP_7941_Pathway MCH Melanin-Concentrating Hormone (MCH) MCH1R MCH1 Receptor MCH->MCH1R Binds to AnxietyResponse Anxiogenic Response MCH1R->AnxietyResponse Activates BlockedResponse Blocked Anxiogenic Response MCH1R->BlockedResponse SNAP7941 This compound SNAP7941->MCH1R Antagonizes Diazepam_Pathway GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds to ChlorideInflux Increased Cl- Influx (Hyperpolarization) GABAAR->ChlorideInflux Potentiates Diazepam Diazepam Diazepam->GABAAR Modulates AnxiolyticEffect Anxiolytic Effect ChlorideInflux->AnxiolyticEffect Social_Interaction_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis RatHousing Male rats housed individually DrugAdmin Administer this compound, Diazepam, or Vehicle (i.p.) RatHousing->DrugAdmin Pairing Pair rats in a novel, brightly lit arena DrugAdmin->Pairing Recording Record behavior for 10 minutes Pairing->Recording Scoring Score time spent in active social interaction (sniffing, grooming, following) Recording->Scoring Comparison Compare drug-treated groups to vehicle control Scoring->Comparison Vogel_Conflict_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis WaterDep Water-deprive rats for 48 hours DrugAdmin Administer this compound, Diazepam, or Vehicle (i.p.) WaterDep->DrugAdmin Placement Place rat in the test chamber DrugAdmin->Placement Licking Allow access to a drinking spout Placement->Licking Punishment Deliver a mild electric shock after a set number of licks Licking->Punishment Measure Record the total number of punished licks during the session Punishment->Measure Comparison Compare drug-treated groups to vehicle control Measure->Comparison

References

SNAP-7941: A Comparative Analysis of its Selectivity for MCH1R over MCH2R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and selectivity of the small molecule antagonist, SNAP-7941, for the melanin-concentrating hormone receptor 1 (MCH1R) versus the melanin-concentrating hormone receptor 2 (MCH2R). The data presented herein is supported by experimental findings to validate the pronounced selectivity of this compound for MCH1R.

Quantitative Data Summary

This compound exhibits high affinity for the human MCH1R, acting as a potent and competitive antagonist. In contrast, its binding to the human MCH2R is negligible, demonstrating a selectivity of over 1,000-fold for MCH1R.[1] The following table summarizes the key quantitative parameters for this compound's interaction with MCH1R.

ParameterValueReceptorSpeciesCell LineAssay TypeReference
Kd 0.18 nMMCH1RHumanCOS-7Saturation Radioligand Binding ([³H]this compound)[1]
Kb 0.57 nMMCH1RHumanMammalian Cell Line[³H]phospho-inositide accumulation[1]
pA₂ 9.24MCH1RHumanMammalian Cell Line[³H]phospho-inositide accumulation (Schild regression)[1]
Binding No detectable uptakeMCH2RHumanCHO-K1Kinetic real-time cell-binding ([¹¹C]this compound)

MCH Receptor Signaling Pathways

Melanin-concentrating hormone (MCH) mediates its effects through two distinct G protein-coupled receptors, MCH1R and MCH2R, which activate different intracellular signaling cascades. MCH1R is capable of coupling to both Gi and Gq proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.[2] In contrast, MCH2R signaling is exclusively coupled to Gq proteins, resulting in the mobilization of intracellular calcium.

MCH_Signaling_Pathways cluster_MCH1R MCH1R Signaling cluster_MCH2R MCH2R Signaling MCH1R MCH1R Gi Gαi MCH1R->Gi MCH Gq1 Gαq MCH1R->Gq1 MCH AC Adenylyl Cyclase Gi->AC PLC1 Phospholipase C Gq1->PLC1 cAMP cAMP AC->cAMP ATP IP3_DAG1 IP3 / DAG PLC1->IP3_DAG1 PIP2 Ca_PKC1 Ca²⁺ / PKC IP3_DAG1->Ca_PKC1 MCH2R MCH2R Gq2 Gαq MCH2R->Gq2 MCH PLC2 Phospholipase C Gq2->PLC2 IP3_DAG2 IP3 / DAG PLC2->IP3_DAG2 PIP2 Ca_PKC2 Ca²⁺ / PKC IP3_DAG2->Ca_PKC2

Caption: MCH1R and MCH2R Signaling Pathways

Experimental Protocols

The selectivity of this compound for MCH1R over MCH2R has been validated through a series of in vitro assays. The methodologies employed in these key experiments are detailed below.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes expressing MCH1R or MCH2R Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]this compound) Radioligand->Incubation Compound Test Compound (this compound) Compound->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification BindingCurve Generate Binding or Competition Curves Quantification->BindingCurve Parameters Calculate Affinity Parameters (Kd, Ki, IC50) BindingCurve->Parameters

Caption: Experimental Workflow for Radioligand Binding Assays

Protocol for this compound Selectivity Validation:

  • Cell Culture and Membrane Preparation:

    • HEK293, COS-7, or CHO-K1 cells are transiently or stably transfected to express either human MCH1R or human MCH2R.

    • Cells are harvested and homogenized to prepare crude membrane fractions. Protein concentration is determined using a standard protein assay.

  • Saturation Binding Assay (to determine Kd of [³H]this compound for MCH1R):

    • A fixed amount of MCH1R-expressing cell membranes is incubated with increasing concentrations of [³H]this compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

    • The reaction is incubated to equilibrium, followed by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Specific binding is calculated by subtracting non-specific from total binding. The Kd is determined by non-linear regression analysis of the saturation curve.

  • Competition Binding Assay (to determine selectivity):

    • Cell membranes expressing either MCH1R or MCH2R are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MCH or [³H]this compound for MCH1R) and increasing concentrations of unlabeled this compound.

    • Following incubation and filtration, the radioactivity is quantified.

    • The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of a compound to modulate the receptor's signaling activity in response to its natural ligand.

1. Phosphoinositide (PI) Hydrolysis Assay:

This assay measures the accumulation of inositol phosphates, a downstream product of Gq activation.

  • Cells expressing MCH1R are pre-labeled with [³H]-myo-inositol.

  • The cells are then stimulated with MCH in the presence of varying concentrations of this compound.

  • The reaction is stopped, and the accumulated [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

  • The antagonist's potency (Kb) can be determined by Schild analysis.

2. Intracellular Calcium Mobilization Assay:

This assay measures changes in intracellular calcium concentration, another consequence of Gq activation.

  • Cells expressing MCH1R or MCH2R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • The baseline fluorescence is measured.

  • Cells are then stimulated with MCH in the presence or absence of this compound.

  • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored using a fluorometric imaging plate reader (FLIPR).

  • The ability of this compound to inhibit the MCH-induced calcium response is quantified to determine its antagonistic activity.

Conclusion

The collective evidence from both radioligand binding and functional assays unequivocally demonstrates that this compound is a highly selective antagonist for MCH1R with negligible activity at MCH2R. This pronounced selectivity makes this compound a valuable pharmacological tool for elucidating the physiological roles of MCH1R-mediated signaling and a promising lead compound for the development of therapeutic agents targeting this receptor.

References

SNAP-7941: A Comparative Guide to its GPCR Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SNAP-7941's cross-reactivity profile against other G-protein coupled receptors (GPCRs). This compound is a selective, high-affinity antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R), a key target in the regulation of energy homeostasis and mood. Understanding its selectivity is crucial for assessing its therapeutic potential and off-target effects. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways.

Cross-Reactivity Data

This compound exhibits high selectivity for the human MCH1 receptor. The following table summarizes its binding affinity (Ki) and functional antagonism (pA2 or pKd) for MCH1R and a selection of other GPCRs. Data indicates that this compound has over 1,000-fold greater selectivity for MCH1R compared to the MCH2R and other GPCRs involved in appetite regulation, such as the 5-HT2c, galanin, and neuropeptide Y (NPY) receptors.

Receptor TargetSpeciesAssay TypeParameterValue (nM)Fold Selectivity vs. MCH1R
MCH1R HumanFunctional Assay ([3H]phosphoinositide accumulation)pA2 (Kb)0.57-
MCH1R HumanRadioligand Binding ([3H]this compound)Kd0.18-
MCH2R HumanNot SpecifiedNot Specified>1,000>1,754
5-HT2cHumanNot SpecifiedNot Specified>1,000>1,754
Galanin ReceptorHumanNot SpecifiedNot Specified>1,000>1,754
NPY ReceptorHumanNot SpecifiedNot Specified>1,000>1,754
α1A-AdrenoceptorHumanRadioligand Binding ([125I]HEAT displacement)Ki4070
D2 Dopamine ReceptorHumanRadioligand Binding ([3H]spiperone displacement)Ki2,8004,912

Note: Fold selectivity is calculated using the Kb value of 0.57 nM for MCH1R.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which this compound acts, the following diagrams illustrate the MCH1 receptor signaling pathway and a typical experimental workflow for assessing compound affinity.

MCH1 Receptor Signaling Pathway

The MCH1 receptor is a GPCR that couples to multiple G-protein subtypes, primarily Gi/o and Gq. This coupling initiates diverse downstream signaling cascades that regulate neuronal function and energy metabolism.

MCH1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH MCH MCH1R MCH1R MCH->MCH1R binds Gq Gαq MCH1R->Gq activates Gi Gαi/o MCH1R->Gi activates PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gq->PLC Gi->AC inhibits MAPK MAPK (ERK1/2) Gi->MAPK activates Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases from ER PKC PKC DAG->PKC Ca2->PKC activates Downstream Downstream Cellular Responses cAMP->Downstream PKC->MAPK MAPK->Downstream

Caption: MCH1 Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. The following diagram outlines a typical competitive binding assay workflow used to determine the Ki value of a test compound like this compound.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Membrane Preparation (with MCH1R) Incubate Incubate Membrane, Radioligand, and Test Compound Membrane->Incubate Radioligand Radioligand ([³H]this compound) Radioligand->Incubate TestCompound Test Compound (this compound or other) TestCompound->Incubate Filter Rapid Filtration (to separate bound from free radioligand) Incubate->Filter Count Scintillation Counting (quantify bound radioactivity) Filter->Count Analyze Data Analysis (determine IC₅₀ and Ki) Count->Analyze

Caption: Competitive Radioligand Binding Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Competition Binding Assay (for Ki determination)

This protocol is a generalized procedure for determining the binding affinity of a test compound against a target GPCR, such as the α1A-adrenoceptor or D2 dopamine receptor, using a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates by differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the specific radioligand (e.g., [125I]HEAT for α1A-adrenoceptor or [3H]spiperone for D2 receptor), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This assay is used to determine the functional activity of a compound at a GPCR that signals through the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Culture and Plating: Cells stably or transiently expressing the GPCR of interest (e.g., MCH1R) are cultured and seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer. The dye is cell-permeant and becomes fluorescent upon binding to calcium.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Varying concentrations of the test compound (antagonist) are added to the wells, followed by a fixed concentration of the agonist (e.g., MCH).

  • Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically, both before and after the addition of the agonist. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is measured for each well. For antagonist testing, the response in the presence of the antagonist is compared to the response with the agonist alone. The data is plotted as the percentage of inhibition versus the antagonist concentration to determine the IC50. For Schild analysis, the concentration-response curves to the agonist are determined in the presence of increasing concentrations of the antagonist to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50.

A Comparative Analysis of SNAP-7941 and Other MCH1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental evaluation of selective antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH1R), a promising target for therapeutic intervention in obesity, anxiety, and depression.

The Melanin-Concentrating Hormone (MCH) system, through its primary receptor in rodents, MCH1R, plays a pivotal role in regulating energy homeostasis, mood, and arousal. Consequently, the development of selective MCH1 receptor antagonists has been a significant focus of pharmaceutical research. This guide provides a comparative analysis of a key antagonist, SNAP-7941, alongside other notable MCH1R antagonists, supported by experimental data and detailed methodologies.

Quantitative Performance Analysis

The following table summarizes the in vitro binding affinities and functional potencies of this compound and other selected MCH1 receptor antagonists. These parameters are crucial for assessing the potency and selectivity of these compounds.

CompoundTargetAssay TypeKi (nM)Kd (nM)IC50 (nM)pA2SpeciesReference
This compound Human MCH1R[3H]this compound Displacement15 ± 0.11---Human[1]
Human MCH1RSaturation Isotherm-0.18--Human[1]
Human MCH1R[3H]phosphoinositide accumulationKb = 0.57--9.24Human[1]
Human MCH1R-3.91 ± 0.74---Human[2]
SNAP-94847 Human MCH1RRadioligand Binding2.20.53--Human[3]
Rat MCH1RFLIPR Calcium Mobility Assay--230-Rat
GW803430 MCHR1Ex vivo binding with autoradiography----Rat
T-226296 MCH1R------

Note: Ki (inhibitor constant), Kd (dissociation constant), and IC50 (half-maximal inhibitory concentration) are measures of binding affinity, with lower values indicating higher affinity. pA2 is a measure of antagonist potency. The availability of data varies across compounds and experimental conditions.

MCH1 Receptor Signaling Pathway

The MCH1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Upon activation by MCH, the receptor initiates downstream signaling cascades that modulate neuronal activity and physiological functions.

MCH1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MCH MCH MCH1R MCH1 Receptor MCH->MCH1R binds G_protein Gαi / Gαq MCH1R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits (Gαi) PLC Phospholipase C G_protein->PLC activates (Gαq) cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition, Gene Expression) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Ca2_release->PKC activates PKC->Cellular_Response

Caption: MCH1 Receptor Signaling Cascade.

Comparative In Vivo Efficacy

Anorectic Effects in Diet-Induced Obesity (DIO) Models

Chronic administration of this compound has been shown to significantly reduce body weight in rats with diet-induced obesity. Similarly, other MCH1R antagonists, including T-226296 and GW803430, have demonstrated efficacy in reducing food intake and body weight in animal models of obesity. The anorectic effects of these antagonists are often more pronounced with palatable, high-fat diets.

Anxiolytic and Antidepressant-like Effects

This compound has exhibited anxiolytic and antidepressant properties in various rodent models, such as the forced swim test and social interaction test. These effects are comparable to those of established anxiolytic and antidepressant drugs. GW803430 has also shown anxiolytic activity in multiple behavioral models. Furthermore, SNAP-94847 has been reported to be effective in a chronic mild stress anhedonia model.

Experimental Protocols

MCH1 Receptor Binding Assay (General Protocol)

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound for the MCH1 receptor.

  • Membrane Preparation: Cell membranes expressing the MCH1 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% bovine serum albumin, pH 7.4) is prepared.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled MCH1R ligand (e.g., [3H]this compound or [125I]-MCH) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Diet-Induced Obesity (DIO) Model in Rats (General Protocol)

This protocol describes the induction of obesity in rats for the evaluation of anti-obesity compounds.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Housing: Rats are individually housed to allow for accurate food intake monitoring.

  • Diet: After an acclimation period on a standard chow diet, rats are switched to a high-fat diet (e.g., 45-60% kcal from fat) to induce obesity.

  • Phenotyping: Animals are monitored for body weight gain, and may be stratified into obesity-prone and obesity-resistant groups.

  • Drug Administration: Once a significant increase in body weight is observed, the MCH1R antagonist or vehicle is administered chronically (e.g., daily for several weeks) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Outcome Measures: Body weight, food intake, and body composition (e.g., using DEXA) are measured regularly throughout the study.

Forced Swim Test (FST) in Rats (General Protocol)

The FST is a widely used behavioral test to screen for antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.

  • Pre-test Session: On the first day, rats are placed in the cylinder for a 15-minute adaptation session.

  • Test Session: 24 hours after the pre-test, the rats are administered the test compound or vehicle. Following a pre-treatment period, they are placed back in the water-filled cylinder for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Experimental Workflow for MCH1R Antagonist Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MCH1 receptor antagonist.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Primary Screening (e.g., Calcium Mobilization Assay) B Binding Affinity Determination (Radioligand Binding Assay) A->B C Functional Antagonism (e.g., cAMP Assay) B->C D Selectivity Profiling (Against other receptors/targets) C->D E Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) D->E F Efficacy in Obesity Models (e.g., Diet-Induced Obesity) E->F G Efficacy in Anxiety/Depression Models (e.g., Forced Swim Test, Social Interaction) E->G H Safety and Toxicology Studies F->H G->H I Lead Optimization / Candidate Selection H->I

References

SNAP-7941 Demonstrates Significant Anorectic Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data confirms the efficacy of SNAP-7941, a selective melanin-concentrating hormone 1 receptor (MCH1-R) antagonist, in reducing food intake and promoting weight loss compared to control groups. These findings highlight the potential of MCH1-R antagonism as a therapeutic strategy for obesity and related metabolic disorders.

This compound has been shown to be a potent and selective antagonist of the MCH1 receptor, a key component in the regulation of energy balance and body weight.[1][2] Melanin-concentrating hormone (MCH) itself is a neuropeptide known to stimulate food intake (orexigenic effect).[2][3][4] By blocking the MCH1 receptor, this compound effectively inhibits the signaling pathway that promotes feeding behavior.

Quantitative Comparison of Anorectic Effects

The anorectic properties of this compound have been demonstrated across various experimental paradigms, consistently showing a reduction in food consumption and body weight gain when compared to a vehicle control.

Experimental ConditionTreatment GroupOutcome MeasureResultPercentage Change vs. Control
MCH-Stimulated Food Intake in Rats VehicleFood Intake (g)~3.5 g-
MCH (3 nmol, i.c.v.) + Vehicle (i.p.)Food Intake (g)~6.0 g+71%
MCH (3 nmol, i.c.v.) + this compound (10 mg/kg, i.p.)Food Intake (g)~3.0 g-50% (vs. MCH + Vehicle)
Palatable Food (Sweetened Condensed Milk) Consumption in Satiated Rats VehicleMilk Consumption (g)~7.5 g-
This compound (3 mg/kg, i.p.)Milk Consumption (g)~6.5 g-13%
This compound (10 mg/kg, i.p.)Milk Consumption (g)~4.4 g-41%
This compound (30 mg/kg, i.p.)Milk Consumption (g)~3.1 g-59%
Chronic Administration in Young, Growing Rats (7 days) VehicleBody Weight GainGained weight-
This compound (10 mg/kg, i.p., twice daily)Body Weight GainGained 26% less weight-26%
Chronic Administration in Rats with Diet-Induced Obesity VehicleBody Weight ChangeSustained weight-
This compoundBody Weight ChangeMarked, sustained decreaseNot specified

Data summarized from Borowsky et al., 2002.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MCH-Stimulated Food Intake

Objective: To determine if this compound can inhibit the orexigenic effects of centrally administered MCH.

Subjects: Male Long-Evans rats.

Procedure:

  • Rats were surgically implanted with a cannula into the third ventricle of the brain.

  • Following recovery, animals were pre-treated with either this compound (10 mg/kg, i.p.) or a vehicle solution.

  • Subsequently, MCH (3 nmol in 5 µl) or a vehicle was injected into the third ventricle.

  • Food intake was then measured for a specified period.

Palatable Food Consumption

Objective: To assess the effect of this compound on the consumption of highly palatable food in satiated animals.

Subjects: Satiated rats.

Procedure:

  • Rats were administered this compound at various doses (3, 10, and 30 mg/kg, i.p.) or a vehicle.

  • The consumption of sweetened condensed milk was measured.

Chronic Administration and Body Weight

Objective: To evaluate the long-term effects of this compound on body weight.

Subjects: Young, growing male Long-Evans rats or rats with diet-induced obesity.

Procedure:

  • For the diet-induced obesity model, rats were fed a high-fat diet (45% kcal from fat) for 11 weeks.

  • Rats were then treated with this compound (10 mg/kg, i.p.) or a vehicle twice daily for seven days.

  • Body weight was recorded regularly throughout the treatment period.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the signaling pathway of MCH and the experimental workflow for evaluating this compound.

MCH_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCH1R MCH1 Receptor MCH->MCH1R Binds to G_Protein G-Protein Signaling MCH1R->G_Protein Activates Blocked_Signal Signal Blocked MCH1R->Blocked_Signal SNAP7941 This compound SNAP7941->MCH1R Antagonizes SNAP7941->Blocked_Signal Food_Intake Increased Food Intake (Orexigenic Effect) G_Protein->Food_Intake Leads to

Caption: MCH1 Receptor Antagonism by this compound

Anorectic_Effect_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_measurement Data Collection cluster_analysis Analysis Animal_Models Rat Models (e.g., Diet-Induced Obesity) Grouping Random Assignment to Groups Animal_Models->Grouping Control_Group Control Group (Vehicle Injection) Grouping->Control_Group Treatment_Group Treatment Group (this compound Injection) Grouping->Treatment_Group Food_Intake Measure Food Intake Control_Group->Food_Intake Body_Weight Measure Body Weight Control_Group->Body_Weight Treatment_Group->Food_Intake Treatment_Group->Body_Weight Comparison Compare Results between Control and Treatment Groups Food_Intake->Comparison Body_Weight->Comparison

Caption: Workflow for Confirming Anorectic Effect

References

Independent Replication of SNAP-7941 Behavioral Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the initial behavioral studies of the MCH1 receptor antagonist SNAP-7941 and subsequent independent research. The aim is to offer an objective overview of the replicability of its anxiolytic and antidepressant-like effects, supported by available experimental data.

Executive Summary

This compound, a selective antagonist for the melanin-concentrating hormone receptor 1 (MCH1-R), initially demonstrated significant potential as an anxiolytic and antidepressant agent in preclinical studies. The foundational research by Borowsky and colleagues in 2002 reported robust effects in several rodent models of anxiety and depression. This guide examines the key findings from this seminal work and compares them with data from an independent study by Vetlugin and colleagues, which investigated the closely related compound SNAP 94847. While not a direct replication with the identical molecule, the study by Vetlugin et al. provides valuable insight into the behavioral effects of MCH1-R antagonism using similar assays. The data presented here is intended to assist researchers in evaluating the therapeutic potential of this class of compounds.

Comparative Analysis of Behavioral Studies

The following tables summarize the quantitative data from the original study on this compound by Borowsky et al. (2002) and the independent study on SNAP 94847 by Vetlugin et al.

Antidepressant-Like Effects: Forced Swim Test

The forced swim test is a widely used model to assess antidepressant efficacy. The test measures the duration of immobility in rodents when placed in an inescapable cylinder of water, with a reduction in immobility time suggesting an antidepressant-like effect.

StudyCompoundAnimal ModelDoses (mg/kg)Outcome MeasureResults (Compared to Vehicle)
Borowsky et al. (2002)[1]This compoundRat3, 10, 30Duration of ImmobilitySignificant decrease at all doses.[1]
Vetlugin et al.SNAP 94847RatNot specifiedImmobility TimeSignificant decrease.
Anxiolytic-Like Effects: Social Interaction Test

The social interaction test assesses anxiety-like behavior by measuring the time rodents spend in social investigation of an unfamiliar counterpart. An increase in interaction time is indicative of an anxiolytic effect.

StudyCompoundAnimal ModelDoses (mg/kg)Outcome MeasureResults (Compared to Vehicle)
Borowsky et al. (2002)[1]This compoundRat3, 10, 30Time in Social InteractionSignificant increase at 3 and 10 mg/kg.[1]
Vetlugin et al.SNAP 94847RatNot specifiedNot explicitly statedThe study used the "resident-intruder" test, a variation of the social interaction test, and reported anxiolytic-like effects.
Anxiolytic-Like Effects: Guinea Pig Maternal-Separation Vocalization Test

This test measures anxiety in guinea pig pups by quantifying their distress vocalizations when separated from their mothers. A decrease in vocalizations suggests an anxiolytic effect.

StudyCompoundAnimal ModelDoses (mg/kg)Outcome MeasureResults (Compared to Vehicle)
Borowsky et al. (2002)[1]This compoundGuinea Pig10, 30Number of VocalizationsSignificant reduction at both doses.
Independent ReplicationData not available----

Experimental Protocols

Signaling Pathway of MCH1 Receptor Antagonism

MCH1_R_Antagonism MCH Melanin-Concentrating Hormone (MCH) MCH1R MCH1 Receptor MCH->MCH1R Binds to G_Protein G-protein (Gq/Gi) MCH1R->G_Protein Activates SNAP7941 This compound SNAP7941->MCH1R Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Neuronal_Activity Modulation of Neuronal Activity (Anxiolytic/Antidepressant Effects) cAMP->Neuronal_Activity Ca_Release->Neuronal_Activity

MCH1 Receptor Signaling Pathway
Experimental Workflow for Behavioral Testing

Behavioral_Workflow cluster_acclimation Acclimation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimation Animals acclimated to housing conditions Treatment_Group This compound / SNAP 94847 Administration (Specified Doses) Acclimation->Treatment_Group Vehicle_Group Vehicle Administration Acclimation->Vehicle_Group FST Forced Swim Test Treatment_Group->FST SIT Social Interaction Test Treatment_Group->SIT GPMSV Guinea Pig Maternal Separation Vocalization Test Treatment_Group->GPMSV Vehicle_Group->FST Vehicle_Group->SIT Vehicle_Group->GPMSV Data_Collection Video recording and scoring of behaviors FST->Data_Collection SIT->Data_Collection GPMSV->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats

General Experimental Workflow
Detailed Methodologies

Forced Swim Test

  • Original Study (Borowsky et al., 2002):

    • Animals: Male Sprague-Dawley rats.

    • Apparatus: A Plexiglas cylinder (46 cm tall x 20 cm diameter) filled with 23-25°C water to a depth of 30 cm.

    • Procedure: Rats were placed in the cylinder for a 5-minute swim session. The duration of immobility was scored.

    • Drug Administration: this compound was administered orally at doses of 3, 10, or 30 mg/kg.

  • Independent Study (Vetlugin et al.):

    • Animals: Male Wistar rats (38 animals were used in the overall study).

    • Apparatus: Details not explicitly specified, but referred to as the "Porsolt forced swimming" test.

    • Procedure: The test involved measuring immobilization time.

    • Drug Administration: SNAP 94847 was administered intranasally. The exact dosage for the forced swim test was not specified in the abstract.

Social Interaction Test

  • Original Study (Borowsky et al., 2002):

    • Animals: Male Sprague-Dawley rats.

    • Apparatus: A novel, neutral territory.

    • Procedure: Unfamiliar male rats were placed together, and the degree of social behavior was observed.

    • Drug Administration: Acute treatment with this compound at doses of 3, 10, or 30 mg/kg.

  • Independent Study (Vetlugin et al.):

    • Animals: Male Wistar rats.

    • Apparatus: The study utilized a "resident-intruder" paradigm.

    • Procedure: The behavior of a resident rat towards an intruder rat was assessed.

    • Drug Administration: SNAP 94847 was administered intranasally.

Guinea Pig Maternal-Separation Vocalization Test

  • Original Study (Borowsky et al., 2002):

    • Animals: Guinea pig pups.

    • Procedure: Pups were separated from their mothers for 5 minutes, and the number of high-frequency vocalizations was recorded.

    • Drug Administration: Acute administration of this compound at doses of 10 or 30 mg/kg.

Conclusion

The initial findings from Borowsky et al. (2002) provided strong evidence for the antidepressant and anxiolytic-like effects of the MCH1 receptor antagonist this compound in established rodent models. The subsequent independent study by Vetlugin et al. on the related compound SNAP 94847 appears to corroborate the antidepressant-like effects observed in the forced swim test. While the methodologies for the social interaction test differed between the two studies, both reported anxiolytic-like properties of MCH1-R antagonism.

References

A Comparative Guide to the Therapeutic Potential of SNAP-7941 and Newer MCH1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The melanin-concentrating hormone (MCH) system, particularly the MCH1 receptor (MCH1R), remains a compelling target for therapeutic intervention in obesity, anxiety, and depression. SNAP-7941, a selective MCH1R antagonist, was a pioneering compound in this area, demonstrating promising anorectic, anxiolytic, and antidepressant effects in preclinical studies.[1] However, its development was ultimately halted due to disappointing clinical trial outcomes, paving the way for the development of novel MCH1R antagonists with improved pharmacological profiles.[2] This guide provides an objective comparison of this compound with newer compounds, supported by experimental data, to evaluate their therapeutic potential.

Quantitative Comparison of MCH1R Antagonists

The following table summarizes the in vitro potency and binding affinity of this compound and selected newer MCH1R antagonists. These compounds have been chosen as representative examples of advancements in the field, demonstrating higher affinity and, in some cases, improved selectivity.

CompoundTargetAssay TypeSpeciesValueUnitsReference
This compound MCH1RKiHuman0.57 (Kb)nM[3]
MCH1RKdHuman0.18nM[3]
MCH1RpA2Human9.2[3]
MCH1RpKBHuman10.2
SNAP-94847 MCH1RKiHuman2.2nM
GW-803430 MCH1RpIC50Not Specified9.3
MCH1RIC50Not Specified~13nM
T-226296 MCH1RNot SpecifiedNot SpecifiedNot Specified
KRX-104130 MCH1RAntagonistic ActivityNot SpecifiedPotent

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of MCH1R antagonists.

Radioligand Binding Assay (Competitive)

This assay is fundamental for determining the binding affinity (Ki) of a compound to its target receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the MCH1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the MCH1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A tritiated or iodinated high-affinity MCH1R ligand (e.g., [³H]this compound or [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH).

  • Test Compounds: this compound and newer MCH1R antagonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium release induced by an agonist, providing a measure of the compound's potency (IC50).

Objective: To determine the concentration of an antagonist that inhibits 50% of the calcium mobilization induced by an MCH1R agonist.

Materials:

  • Cells: A cell line stably expressing the MCH1 receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαq or a promiscuous G-protein like Gα16).

  • MCH1R Agonist: Melanin-concentrating hormone (MCH).

  • Test Compounds: this compound and newer MCH1R antagonists.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 1 hour) at 37°C.

  • Compound Incubation: Wash the cells and then incubate them with varying concentrations of the antagonist or vehicle.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject a fixed concentration of the MCH agonist into each well and simultaneously measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the MCH1R signaling pathway, a typical experimental workflow, and the logical relationship in the development from this compound to newer compounds.

MCH1R_Signaling_Pathway MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Binds G_protein Gi/Gq MCH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->Response SNAP_7941 This compound / Newer Antagonists SNAP_7941->MCH1R Blocks

Caption: MCH1 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Calcium Mobilization Assay (Determine IC50) binding_assay->functional_assay selectivity_panel Selectivity Screening (e.g., hERG Channel Assay) functional_assay->selectivity_panel food_intake Food Intake Studies (e.g., Diet-Induced Obese Rats) selectivity_panel->food_intake newer_compounds Newer Compounds selectivity_panel->newer_compounds Optimization behavioral_models Behavioral Models (Anxiety, Depression) food_intake->behavioral_models pk_pd Pharmacokinetics/ Pharmacodynamics behavioral_models->pk_pd therapeutic_potential Evaluation of Therapeutic Potential pk_pd->therapeutic_potential lead_compound Lead Compound (e.g., this compound) lead_compound->binding_assay newer_compounds->binding_assay

Caption: Drug Discovery Workflow for MCH1R Antagonists

Logical_Relationship SNAP_7941 This compound - Proof of Concept - Anorectic, Anxiolytic, Antidepressant Effects - Disappointing Clinical Trials Challenges Key Challenges - Off-target effects (hERG) - Pharmacokinetics - CNS Penetration SNAP_7941->Challenges Revealed Newer_Compounds Newer Compounds (e.g., SNAP-94847, GW-803430) - Higher Affinity & Potency - Improved Selectivity - Better PK Properties Challenges->Newer_Compounds Addressed by Therapeutic_Goal Therapeutic Goal - Effective Treatment for Obesity, Anxiety, Depression - Favorable Safety Profile Newer_Compounds->Therapeutic_Goal Aim to Achieve

Caption: Evolution of MCH1R Antagonists

Concluding Remarks

This compound was a seminal molecule that validated the MCH1 receptor as a viable therapeutic target. While its own clinical journey was unsuccessful, the knowledge gained from its development has been instrumental in guiding the design of a new generation of MCH1R antagonists. Newer compounds, such as SNAP-94847 and GW-803430, exhibit enhanced potency and selectivity, addressing some of the key limitations of their predecessor. A significant hurdle for many MCH1R antagonist programs has been achieving adequate separation from the hERG channel to avoid cardiotoxicity, a critical consideration for the development of any new therapeutic agent.

The continued exploration of novel chemical scaffolds and a deeper understanding of the structure-activity relationships of MCH1R antagonists are essential for the successful development of a safe and effective therapeutic. The data and experimental context provided in this guide aim to support researchers in this ongoing endeavor. The ultimate goal remains to translate the preclinical promise of MCH1R antagonism into a clinically effective treatment for metabolic and psychiatric disorders.

References

SNAP-7941 as a Lead for the Development of SNAP-94847: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SNAP-7941 and its successor, SNAP-94847, both selective antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The development of SNAP-94847 from the lead compound this compound represents a successful example of lead optimization, resulting in a compound with an improved pharmacological profile for potential therapeutic applications in mood and feeding disorders.

From Lead to Optimized Candidate: The Rationale

This compound emerged as a potent and selective MCHR1 antagonist with promising anxiolytic, antidepressant, and anorectic effects in initial preclinical studies.[1][2][3] However, as is common in drug development, the lead compound often possesses liabilities that can hinder its progression to clinical trials. The development of SNAP-94847 aimed to address these limitations, focusing on enhancing potency, selectivity, and overall drug-like properties. While specific details of the structure-activity relationship (SAR) studies that led from this compound to SNAP-94847 are proprietary, the resulting data clearly demonstrate the successful optimization of the chemical scaffold.

Comparative Pharmacological Data

The following tables summarize the key quantitative data for this compound and SNAP-94847, highlighting the improvements achieved during the lead optimization process.

Table 1: In Vitro MCHR1 Binding Affinity and Potency
CompoundTargetAssay TypeKi (nM)Kd (nM)pA2
This compound Human MCHR1Radioligand Binding-0.18[4]9.24[2]
SNAP-94847 Human MCHR1Radioligand Binding2.20.537.81

Ki: Inhibitory constant; Kd: Dissociation constant; pA2: A measure of antagonist potency.

Table 2: Receptor Selectivity Profile
CompoundMCHR1 Selectivity over MCHα1AMCHR1 Selectivity over MCHD2
This compound >1,000-fold (over MCH2-R)-
SNAP-94847 >80-fold>500-fold
Table 3: In Vivo Efficacy in Animal Models
CompoundAnimal ModelSpeciesEffect
This compound Diet-Induced ObesityRatReduced weight gain
Forced Swim TestRatAntidepressant-like effects
Social Interaction TestRatAnxiolytic-like effects
SNAP-94847 Light/Dark Box TestMouseAnxiolytic-like effects (acute & chronic)
Novelty-Suppressed FeedingRatAnxiolytic/Antidepressant-like effects
Chronic Mild StressRatReversal of anhedonia
High-Fat Food Operant RespondingRatDecreased food-reinforced behavior

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for MCHR1

This assay determines the affinity of a compound for the MCHR1 receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human MCHR1 (e.g., HEK-293 or PEAKRAPID 293 cells). The cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and stored at -80°C.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled MCHR1 ligand (e.g., [3H]this compound) and varying concentrations of the unlabeled test compound (this compound or SNAP-94847).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block MCH-induced activation of the MCHR1, which is a Gq-coupled receptor that signals through the phospholipase C pathway.

  • Cell Culture: Cells stably expressing the MCHR1 are cultured and plated.

  • Labeling: The cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the MCHR1 antagonist (this compound or SNAP-94847).

  • Agonist Stimulation: The cells are then stimulated with MCH to induce the production of inositol phosphates.

  • Extraction and Separation: The reaction is terminated, and the inositol phosphates are extracted and separated using anion-exchange chromatography.

  • Quantification: The amount of [3H]inositol phosphates is determined by scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the MCH-induced IP accumulation is quantified, and the pA2 value, a measure of antagonist potency, is calculated.

Animal Models for Anxiety and Depression
  • Light/Dark Box Test: This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a dark, safe compartment and a light, exposed compartment. Anxiolytic compounds increase the time spent in the light compartment.

  • Novelty-Suppressed Feeding Test: In this test, animals are placed in a novel environment containing food. The latency to begin eating is measured. Anxiolytic and antidepressant drugs decrease this latency.

  • Forced Swim Test: This test is used to assess antidepressant-like activity. Animals are placed in an inescapable cylinder of water, and the time they spend immobile is measured. Antidepressants decrease the duration of immobility.

Lead Optimization Pathway

The following diagram illustrates the logical relationship in the development of SNAP-94847 from this compound.

Lead_Optimization cluster_0 Drug Discovery Process cluster_1 Biological Target & Effect Lead Lead Compound This compound Optimization Lead Optimization (Structure-Activity Relationship Studies) Lead->Optimization Identified Liabilities Candidate Optimized Candidate SNAP-94847 Optimization->Candidate Improved Properties Target MCHR1 Receptor Candidate->Target Binds with high affinity Effect Antagonism (Anxiolytic, Antidepressant, Anorectic Effects) Target->Effect Blockade leads to

Caption: Lead optimization from this compound to SNAP-94847 targeting MCHR1.

Conclusion

The development of SNAP-94847 from the lead compound this compound exemplifies a successful lead optimization campaign. While this compound established MCHR1 antagonism as a viable therapeutic strategy, SNAP-94847 emerged as a superior clinical candidate with a more refined pharmacological profile. The comparative data presented in this guide underscore the improvements in binding affinity and in vivo efficacy, providing a clear rationale for the progression from the lead to the optimized compound. These findings are valuable for researchers in the field of drug discovery targeting G-protein coupled receptors for neuropsychiatric and metabolic disorders.

References

Safety Operating Guide

Navigating the Disposal of SNAP-7941: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical aspect of laboratory safety and regulatory compliance. This guide provides essential logistical information and a step-by-step operational plan for the safe disposal of SNAP-7941, a melanin-concentrating hormone receptor 1 (MCH1-R) antagonist. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document outlines a comprehensive approach based on general principles for the disposal of novel, non-peptide, heterocyclic research compounds.

It is imperative to note that the definitive and legally mandated disposal procedures are provided by the chemical supplier in the Safety Data Sheet (SDS). This guide serves as a supplementary resource to be used in conjunction with, and not as a replacement for, the supplier-specific SDS and your institution's Environmental Health and Safety (EHS) protocols.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is the first step in a safe disposal assessment. The following table summarizes key quantitative data for this compound.

PropertyValueImplication for Disposal
Molecular Formula C₃₁H₃₇F₂N₅O₆High molecular weight organic compound.
Molecular Weight 613.66 g/mol
CAS Number 387825-78-7Unique identifier for tracking and regulatory purposes.
Appearance Solid
Structure Complex heterocyclic with fluorine and nitrogen atomsPotential for persistence in the environment; requires careful consideration of degradation or incineration.

Step-by-Step Disposal and Decontamination Protocol

The following protocol provides a systematic approach to managing the disposal of this compound and decontaminating associated labware.

1. Initial Assessment and Consultation:

  • Obtain the SDS: The first and most critical step is to obtain the Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. This document contains specific, legally required information on handling, storage, and disposal.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department. Inform them of your intent to dispose of this compound and provide them with the SDS. They will provide guidance based on local, state, and federal regulations and your facility's specific waste management capabilities.

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid this compound waste and any materials grossly contaminated with the compound (e.g., weighing papers, contaminated gloves, pipette tips).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (387825-78-7), and the associated hazards (e.g., "Toxic," "Environmental Hazard") as indicated in the SDS or by your EHS office.

  • Liquid Waste: If this compound is in solution, it should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

3. Decontamination of Labware:

  • Gross Decontamination: For glassware and equipment that have come into direct contact with this compound, perform an initial rinse with an appropriate organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound.

  • Solvent Rinse Collection: The solvent used for the initial rinse must be collected as hazardous waste.

  • Secondary Wash: Following the solvent rinse, wash the labware with a suitable laboratory detergent and water.

  • Final Rinse: Thoroughly rinse the labware with deionized water.

4. Final Disposal:

  • Licensed Disposal Facility: All collected this compound waste will be disposed of by a licensed hazardous waste management company contracted by your institution. The primary method of disposal for such complex organic compounds is typically high-temperature incineration in a permitted facility to ensure complete destruction.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory setting.

SNAP7941_Disposal_Workflow This compound Disposal Workflow start Start: Intent to Dispose of this compound sds Obtain and Review Supplier's Safety Data Sheet (SDS) start->sds ehs Consult with Institutional Environmental Health & Safety (EHS) sds->ehs waste_characterization Characterize Waste Stream (Solid, Liquid, Contaminated Materials) ehs->waste_characterization solid_waste Collect in Labeled Solid Hazardous Waste Container waste_characterization->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_characterization->liquid_waste Liquid decon Decontaminate Labware (Solvent Rinse followed by Washing) waste_characterization->decon Contaminated Labware final_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor solid_waste->final_disposal liquid_waste->final_disposal collect_rinse Collect Solvent Rinse as Hazardous Waste decon->collect_rinse collect_rinse->liquid_waste

Caption: Logical workflow for the safe and compliant disposal of this compound.

By adhering to these procedures and maintaining open communication with your institution's safety professionals, you can ensure the safe and environmentally responsible disposal of this compound and other specialized research chemicals.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.